molecular formula C7H15N3O2S2 B107815 Cartap CAS No. 15263-53-3

Cartap

Cat. No.: B107815
CAS No.: 15263-53-3
M. Wt: 237.3 g/mol
InChI Key: IRUJZVNXZWPBMU-UHFFFAOYSA-N
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Description

Cartap (Chemical name: S,S'-[2-(Dimethylamino)-1,3-propanediyl] dicarbamothioate hydrochloride) is a synthetic insecticide and a pro-insecticide analog of nereistoxin, a natural compound isolated from the marine annelid Lumbriconereis heteropoda . Its primary research value lies in its specific action as a nicotinic acetylcholine receptor (nAChR) channel blocker in the insect central nervous system . Unlike many other insecticides, this compound itself is not the active molecule; it undergoes metabolic conversion to nereistoxin, which is the ultimate toxicant responsible for blocking neurotransmission . This mechanism is distinct from that of organophosphate or carbamate insecticides, which typically act as acetylcholinesterase inhibitors, making this compound a valuable compound for comparative neuropharmacology and resistance studies . Researchers utilize this compound to study insecticide mode of action, neuronal signaling, and the physiology of nicotinic acetylcholine receptors. It has also been employed in toxicology studies to investigate oxidative stress and hepatotoxic effects in mammalian models, providing insights into the impact of pesticide exposure on non-target organisms . The compound is highly soluble in water and appears as a white or light yellow crystalline powder . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJZVNXZWPBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSC(=O)N)CSC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride)
Record name Cartap [BSI:ISO]
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DSSTOX Substance ID

DTXSID4044165
Record name Cartap
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Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15263-53-3
Record name Cartap
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Record name Cartap [BSI:ISO]
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Record name Cartap
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Record name 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO)
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Record name CARTAP
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Foundational & Exploratory

An In-depth Technical Guide to Cartap Hydrochloride's Effect on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a synthetic insecticide belonging to the nereistoxin (B154731) analogue chemical class.[1] Originally derived from the natural toxin nereistoxin, isolated from the marine annelid Lumbriconereis heteropoda, this compound was developed as a potent insecticidal agent with a distinct mechanism of action compared to other major insecticide classes.[1][2] It is primarily used to control chewing and sucking insect pests in a variety of agricultural settings.[3]

The primary molecular target of this compound hydrochloride and its metabolites is the nicotinic acetylcholine (B1216132) receptor (nAChR).[4][5] nAChRs are ligand-gated ion channels that play a critical role in mediating fast synaptic transmission in the central nervous system of insects.[6] Upon binding of the neurotransmitter acetylcholine (ACh), these pentameric protein complexes undergo a conformational change, opening a central pore permeable to cations and leading to neuronal excitation.[6][7] this compound's unique interaction with these receptors leads to insect paralysis and death.[3] This document provides a detailed technical overview of the mechanism, kinetics, and experimental evaluation of this compound hydrochloride's effects on nAChRs.

Core Mechanism of Action

This compound hydrochloride functions as a non-competitive antagonist of the nicotinic acetylcholine receptor.[1][4] Its mode of action is fundamentally different from that of neonicotinoid insecticides, which act as agonists at the ACh binding site. Instead, this compound and its active metabolites exert their effect by physically obstructing the ion channel.[5][6]

Pro-insecticide Conversion and Hydrolysis

This compound is often regarded as a pro-insecticide, as it undergoes conversion to the more potent natural toxicant, nereistoxin (NTX), within plants and animals.[2][8][9] This conversion involves hydrolysis.[4][5] The activity of this compound is highly dependent on pH, with studies showing it is over 200-fold more effective at a pH of 7.4 compared to 6.1, which is indicative of hydrolytic activation.[5][10] At neutral pH, this compound rapidly forms its dithiol derivative and some nereistoxin.[5] Evidence suggests that the hydrolytic product, this compound dithiol, is the most plausible and potent channel-blocking agent.[5][10]

Non-Competitive Channel Blockade

The primary mechanism is the blockade of the nAChR's ion channel.[5] This action is non-competitive, meaning this compound does not bind to the same site as acetylcholine.[1] Instead, it binds to a distinct site within the ion channel pore, often referred to as the non-competitive blocker (NCB) site.[2] This steric hindrance prevents the flow of ions even when ACh is bound to the receptor's agonist sites.[6]

Electrophysiological studies have characterized this as an "open channel block," where the antagonist molecule enters and occludes the channel pore after it has been opened by an agonist like ACh.[11] This results in a characteristic "flickering" of the channel current, with markedly shortened channel open times.[11]

Binding Site Specificity

Radioligand binding assays have confirmed the binding site of this compound and nereistoxin.[2] Both compounds are potent and competitive displacers of [3H]thienylcyclohexylpiperidine ([3H]TCP), a classic radioligand that binds to the NCB site within the ion channel of the Apis mellifera (honeybee) nAChR.[2][9]

Interestingly, while nereistoxin also shows some affinity for the agonist binding site (displacing [3H]imidacloprid), this compound itself does not.[2] This suggests that while this compound's primary action is direct inhibitory neurotoxicity by blocking the channel, its metabolite NTX may have dual targets, acting as both an NCB and a weak agonist.[2]

Quantitative Data on nAChR Interaction

The following table summarizes the quantitative data from studies investigating the interaction of this compound hydrochloride and its derivatives with nicotinic acetylcholine receptors.

CompoundReceptor/Preparation SourceAssay TypeRadioligandParameterValueReference
This compoundApis mellifera (Honeybee) nAChRBinding Assay[3H]TCPPotencyEqually potent to Nereistoxin[2]
Nereistoxin (NTX)Apis mellifera (Honeybee) nAChRBinding Assay[3H]TCPPotencyEqually potent to this compound[2]
This compoundApis melliferaToxicity Assay-EC50 (30 min)4.9 mg/L[9]
This compoundApis melliferaToxicity Assay-EC50 (24 hr)5.2 µg/L[9]
Nereistoxin (NTX)Chicken α7 nAChRElectrophysiology-AntagonismNon-competitive[1]
Nereistoxin (NTX)Chicken α4β2 nAChRElectrophysiology-AntagonismNon-competitive[1]
Nereistoxin (NTX)Drosophila/chicken hybrid nAChRsElectrophysiology-AntagonismNon-competitive[1]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity and specificity of this compound hydrochloride for the non-competitive blocker site on the nAChR.

  • Objective: To quantify the ability of unlabeled this compound to displace a radiolabeled ligand specific for the nAChR ion channel pore.

  • Materials:

    • Receptor Source: Membrane preparations from insect heads (e.g., Apis mellifera).

    • Radioligand: [3H]thienylcyclohexylpiperidine ([3H]TCP).

    • Unlabeled Ligand: this compound hydrochloride solutions of varying concentrations.

    • Assay Buffer: e.g., Tris-HCl buffer at a specific pH (e.g., 7.4).

    • Glass fiber filters and a vacuum filtration manifold.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize insect tissue in cold buffer and centrifuge to pellet the membranes containing the nAChRs. Wash the pellets to remove endogenous substances.

    • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of unlabeled this compound hydrochloride. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess of an unlabeled NCB).

    • Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

    • Separation: Rapidly terminate the reaction by vacuum filtering the contents of each tube through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]TCP binding).

Single-Channel Patch-Clamp Electrophysiology

This technique provides direct functional evidence of this compound's action as an open channel blocker.[12][13][14]

  • Objective: To measure the effect of this compound on the properties of ion flow through individual nAChR channels.

  • Materials:

    • Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs or cultured insect neurons).[15][16]

    • Recording Pipettes: Fire-polished glass micropipettes with a tip resistance of 2–8 MΩ.[14][16]

    • Solutions: Extracellular (bath) solution and intracellular (pipette) solution with appropriate ionic compositions.

    • Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.

    • Antagonist: this compound hydrochloride.

    • Patch-clamp amplifier and data acquisition system.

  • Methodology:

    • Seal Formation: A recording pipette filled with intracellular solution is carefully brought into contact with the surface of a cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.[12]

    • Recording Configuration: The experiment is typically performed in the "outside-out" configuration, where a small patch of membrane containing the nAChRs is excised with the receptors' extracellular domains facing the bath solution.[16]

    • Baseline Recording: The membrane patch is held at a constant voltage. A solution containing the nAChR agonist (e.g., ACh) is perfused over the patch to elicit single-channel openings, which are recorded as step-like inward currents.

    • Compound Application: After establishing a stable baseline of agonist-induced channel activity, a solution containing both the agonist and this compound hydrochloride is co-applied to the patch.

    • Data Acquisition: The currents flowing through the nAChR channels are recorded before, during, and after the application of this compound.

    • Data Analysis: Analyze the single-channel recordings to determine changes in channel kinetics. For an open channel blocker like this compound, the analysis will typically reveal:

      • No change in the single-channel current amplitude (conductance).

      • A significant decrease in the mean open time of the channel.

      • The appearance of "bursts" of activity, where a channel rapidly flickers between open and blocked states before closing.[11]

Visualizations

Signaling and Logical Pathways

Caption: Mechanism of this compound as a non-competitive nAChR channel blocker.

G start Start prep Receptor Preparation (e.g., Insect Head Membranes) start->prep incubate Incubation Step - Membranes - [3H]TCP (Radioligand) - Unlabeled this compound (Competitor) prep->incubate filter Vacuum Filtration (Separate Bound from Free) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 / Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

G This compound This compound Hydrochloride (Pro-insecticide) Hydrolysis Hydrolysis (pH dependent) Metabolic Conversion This compound->Hydrolysis Dithiol This compound Dithiol (Active Blocker) Hydrolysis->Dithiol Primary NTX Nereistoxin (NTX) (Metabolite) Hydrolysis->NTX Secondary nAChR nAChR Ion Channel Dithiol->nAChR Blocks Channel NTX->nAChR Blocks Channel

Caption: Logical relationship of this compound's conversion to active metabolites.

References

Solubility and stability of Cartap hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of Cartap Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a nereistoxin (B154731) analogue insecticide. Understanding these fundamental physicochemical properties is crucial for its formulation, application, environmental fate assessment, and the development of analytical methods.

Solubility Profile of this compound Hydrochloride

This compound hydrochloride exhibits high solubility in aqueous solutions and limited solubility in most organic solvents. This property is critical for its formulation as a water-soluble powder or granule and influences its environmental mobility.

Quantitative Solubility Data

The solubility of this compound hydrochloride in various solvents at 25 °C is summarized in the table below.

SolventTemperature (°C)Solubility
Water25~200 g/L
Methanol25Very slightly soluble
Ethanol25Very slightly soluble
Acetone25Insoluble
Diethyl Ether25Insoluble
Ethyl Acetate25Insoluble
Chloroform25Insoluble
Benzene25Insoluble
n-Hexane25Insoluble

Data compiled from multiple sources.

Stability Profile of this compound Hydrochloride

The stability of this compound hydrochloride is significantly influenced by environmental factors such as pH, light, and temperature. It is generally stable under acidic conditions and degrades under neutral to alkaline conditions, as well as upon exposure to sunlight.

Stability Under Various Conditions

The following table summarizes the stability of this compound hydrochloride under different environmental stressors.

ConditionStabilityHalf-life (DT₅₀) / Observations
pH
Acidic (pH 3-4)StableStable in aqueous solutions[1].
Neutral to Alkaline (pH 5-7 and above)UnstableHydrolyzed to nereistoxin[1][2][3].
Light (Photostability)
Sunlight/UV LightUnstableRapidly degrades. Half-life on soil surfaces is 8 hours to 1 day[4]. Half-life on inert surfaces or leaves is 4 to 6 hours[4].
Temperature (Thermal Stability)
40 °C and 60 °CStableNo change observed after 3 months in storage.
Degradation Pathway

The primary degradation pathway for this compound hydrochloride involves its conversion to nereistoxin, which is also an insecticidally active compound[1][5][6][7]. This conversion occurs readily in neutral or alkaline aqueous environments and within plants and insects[1][5]. Nereistoxin itself can undergo further degradation through N-desmethylation and S-oxidation[5]. Under strong oxidative conditions, such as with a Fenton system, this compound hydrochloride can be mineralized into smaller organic acids, carbon dioxide, and inorganic ions[8][9].

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound hydrochloride, based on internationally recognized guidelines.

Determination of Water Solubility (Shake Flask Method - based on OECD 105/EPA OCSPP 830.7840)

Principle: A surplus of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

Apparatus:

  • Constant temperature water bath or shaker with temperature control (± 0.5 °C).

  • Glass flasks with sufficient volume and airtight stoppers.

  • Centrifuge capable of at least 5000-6000 g.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • pH meter.

Reagents:

  • Reagent grade water (e.g., Type I purified water).

  • This compound hydrochloride, analytical standard.

  • Buffer solutions for pH adjustment if required.

Procedure:

  • Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance and equilibration time.

  • Definitive Test:

    • Add an excess amount of this compound hydrochloride to replicate flasks containing a known volume of water.

    • Place the flasks in the constant temperature bath set at 25 °C.

    • Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically measure the concentration in samples of the aqueous phase until consecutive measurements are constant.

    • After equilibration, allow the flasks to stand to let the undissolved material settle.

    • Carefully take an aliquot of the supernatant and centrifuge to remove any suspended particles.

    • Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method.

    • Measure the pH of the saturated solution.

Data Analysis: The water solubility is reported as the mean concentration from at least three replicate flasks in g/L at the specified temperature.

Determination of Hydrolysis as a Function of pH (based on OECD 111)

Principle: The rate of hydrolysis of this compound hydrochloride is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark.

Apparatus:

  • Constant temperature incubator or water bath (± 0.5 °C).

  • Sterile glass vessels with airtight seals (e.g., ampoules, screw-cap tubes).

  • Autoclave or sterile filters (0.22 µm).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • pH meter.

Reagents:

  • Sterile buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

  • This compound hydrochloride, analytical standard.

  • Reagents to stop hydrolysis if necessary (e.g., strong acid or base).

Procedure:

  • Preparation: Prepare sterile buffer solutions. A stock solution of this compound hydrochloride is prepared and added to the buffer solutions to achieve the desired test concentration (typically in the mg/L range).

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C for preliminary testing).

  • Sampling: At appropriate time intervals, samples are withdrawn from each pH solution.

  • Analysis: The concentration of this compound hydrochloride and any major degradation products (like nereistoxin) are quantified using a suitable analytical method.

  • Duration: The study continues until at least 90% degradation is observed or for a maximum of 30 days.

Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. The degradation rate constant (k) is calculated from the slope of the plot of ln(concentration) versus time. The half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k.

Determination of Photostability in Water (based on OECD 316)

Principle: The rate of photodegradation of this compound hydrochloride in aqueous solution is measured under controlled laboratory conditions using a light source that simulates natural sunlight.

Apparatus:

  • Photoreactor with a suitable light source (e.g., xenon arc lamp with filters to simulate sunlight >290 nm).

  • Temperature-controlled sample chamber.

  • Quartz or borosilicate glass reaction vessels that are transparent to the simulated sunlight.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Actinometer for measuring light intensity.

Reagents:

  • Purified, sterilized water (buffered at a relevant pH, e.g., 7).

  • This compound hydrochloride, analytical standard.

  • Chemical actinometer (e.g., quinine (B1679958) monohydrochloride).

Procedure:

  • Preparation: Prepare an aqueous solution of this compound hydrochloride in sterile, buffered water in the reaction vessels.

  • Controls: Prepare identical samples to be kept in the dark at the same temperature to measure hydrolysis and other non-photolytic degradation.

  • Irradiation: Expose the test solutions to the light source in the photoreactor. The temperature should be maintained at a constant level (e.g., 25 °C).

  • Sampling: At selected time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Determine the concentration of this compound hydrochloride in all samples.

Data Analysis: The rate of photodegradation is calculated by correcting for any degradation observed in the dark controls. The photodegradation half-life is determined assuming pseudo-first-order kinetics. The quantum yield can also be calculated if the molar absorption spectrum of the compound and the light intensity are known.

Visualizations

Experimental Workflow

G cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Stability Testing cluster_3 Data Analysis & Reporting A Obtain Pure this compound Hydrochloride B Determine Basic Physicochemical Properties (MW, Appearance, etc.) A->B C Solubility in Water (OECD 105) B->C D Solubility in Organic Solvents B->D E Hydrolytic Stability (OECD 111) B->E F Photostability (OECD 316) B->F G Thermal Stability (CIPAC MT 46) B->G H Calculate Solubility Values C->H D->H I Determine Degradation Kinetics (DT50) E->I J Identify Degradation Products E->J F->I F->J G->I K Compile Technical Guide / Whitepaper H->K I->K J->K

Caption: Experimental workflow for assessing this compound hydrochloride solubility and stability.

Factors Affecting Stability

G cluster_pH pH cluster_light Light cluster_temp Temperature center This compound Hydrochloride pH_neutral Neutral/Alkaline (pH > 6) Hydrolysis center->pH_neutral leads to light_sun Sunlight (UV) Photodegradation center->light_sun leads to pH_acid Acidic (pH < 5) Stable pH_acid->center promotes stability Degradation_Products Nereistoxin & Other Metabolites pH_neutral->Degradation_Products forms light_sun->Degradation_Products forms dark Darkness Stable (in absence of hydrolysis) dark->center promotes stability temp_ambient Ambient/Elevated (e.g., 40-60°C) Stable for extended periods temp_ambient->center generally stable at

Caption: Key environmental factors influencing the stability of this compound hydrochloride.

Conclusion

This compound hydrochloride is a highly water-soluble insecticide with stability that is highly dependent on environmental conditions. It is stable in acidic environments but degrades via hydrolysis in neutral to alkaline media, primarily forming nereistoxin. Furthermore, it is susceptible to photodegradation in the presence of sunlight. Its thermal stability under typical storage conditions is good. A thorough understanding of these properties, guided by standardized experimental protocols, is essential for the effective and safe use of this compound in agricultural applications.

References

Toxicological Profile of Cartap on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap, a nereistoxin (B154731) analogue insecticide, has been widely utilized in agriculture for its efficacy against various insect pests. Its mode of action involves the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to paralysis and death. While effective for its intended purpose, the application of this compound raises concerns about its potential impact on non-target organisms, which play crucial roles in maintaining ecological balance. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic and terrestrial invertebrates, birds, and mammals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Mechanism of Action

This compound hydrochloride is a pro-insecticide that is metabolized to nereistoxin. Nereistoxin and this compound act as non-competitive antagonists at the nicotinic acetylcholine receptor (nAChR) ion channel.[1][2][3][4][5][6][7][8] This binding blocks the normal flow of ions through the channel, disrupting cholinergic neurotransmission and leading to paralysis.[3][4][9] In addition to its primary neurotoxic effects, this compound has been shown to induce oxidative stress in various organisms by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.[1][2][10][11]

Signaling Pathway: Nicotinic Acetylcholine Receptor Blockade

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Muscle Cell cluster_2 Intervention by this compound/Nereistoxin Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ channels open Action_Potential->Ca_Influx Vesicle_Fusion Synaptic vesicle fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) release into synapse Vesicle_Fusion->ACh_Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Release->nAChR ACh binds Ion_Channel_Open Ion Channel Opens (Na⁺, K⁺, Ca²⁺ influx) nAChR->Ion_Channel_Open Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Nerve_Impulse Nerve Impulse/ Muscle Contraction Depolarization->Nerve_Impulse This compound This compound/Nereistoxin Block Binds to nAChR (Non-competitive antagonism) This compound->Block Block->nAChR No_Signal Signal Transduction Blocked Block->No_Signal Paralysis Paralysis No_Signal->Paralysis

Mechanism of this compound's neurotoxicity via nAChR blockade.
Signaling Pathway: this compound-Induced Oxidative Stress

cluster_0 Cellular Environment cluster_1 Cellular Response to Oxidative Stress Cartap_Exposure This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction Cartap_Exposure->Mitochondrial_Dysfunction ROS_Production Increased Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Lipid_Peroxidation Lipid Peroxidation (e.g., increased MDA) ROS_Production->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS_Production->Protein_Oxidation DNA_Damage DNA Damage ROS_Production->DNA_Damage Antioxidant_Depletion Depletion of Antioxidants (e.g., GSH) ROS_Production->Antioxidant_Depletion Enzyme_Alteration Altered Antioxidant Enzyme Activity (SOD, CAT, GST) ROS_Production->Enzyme_Alteration Cellular_Damage Cellular Damage and Apoptosis Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Antioxidant_Depletion->Cellular_Damage Enzyme_Alteration->Cellular_Damage

This compound-induced oxidative stress pathway.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointDurationValueUnitsReference(s)
Daphnia magnaEC5048 h0.01mg/L[12]
Labeo rohita (Rohu)LC5096 h0.3551mg/L[2]
Oreochromis mossambicusLC5096 h20.7µg/L[2]

Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates

SpeciesEndpointDurationValueUnitsReference(s)
Honeybee (Apis mellifera)LD50 (contact)48 h10µ g/bee [12]

Table 3: Acute and Chronic Toxicity of this compound to Mammals

SpeciesEndpointDurationValueUnitsReference(s)
RatLD50 (oral)-250mg/kg[12]
RatNOAEL (2-generation)-160ppm[12]
MouseSubacute Oral (28 days)28 d5, 7.5, 15mg/kg/day[7][8]

Note: Data for avian acute oral LD50 and chronic toxicity were not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments, based on OECD guidelines.

Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

1. Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

2. Experimental Design:

  • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.
  • Test Chambers: Glass aquaria of suitable volume are used.
  • Test Concentrations: A geometric series of at least five concentrations of this compound and a control group are prepared. A range-finding test may be conducted to determine the appropriate concentration range.[13]
  • Replicates: At least seven fish are used per concentration.[14]
  • Exposure: Fish are exposed to the test solutions for 96 hours. The test can be static (no renewal of test solution), semi-static (renewal at regular intervals), or flow-through.[13]

3. Test Conditions:

  • Temperature: Maintained at a constant, species-appropriate temperature.
  • Light: A 12-16 hour photoperiod is maintained.[13]
  • Water Quality: Dissolved oxygen, pH, and temperature are monitored regularly.

4. Observations:

  • Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[13][14]

5. Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis). NOEC and LOEC values may also be determined.[13]

cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis Acclimation Acclimate Fish (≥12 days) Range_Finding Range-Finding Test (Optional) Acclimation->Range_Finding Prepare_Solutions Prepare Test Solutions (≥5 concentrations + control) Range_Finding->Prepare_Solutions Introduce_Fish Introduce Fish to Test Chambers (≥7 fish/concentration) Prepare_Solutions->Introduce_Fish Exposure_Period 96-hour Exposure (Static, Semi-static, or Flow-through) Introduce_Fish->Exposure_Period Record_Mortality Record Mortality & Observations (24, 48, 72, 96 hours) Exposure_Period->Record_Mortality Monitor_Water Monitor Water Quality (DO, pH, Temp) Exposure_Period->Monitor_Water Calculate_LC50 Calculate LC50 (Probit Analysis) Record_Mortality->Calculate_LC50 Determine_NOEC_LOEC Determine NOEC/LOEC Calculate_LC50->Determine_NOEC_LOEC

Workflow for the Fish Acute Toxicity Test (OECD 203).
Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia over a 48-hour period.

1. Test Organism: Neonates of Daphnia magna or another suitable Daphnia species, less than 24 hours old, are used.

2. Experimental Design:

  • Test Vessels: Glass beakers or other suitable vessels are used.
  • Test Concentrations: A geometric series of at least five concentrations of this compound and a control are prepared in a suitable medium.[15][16]
  • Replicates: At least 20 daphnids, divided into at least four replicates, are used for each concentration.[15][16]
  • Exposure: Daphnids are exposed for 48 hours under static or semi-static conditions.[5][17]

3. Test Conditions:

  • Temperature: Maintained at a constant 20 ± 1°C.
  • Light: A 16-hour light to 8-hour dark cycle is typically used.
  • Feeding: Daphnids are not fed during the test.[15]

4. Observations:

  • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[5][17]

5. Data Analysis: The EC50 (median effective concentration) for immobilization and its 95% confidence limits are calculated for the 48-hour period.[5][17]

cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis Culture_Daphnia Culture Daphnia (obtain neonates <24h old) Prepare_Solutions Prepare Test Solutions (≥5 concentrations + control) Culture_Daphnia->Prepare_Solutions Introduce_Daphnia Introduce Daphnids to Test Vessels (≥20 daphnids/conc. in replicates) Prepare_Solutions->Introduce_Daphnia Exposure_Period 48-hour Exposure (Static or Semi-static) Introduce_Daphnia->Exposure_Period Record_Immobilization Record Immobilization (24 and 48 hours) Exposure_Period->Record_Immobilization Calculate_EC50 Calculate 48h EC50 Record_Immobilization->Calculate_EC50 cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis Prepare_Soil Prepare Artificial Soil Apply_this compound Apply this compound to Soil (Mixing or Surface Application) Prepare_Soil->Apply_this compound Prepare_Containers Prepare Test Containers (≥5 concentrations + control, 4 replicates) Apply_this compound->Prepare_Containers Introduce_Worms Introduce Earthworms (10 worms/replicate) Prepare_Containers->Introduce_Worms Exposure_Period 14-day Exposure Introduce_Worms->Exposure_Period Assess_Mortality Assess Mortality (7 and 14 days) Exposure_Period->Assess_Mortality Record_Sublethal Record Sub-lethal Effects (Behavior, Body Weight) Exposure_Period->Record_Sublethal Calculate_LC50 Calculate 14-day LC50 Assess_Mortality->Calculate_LC50 Determine_NOEC_LOEC Determine NOEC/LOEC Assess_Mortality->Determine_NOEC_LOEC

References

Environmental Fate and Degradation of Cartap in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap, a nereistoxin (B154731) analog insecticide, has been widely utilized in agriculture to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and fruits.[1] Its efficacy is attributed to its ability to block nicotinic acetylcholine (B1216132) receptors in insects.[2][3] However, the environmental persistence and transformation of this compound are of significant concern due to potential impacts on non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Chemical Properties and Primary Metabolite

This compound hydrochloride is highly soluble in water and has a low volatility.[1] In the environment, this compound is readily degraded to its principal and more toxic metabolite, nereistoxin (NTX).[2][4][5] Therefore, the environmental fate of both this compound and nereistoxin must be considered when assessing its overall impact. Many analytical methods are designed to convert this compound and related compounds to nereistoxin for measurement.[4][6][7][8]

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving microbial action, and is influenced by soil type and conditions.

Microbial Degradation

Microbial degradation is a primary route for the dissipation of this compound in soil.[9] Studies have shown that this compound is degraded more rapidly in non-sterile soil compared to sterile soil, indicating the significant role of microorganisms. The rate of degradation can vary depending on the soil's microbial activity, with more active soils, such as volcanic ash, exhibiting faster degradation.[4] While specific microbial species responsible for this compound degradation are not extensively detailed in the provided literature, the general process involves the transformation of this compound into various metabolites.

Factors Affecting Soil Degradation
  • Soil Type: The persistence of this compound varies among different soil types. For instance, in a laboratory study, the concentration of this compound in paddy field soil remained relatively constant for 10 days before declining, while it degraded more rapidly in volcanic ash and other soil types.[4]

  • Organic Matter: Soil organic matter content is a crucial factor influencing pesticide degradation.[10] Higher organic matter can increase microbial populations and enzymatic activity, potentially accelerating this compound degradation.[8]

  • Moisture and Temperature: Soil moisture and temperature significantly affect microbial activity and, consequently, the rate of pesticide degradation.[8] Optimal conditions for microbial growth will generally lead to faster degradation of this compound.

Soil Degradation Half-Life

The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

PesticideSoil Type/ConditionsHalf-Life (DT50)Reference
This compoundCabbage leaves (lab study)12 days[1]
This compoundGeneral soil systemsTends not to persist[1]

Degradation of this compound in Water

In aquatic environments, this compound is subject to degradation through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the water.

This compound is relatively stable in acidic aqueous solutions (pH 3-4).[4] However, its hydrolysis rate increases with increasing pH.[2] At pH 6.1, this compound slowly hydrolyzes to this compound monothiol. At a more neutral pH of 7.4, it quickly forms the dithiol and some nereistoxin.[2] This hydrolytic activation is significant as the dithiol form is considered a potent blocking agent of the nicotinic acetylcholine receptor.[2]

pHTemperatureHydrolysis ProductsRateReference
6.1Not SpecifiedThis compound monothiolSlow[2]
7.4Not SpecifiedThis compound dithiol, NereistoxinQuick[2]
Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. This compound is susceptible to degradation by direct sunlight, particularly in aqueous environments.[4] The photolysis of both this compound and its metabolite nereistoxin can be effectively achieved under ultraviolet (UV) irradiation.[11] The rate of photolysis increases with increasing light intensity.[11]

CompoundLight SourceConditionsPhotolysis Percentage (Time)Reference
This compound200 W mercury lamp (UV)Various solutions81.8% - 100.0% (6 hours)[11]
Nereistoxin200 W mercury lamp (UV)Various solutions81.8% - 100.0% (6 hours)[11]

Adsorption and Mobility in Soil

The mobility of this compound in soil, which influences its potential to leach into groundwater, is determined by its adsorption to soil particles. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to assess this mobility.[12][13] A higher Koc value indicates stronger adsorption to soil and less mobility.[12]

While specific Kd or Koc values for this compound were not detailed in the provided search results, its high water solubility suggests it may have a higher potential for mobility in soil.[1] However, degradation processes can limit its leaching potential.

Degradation Pathways

The degradation of this compound in both soil and water primarily proceeds through its conversion to nereistoxin. This transformation involves hydrolysis and oxidation.[8] Nereistoxin itself can be further metabolized. In plants, for example, nereistoxin is oxidized, eventually leading to the formation of sulfuric acid.[4] Advanced oxidation processes, such as Fenton degradation, can break down this compound into smaller organic acids like acetic acid, propionic acid, and formic acid, as well as inorganic products like nitrous acid and sulfuric acid.[14][15]

Cartap_Degradation_Pathway This compound This compound Intermediates Intermediate Metabolites (e.g., this compound dithiol) This compound->Intermediates Hydrolysis / Microbial Action Nereistoxin Nereistoxin Mineralization Mineralization Products (CO2, H2O, Sulfuric Acid, Nitrous Acid) Nereistoxin->Mineralization Organic_Acids Small Organic Acids (Acetic, Propionic, Formic Acid) Nereistoxin->Organic_Acids Advanced Oxidation Intermediates->Nereistoxin Oxidation Organic_Acids->Mineralization

Degradation pathway of this compound in the environment.

Experimental Protocols

Detailed and standardized protocols are crucial for studying the environmental fate of pesticides. The following are generalized methodologies for key experiments based on OECD and EPA guidelines.

Soil Degradation Study

Objective: To determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.[16]

  • Test System: Use small-scale incubation flasks or containers.[17]

  • Application of Test Substance: Apply a known concentration of the test substance (e.g., 14C-labeled this compound for metabolism studies) uniformly to the soil samples.[17]

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[18]

  • Sampling: Collect soil samples at predetermined intervals over a period (e.g., up to 100 days).

  • Extraction and Analysis: Extract the pesticide and its degradation products from the soil samples using an appropriate solvent. Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][19]

  • Data Analysis: Determine the concentration of the parent compound and metabolites over time to calculate the degradation rate and half-life.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9).[20][21]

  • Application of Test Substance: Add the test substance to the buffer solutions at a concentration that does not exceed its water solubility.[21]

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[20][21]

  • Sampling: Collect aliquots from each solution at various time points.

  • Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products.[22]

  • Data Analysis: Plot the concentration of the test substance against time to determine the hydrolysis rate constant and half-life at each pH.[23]

Photolysis Study

Objective: To determine the rate of photodegradation of a chemical in water upon exposure to light.

Methodology:

  • Test Solutions: Prepare aqueous solutions of the test substance, often in a buffer to maintain a constant pH.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp) or a specific wavelength for mechanistic studies (e.g., a mercury lamp).[11][24]

  • Irradiation: Expose the test solutions to the light source in temperature-controlled cells. Run parallel control samples kept in the dark to measure hydrolysis.[25]

  • Sampling: Withdraw samples at specific time intervals during the irradiation.

  • Analysis: Quantify the concentration of the test substance in the samples.

  • Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.[26] The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[27]

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation / Exposure cluster_analysis Analysis cluster_results Data Interpretation Soil_Prep Soil/Water Sample Preparation Spiking Spike with this compound Soil_Prep->Spiking Degradation Soil Incubation (Dark, Controlled T/Moisture) Spiking->Degradation Hydrolysis Water Incubation (Dark, Buffered pH) Spiking->Hydrolysis Photolysis Water Exposure (Light Source, Controlled T) Spiking->Photolysis Sampling Time-course Sampling Degradation->Sampling Hydrolysis->Sampling Photolysis->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Kinetics Degradation Kinetics (Half-life, Rate Constant) Analysis->Kinetics Pathway Metabolite Identification & Pathway Elucidation Analysis->Pathway

General experimental workflow for fate studies.

Conclusion

The environmental fate of this compound is characterized by its relatively rapid degradation in both soil and water systems. The primary degradation pathway involves the formation of nereistoxin, a more toxic metabolite. Microbial activity is the main driver of this compound degradation in soil, while hydrolysis and photolysis are significant in aquatic environments. The persistence and mobility of this compound are influenced by various environmental factors, including soil type, pH, and sunlight intensity. Understanding these degradation processes and the factors that influence them is essential for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate its potential impact on non-target organisms. Further research to identify the specific microbial communities involved in its degradation and to obtain more comprehensive data on its adsorption coefficients in various soil types would provide a more complete picture of its environmental behavior.

References

Cartap hydrochloride CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a broad-spectrum insecticide belonging to the nereistoxin (B154731) analogue family. Originally developed from a toxin isolated from the marine annelid Lumbriconereis heteropoda, it has been widely used in agriculture to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and fruits.[1][2][3] This technical guide provides an in-depth overview of this compound hydrochloride, including its chemical properties, mode of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Chemical Information

CAS Number: 15263-52-2[4][5][6][7]

This compound hydrochloride is the hydrochloride salt of this compound.[8] It is a white crystalline solid with a slight, characteristic odor.[8][9][10] It is stable in acidic conditions but unstable in neutral or alkaline media.[8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₁₅N₃O₂S₂·HCl[4][5]
Molecular Weight 273.80 g/mol [4][5]
Melting Point 179-181 °C (technical grade), 183-183.5 °C (with decomposition)[8][9][10]
Solubility in Water Approximately 200 g/L at 25 °C[9][10][11]
Solubility in Organic Solvents Very slightly soluble in methanol (B129727) and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane.[9][10][11]
Appearance White crystalline solid[8][9][10]
Chemical Structure

The chemical structure of this compound hydrochloride is S,S'-[2-(dimethylamino)-1,3-propanediyl] dicarbamothioate hydrochloride.

Caption: Chemical structure of this compound hydrochloride.

Mode of Action and Signaling Pathway

This compound hydrochloride acts as a non-competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.[12][13] It functions as a pro-insecticide, being metabolized to nereistoxin, which is the active toxicant. Nereistoxin blocks the ion channel of the nAChR, preventing the influx of sodium and potassium ions. This disruption of cholinergic transmission leads to paralysis and ultimately the death of the insect.[10][12]

The signaling pathway can be visualized as follows:

Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_release->nAChR ACh binds to nAChR Ion_channel Ion Channel (Na⁺, K⁺) nAChR->Ion_channel opens Signal_transduction Signal Transduction (Nerve Impulse) Ion_channel->Signal_transduction initiates Paralysis Paralysis & Death Signal_transduction->Paralysis leads to This compound This compound Hydrochloride (metabolized to Nereistoxin) This compound->Ion_channel BLOCKS

Caption: Mode of action of this compound hydrochloride on the insect nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process. The following protocol is a representative example based on publicly available information.

Materials:

  • 1,3-dithiocyanato-2-(dimethylamino)propane or its hydrochloride salt

  • Methanol

  • Thionyl chloride

  • Toluene or other suitable solvent

  • Hydrochloric acid (30% w/w)

Procedure:

  • Reaction Setup: In a reactor equipped with an overhead stirrer, Dean and Stark system, thermometer, and condenser, charge the solvent (e.g., 350 ml of toluene) and alcohol (e.g., 200 ml of methanol).

  • Addition of Reactants: Heat the mixture to approximately 32°C. Add 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride salt (e.g., 237.5 g) and hydrochloric acid (e.g., 100 ml of 30% w/w) to obtain the initial reaction mixture.

  • Thionyl Chloride Addition: Cool the reaction mixture to 15°C. Slowly add thionyl chloride (e.g., 238.0 g) over a period of 4 hours, ensuring the temperature is maintained below 25°C.

  • Reflux and Work-up: After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mass (e.g., to 65°C) and add methanol (e.g., 1000 ml). Reflux for 1 hour to obtain a slurry. Cool the slurry to 20°C and filter to obtain the wet cake of this compound hydrochloride. Wash the cake with methanol and dry to yield the final product.[14]

Experimental Workflow:

Synthesis_Workflow Start Start: Reaction Setup Add_Reactants Addition of 1,3-dithiocyanato-2-(dimethylamino)propane HCl and HCl Start->Add_Reactants Cooling1 Cool to 15°C Add_Reactants->Cooling1 Add_Thionyl_Chloride Slow Addition of Thionyl Chloride Cooling1->Add_Thionyl_Chloride Reflux Reflux Reaction Mixture Add_Thionyl_Chloride->Reflux Cooling2 Cool to 65°C Reflux->Cooling2 Add_Methanol Addition of Methanol and Reflux Cooling2->Add_Methanol Cooling3 Cool to 20°C Add_Methanol->Cooling3 Filtration Filtration to Isolate Crude Product Cooling3->Filtration Washing Wash with Methanol Filtration->Washing Drying Drying Washing->Drying End End: Pure this compound Hydrochloride Drying->End

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound hydrochloride in various matrices is crucial for residue analysis and quality control. HPLC is a commonly employed technique for this purpose.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometric detector.

  • Column: A reverse-phase C18 column (e.g., Kinetex 5µm C18, 100 mm x 4.6 mm ID).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35, v/v).[2] For MS compatibility, phosphoric acid can be replaced with formic acid.[15]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: UV detection at a suitable wavelength or Mass Spectrometry.

  • Retention Time: Under these conditions, the retention time for this compound hydrochloride is approximately 10.44 minutes.[2]

Sample Preparation (QuEChERS Method for Crop Residue Analysis):

  • Extraction: Homogenize a representative sample (e.g., 10 g of brinjal) with 20 mL of acetonitrile. Add 1 g of sodium chloride and 4 g of magnesium sulfate, shake, and centrifuge.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant (e.g., 8 mL) and add it to a tube containing 0.4 g of PSA sorbent and 1.2 g of anhydrous magnesium sulfate. Vortex and centrifuge.[2]

  • Final Preparation: Transfer the cleaned extract (e.g., 2 mL) to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 1 mL of acetonitrile for HPLC analysis.[2]

Analytical Workflow:

HPLC_Workflow Start Start: Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction QuEChERS Extraction (Acetonitrile, NaCl, MgSO₄) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup d-SPE Cleanup (PSA, MgSO₄) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Evaporation Evaporation under Nitrogen Centrifugation2->Evaporation Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis End End: Quantification of This compound Hydrochloride HPLC_Analysis->End

Caption: A typical workflow for the analysis of this compound hydrochloride residues in crop samples using HPLC.

Conclusion

This technical guide has provided a detailed overview of this compound hydrochloride, encompassing its fundamental chemical properties, mechanism of action, and practical experimental protocols for its synthesis and analysis. The structured data tables and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection. The information presented herein should facilitate a deeper understanding of this important insecticide and aid in future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Cartap in Rice Paddies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the standard protocols for the application of Cartap, a broad-spectrum systemic insecticide, in rice paddies for the control of key pests. The information is intended to guide experimental design and field trial implementation.

Introduction

This compound hydrochloride is a nereistoxin (B154731) analogue insecticide widely used in rice cultivation to control pests such as the rice stem borer (Scirpophaga incertulas) and leaf folder (Cnaphalocrocis medinalis).[1][2] It functions as a systemic insecticide with both contact and stomach action.[1][3] The active ingredient is absorbed by the plant and translocated through its tissues, providing protection against insects that feed on different parts of the plant.[1] this compound hydrochloride acts by inhibiting the acetylcholinesterase enzyme in the nervous system of insects, leading to paralysis and death.[2] This document outlines the standard application protocols, efficacy data, and safety precautions for the use of this compound in rice paddies.

Product Formulations

This compound is commonly available in two main formulations for use in rice paddies:

  • Soluble Powder (SP): Typically 50% this compound Hydrochloride. This formulation is mixed with water to create a sprayable suspension for foliar application.[1][4]

  • Granules (GR): Commonly 4% this compound Hydrochloride. These are applied directly to the paddy soil or water and are absorbed by the plant's root system.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound application in rice paddies based on various field studies.

Table 1: Recommended Application Rates of this compound Formulations

FormulationApplication Rate (Active Ingredient)Application Rate (Product)Target PestsReference(s)
This compound Hydrochloride 4G750 - 1000 g a.i./ha18.75 - 25 kg/ha Rice Stem Borer, Leaf Folder[6]
This compound Hydrochloride 4G-10 kg/acre Rice Stem Borer[7][8]
This compound Hydrochloride 50% SP375 g a.i./ha750 g/haYellow Stem Borer[9]
This compound Hydrochloride 50% SP-400 g/acre Rice Stem Borer[6]
This compound Hydrochloride 75% SG-170 g/acre in 100 L waterRice Stem Borer[10]
General Recommendation0.5 - 1.5 kg a.i./ha-General Rice Pests[11]

Table 2: Efficacy of this compound Against Major Rice Pests

PestThis compound FormulationEfficacy MetricResultControlReference(s)
Yellow Stem BorerThis compound Hydrochloride 50% SPWhitehead (%)3.69%8.66%[12]
Yellow Stem BorerThis compound Hydrochloride 4G + Fipronil 0.5% CGDead Heart (DH) %3.36%-[13]
Yellow Stem BorerThis compound Hydrochloride 4G + Fipronil 0.5% CGWhite Ear (WE) %2.68%-[13]
Rice Leaf FolderThis compound Hydrochloride 4GLeaf Damage (%)5.44%-[14]
Yellow Stem BorerRynaxypyr 20 SC (for comparison)Dead Heart (%)0.42%8.09%[9]
Yellow Stem BorerThis compound Hydrochloride 50% SPDead Heart (%)--[9]
Yellow Stem BorerRynaxypyr 20 SC (for comparison)White Ear-head (%)1.24%12.69%[9]

Table 3: Residue Levels of this compound in Rice Paddy Components

Sample MatrixFormulation AppliedTime After ApplicationResidue LevelReference(s)
Rice Plants (whole)Dust and Fine GranulesImmediately after1 - 2 mg/kg[11]
Rice Plants (whole)Dust3 days~0.2 mg/kg[11]
Rice Plants (whole)Granules3 days~0.05 mg/kg[11]
Paddy WaterVarious FormulationsImmediately after1 - 2 mg/L[11]
Paddy WaterVarious Formulations3 daysBelow limit of determination[11]
SoilVarious Formulations1 day1 - 2 mg/kg[11]
SoilVarious Formulations30 days1/6th to 1/30th of initial concentration[11]
Rice GrainThis compound Hydrochloride 4G72 days (at harvest)< 0.1 mg/kg[14]
Rice StrawThis compound Hydrochloride 4GAt harvest0.051 mg/kg[15]

Note: Washing rice before cooking has been shown to reduce this compound residues by approximately one-third.[16]

Experimental Protocols

Protocol 4.1: Field Efficacy Trial for this compound against Rice Stem Borer

  • Experimental Design:

    • Establish a randomized complete block design (RCBD) with a minimum of three replications.

    • Plot size should be standardized (e.g., 5m x 4m) with buffer zones between plots to prevent spray drift.

  • Treatments:

    • Include different formulations and dosages of this compound (e.g., this compound 4G at 750 g a.i./ha, this compound 50% SP at 375 g a.i./ha).

    • Include a positive control (another standard insecticide) and an untreated control.

  • Application:

    • Granular (GR) Application: Broadcast the granules evenly into the paddy water as per the treatment rates.

    • Soluble Powder (SP) Application:

      • Calibrate the sprayer (e.g., knapsack sprayer) to ensure uniform coverage.

      • Prepare the spray solution by mixing the required amount of this compound 50% SP with water according to the product label.[17]

      • Spray the rice foliage to the point of runoff.

    • Timing: Apply treatments at predetermined rice growth stages, such as 15 and 40 days after transplanting (DAT), or when pest infestation reaches the economic threshold level (ETL), for instance, when more than 5% of plants show "dead hearts".[6][10]

  • Data Collection:

    • Record the incidence of stem borer damage (dead hearts and white ears) at regular intervals (e.g., 7, 14, and 21 days after each application).

    • To assess damage, randomly select and count the total number of tillers and the number of infested tillers from a designated area within each plot (e.g., 1 square meter).

    • At the end of the trial, harvest the grains from a central area of each plot to determine the grain yield.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of differences between treatments.

    • Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Protocol 4.2: Residue Analysis of this compound in Rice Grain

  • Sample Collection:

    • Collect mature rice grain samples from plots treated with this compound at a specified pre-harvest interval (PHI), typically ranging from 7 to 21 days.[4] Also, collect samples from an untreated control plot.

  • Sample Preparation:

    • Homogenize a representative sample (e.g., 25 g) of the ground rice grain.

  • Extraction:

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a suitable extraction procedure.[18]

    • Alternatively, a common method involves homogenizing the sample with 0.02 M HCl.[19]

    • The mixture is then filtered, and the extraction is repeated.

  • Cleanup:

    • The extract is partitioned with a suitable solvent like n-hexane.

    • The organic layer is collected, dried using anhydrous sodium sulfate, and concentrated.

  • Analysis:

    • Analyze the final extract using Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound residues.[18][19]

    • Prepare a calibration curve using certified reference standards of this compound hydrochloride.

  • Data Reporting:

    • Express the residue levels in mg/kg of the rice grain.

    • Compare the results with the Maximum Residue Limit (MRL) established by regulatory authorities.

Safety Precautions and Environmental Impact

5.1 Personal Protective Equipment (PPE) and Handling

  • Handling: Wear protective clothing, including boots, rubber gloves, and a face shield when handling the product.[20] Avoid contact with mouth, eyes, and skin.[21]

  • Application: Do not smoke, drink, or eat while spraying.[21] Spray in the direction of the wind to avoid inhalation of the spray mist.[21]

  • Post-Application: Wash hands and any contaminated skin thoroughly with soap and water after use.[20] Contaminated clothing should be washed daily.[20] A re-entry period of 1 day after treatment should be observed unless wearing protective clothing.[22]

5.2 Environmental Impact

  • Toxicity: this compound is toxic to fish, birds, and other aquatic organisms.[20][22] Agricultural runoff containing this compound can pose a risk to non-target aquatic species.[23][24]

  • Contamination Prevention: Prevent drift of spray mist onto other crops, grazing areas, rivers, and dams.[22] Dispose of wash water and empty containers in a manner that will not contaminate water sources.[20]

  • Container Disposal: Triple rinse empty containers with a volume of water equal to at least 10% of the container's volume. Add the rinsings to the spray tank. The empty container should then be perforated, flattened, and disposed of according to local regulations.[20]

Visualizations

Cartap_Application_Workflow start Start: Pest Scouting pest_check Pest Infestation > ETL? (e.g., >5% Dead Hearts) start->pest_check prep Prepare for Application pest_check->prep Yes no_action Continue Scouting pest_check->no_action No ppe Wear Appropriate PPE (Gloves, Goggles, Mask, etc.) prep->ppe formulation_choice Select this compound Formulation ppe->formulation_choice sp_prep Soluble Powder (SP): Mix with water per label instructions formulation_choice->sp_prep SP gr_prep Granules (GR): Measure required amount formulation_choice->gr_prep GR spray_app Foliar Spray Application (e.g., Knapsack Sprayer) sp_prep->spray_app granular_app Broadcast Granules into Paddy Water gr_prep->granular_app post_app Post-Application Procedures spray_app->post_app granular_app->post_app cleanup Clean Equipment post_app->cleanup disposal Dispose of Empty Containers Safely post_app->disposal monitoring Monitor Pest Population & Crop Health post_app->monitoring monitoring->pest_check end End monitoring->end Harvest no_action->start

Caption: Workflow for this compound Application in Rice Paddies.

Cartap_Mode_of_Action This compound This compound Hydrochloride (Systemic Insecticide) application Application to Rice Plant (Foliar or Granular) This compound->application uptake Absorption and Translocation within Plant Tissues application->uptake contact Pest Comes into Contact with Treated Surface application->contact ingestion Pest Ingests Treated Plant Material uptake->ingestion nervous_system Target: Insect Nervous System ingestion->nervous_system contact->nervous_system inhibition Inhibition of Acetylcholinesterase (AChE) Enzyme nervous_system->inhibition ach_accumulation Accumulation of Acetylcholine (Neurotransmitter) inhibition->ach_accumulation paralysis Continuous Nerve Stimulation -> Paralysis ach_accumulation->paralysis death Pest Death paralysis->death

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of Cartap for the control of potato beetles (Leptinotarsa decemlineata), drawing from available scientific literature and manufacturer guidelines. The information is intended to guide experimental design and application in a research and development context.

Introduction

This compound, typically available as this compound hydrochloride, is a broad-spectrum insecticide derived from nereistoxin, a natural toxin.[1] It is effective against a range of chewing and sucking insect pests, including the Colorado potato beetle, a significant defoliator of potato crops.[1][2] Understanding the appropriate dosage, application timing, and mode of action is critical for its effective and responsible use in pest management strategies.

Recommended Dosage and Application Rates

The recommended dosage of this compound for controlling potato beetles can vary depending on the specific product formulation (e.g., Soluble Powder - SP), the severity of the infestation, and local agricultural regulations. The following table summarizes recommended application rates based on available data.

Product FormulationApplication Rate (per Hectare)Application Rate (per 100L Water)Maximum Application Rate (per Hectare)Notes
This compound Hydrochloride 50% SP0.5 - 1.0 kg[1]--General recommendation for potato beetles.
This compound Hydrochloride 50% SP1000 g[2]--Dosage used in a field study demonstrating high efficacy.[2]

Note: Always consult the specific product label for the most accurate and legally compliant dosage information for your region.

Experimental Protocols

The following protocols are generalized from standard insecticide efficacy trial methodologies and can be adapted for laboratory, greenhouse, and field evaluation of this compound against the Colorado potato beetle.

Laboratory Bioassay Protocol (Leaf Dip Method)

This protocol is designed to determine the dose-response relationship and calculate lethal concentration (e.g., LC50) values for this compound against potato beetle larvae.

Materials:

  • This compound hydrochloride (analytical or technical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Potato plants (untreated with insecticides)

  • Petri dishes or ventilated containers

  • Filter paper

  • Fine paintbrush

  • Colorado potato beetle larvae (e.g., 2nd or 3rd instar)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound hydrochloride in distilled water. From this stock, create a series of serial dilutions to achieve a range of desired concentrations. Add a non-ionic surfactant (e.g., 0.01% v/v) to each solution to ensure even leaf coverage. A control solution should be prepared with distilled water and surfactant only.

  • Leaf Treatment: Excise healthy, similar-sized potato leaves. Dip each leaf into a test solution for a uniform duration (e.g., 10-20 seconds). Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Experimental Setup: Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity. Once dry, place one treated leaf in each dish.

  • Insect Infestation: Using a fine paintbrush, carefully transfer a known number of potato beetle larvae (e.g., 10-20) onto the treated leaf in each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment chamber with appropriate temperature (e.g., 25 ± 2°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 L:D).

  • Data Collection: Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis or log-logistic regression to determine the LC50 and LC90 values.

Field Trial Protocol

This protocol outlines a method for evaluating the efficacy of this compound under field conditions.

Materials:

  • This compound hydrochloride formulation (e.g., 50% SP)

  • Knapsack sprayer or other suitable application equipment

  • Plot markers

  • Data collection sheets

Procedure:

  • Experimental Design: Establish a randomized complete block design with a minimum of four replicates per treatment. Include an untreated control plot in each block. Plot size should be sufficient to minimize spray drift between plots.

  • Application Timing: Apply this compound when the majority of the potato beetle population is in the early larval stages (1st to 3rd instar), as they are generally more susceptible to insecticides.

  • Spray Preparation and Application: Prepare the this compound spray solution according to the desired application rate (e.g., 1000 g/ha).[2] Ensure thorough mixing of the product in water. Apply the spray uniformly to the potato foliage, ensuring complete coverage.

  • Data Collection:

    • Pre-treatment count: Before application, count the number of potato beetle larvae and adults on a representative number of plants per plot (e.g., 10-20 plants).

    • Post-treatment counts: Conduct counts at set intervals after application (e.g., 3, 7, and 14 days) to assess the reduction in the beetle population.

    • Foliage damage assessment: Visually estimate the percentage of defoliation in each plot at each counting interval.

  • Data Analysis: Calculate the percentage reduction in the pest population for each treatment compared to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mode of Action and Signaling Pathway

This compound acts as a non-competitive blocker of the nicotinic acetylcholine (B1216132) receptor (nAChR) channel in the insect's central nervous system. This mode of action is distinct from neonicotinoids, which are nAChR agonists.

The following diagram illustrates the signaling pathway and the action of this compound.

Cartap_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACH_vesicle Acetylcholine (ACh) Vesicles ACH_release ACh Release ACH_vesicle->ACH_release Action Potential ACH ACh ACH_release->ACH nAChR Nicotinic Acetylcholine Receptor (nAChR) ACH->nAChR Binds to Receptor Ion_channel Ion Channel (Open) nAChR->Ion_channel Activates Na_ion Na+ Influx Paralysis Paralysis Ion_channel->Paralysis Blockage leads to Depolarization Depolarization & Nerve Impulse Na_ion->Depolarization Causes This compound This compound This compound->Ion_channel Blocks

This compound's mode of action on the nAChR.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an insecticide efficacy trial.

Insecticide_Efficacy_Workflow start Start: Define Experimental Objectives rearing Insect Rearing (Leptinotarsa decemlineata) start->rearing plant_prep Host Plant Preparation (Solanum tuberosum) start->plant_prep treatment_prep Preparation of this compound Test Concentrations start->treatment_prep bioassay Bioassay Execution (e.g., Leaf Dip) rearing->bioassay plant_prep->bioassay treatment_prep->bioassay data_collection Data Collection (Mortality, Feeding Inhibition) bioassay->data_collection analysis Statistical Analysis (e.g., Probit, ANOVA) data_collection->analysis results Results Interpretation (LC50, Efficacy %) analysis->results end End: Report Findings results->end

Workflow for insecticide efficacy testing.

Quantitative Data Summary

The following table presents efficacy data from a field trial of this compound hydrochloride against foliage-feeding beetles on potatoes.

TreatmentDosage (g/ha)Mean Beetle Population (per plant)% Reduction Over Control
This compound hydrochloride 50% SP10000.785.41
Untreated Control-4.8-
Data adapted from a field experiment on foliage feeding beetles.[2]

Conclusion

This compound hydrochloride is an effective insecticide for the control of potato beetles. For optimal results, it is recommended to apply this compound during the early larval stages of the pest. The mode of action as a nicotinic acetylcholine receptor channel blocker provides an alternative to other insecticide classes, which can be a valuable component of an integrated pest management and insecticide resistance management strategy. The provided protocols offer a framework for the scientific evaluation of this compound's efficacy and can be adapted to specific research needs.

References

Application Notes and Protocols for Cartap Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of Cartap hydrochloride stock solutions for laboratory experiments. This compound hydrochloride, a nereistoxin (B154731) analogue, is a systemic insecticide that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) channel blocker.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results in toxicological, neurobiological, and drug development studies. This document outlines the necessary materials, a detailed step-by-step protocol for dissolution, and recommendations for storage and quality control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and for the preparation of stable solutions.

PropertyValueReferences
Molecular Formula C₇H₁₆ClN₃O₂S₂[2]
Molecular Weight 273.80 g/mol
Appearance Colorless, crystalline, slightly hygroscopic solid[2]
Solubility (at 25 °C) Approx. 200 g/L in water[2][3]
Very slightly soluble in methanol (B129727) and ethanol[2]
Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane[2]
Stability Stable in acidic conditions[2][4]
Hydrolyzed in neutral or alkaline solutions[2][5]
Storage Temperature -20°C for long-term storage of powder[6]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in sterile, deionized water. This concentration is a common starting point for serial dilutions to achieve desired experimental concentrations.

Materials:

  • This compound hydrochloride powder (analytical grade)

  • Sterile, deionized, or distilled water (pH adjusted to acidic, e.g., pH 3-4 with HCl, if long-term stability at room temperature is required)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Calculation:

    • To prepare a 100 mM (0.1 M) solution, the required mass of this compound hydrochloride needs to be calculated using its molecular weight (273.80 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL (0.01 L) of a 100 mM stock solution: Mass = 0.1 mol/L x 0.01 L x 273.80 g/mol = 0.2738 g (or 273.8 mg)

  • Weighing:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound hydrochloride powder using a spatula and transfer it into the conical tube.

  • Dissolution:

    • Add a portion of the sterile water to the conical tube (e.g., 7-8 mL for a final volume of 10 mL).

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment:

    • Add sterile water to the conical tube to reach the final desired volume (e.g., 10 mL).

    • Cap the tube and invert it several times to ensure a homogenous solution.

  • Sterilization (Optional but Recommended):

    • To ensure the sterility of the stock solution for cell culture or other sensitive assays, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days, especially if the pH is acidic.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing & Storage calc 1. Calculate Mass weigh 2. Weigh Powder calc->weigh Required Mass dissolve 3. Dissolve in Solvent weigh->dissolve Powder adjust 4. Adjust Final Volume dissolve->adjust Concentrated Solution sterilize 5. Sterile Filter (Optional) adjust->sterilize Final Stock Solution aliquot 6. Aliquot sterilize->aliquot store 7. Store at -20°C aliquot->store

Caption: Workflow for preparing this compound hydrochloride stock solution.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Blockade

This compound hydrochloride acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1] These are ligand-gated ion channels that play a crucial role in synaptic transmission in the insect central nervous system. The binding of this compound hydrochloride blocks the normal flow of ions through the nAChR channel, leading to paralysis and eventual death of the insect.[2][4][7]

Signaling Pathway of nAChR Blockade by this compound Hydrochloride

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds This compound This compound Hydrochloride This compound->nAChR Binds & Blocks Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Activates Ion_Channel_Blocked Ion Channel Blocked nAChR->Ion_Channel_Blocked Depolarization Depolarization Ion_Channel_Open->Depolarization Na+/Ca2+ Influx Paralysis Paralysis Ion_Channel_Blocked->Paralysis

Caption: this compound hydrochloride blocks nAChR signaling.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on the prepared stock solution.

  • pH Measurement: The pH of the aqueous solution can be measured to ensure it is within the stable range (acidic).

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a certified reference standard.

  • Visual Inspection: Always visually inspect the solution for any signs of precipitation or microbial growth before use. Discard any solution that appears cloudy or contains particulate matter.

Safety Precautions

This compound hydrochloride is harmful if swallowed or in contact with skin.[5] Therefore, appropriate safety precautions must be taken during handling.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety goggles.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.

References

Application Notes and Protocols for Cartap in Integrated Pest Management (IPM) Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap, a nereistoxin (B154731) analogue insecticide, has been utilized in agriculture for the control of various chewing and sucking insect pests. Its role within Integrated Pest Management (IPM) systems is of particular interest due to its specific mode of action and reported selectivity towards certain beneficial organisms. These notes provide a comprehensive overview of this compound's application in IPM, detailing its efficacy, impact on non-target organisms, and protocols for its evaluation.

Mode of Action

This compound hydrochloride acts as a systemic insecticide with both contact and stomach action.[1][2][3] It is an analogue of the natural toxin nereistoxin.[2] The primary mode of action is the blockage of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[2][3] This blockage prevents cholinergic transmission, leading to paralysis and subsequent death of the target pest.[2] Insects exposed to this compound cease feeding and ultimately die of starvation.[1] This distinct mechanism of action makes it a valuable tool for insecticide resistance management (IRM) programs, as it can be effective against pests that have developed resistance to other insecticide classes.

cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to nAChR->Postsynaptic_Neuron Activates (Nerve Impulse) This compound This compound This compound->nAChR Blocks caption Mode of Action of this compound at the Synaptic Cleft.

Caption: Mode of Action of this compound at the Synaptic Cleft.

Efficacy Against Target Pests

This compound has demonstrated efficacy against a range of agricultural pests, particularly in rice cultivation.

Target Pests

Key target pests for this compound include:

  • Rice Yellow Stem Borer (Scirpophaga incertulas) :[4][5][6][7]

  • Rice Leaf Folder (Cnaphalocrocis medinalis) :[4][8][9]

  • Diamondback Moth (Plutella xylostella) on cabbage and other vegetables.[1][2]

  • Other pests of rice, vegetables, and various other crops.[1][2]

Quantitative Efficacy Data

The following tables summarize field trial data for this compound's effectiveness against major rice pests.

Table 1: Efficacy of this compound Hydrochloride against Rice Yellow Stem Borer (Scirpophaga incertulas)

Treatment (Active Ingredient)Application Rate% Reduction in Dead Hearts (DH)% Reduction in White Ears (WE)Grain Yield (q/ha)Reference
This compound hydrochloride1 kg a.i./ha35.628.4Increased compared to check[4]
This compound hydrochloride 50% SC-Lower than this compound + FipronilLower than this compound + Fipronil38.40[6]
This compound hydrochloride + Fipronil4% + 0.5% CG3.36% DH (infestation)2.68% WE (infestation)50.70[6]
This compound hydrochloride 75 SG375 g a.i./haMost effective treatment--[5]
This compound hydrochloride 50 SP2 g/LLeast effective treatmentLeast effective treatment46.05[7]

Table 2: Efficacy of this compound Hydrochloride against Rice Leaf Folder (Cnaphalocrocis medinalis)

Treatment (Active Ingredient)Application Rate% Reduction in Leaf Damage% Leaf DamageReference
This compound hydrochloride1 kg a.i./ha47.7-[4]
This compound hydrochloride 4G750 g a.i./ha-5.44[9]
Controlled Release this compound375 g a.i./ha-3.33[9]
This compound hydrochloride 50 WP2 g/L-3.57 (least incidence)[8]

Table 3: LC50 Values of this compound Hydrochloride against Rice Leaf Folder (Cnaphalocrocis medinalis)

PopulationLC50 (mg/L)Reference
Palakkad633.87[10]
Kuttanad583.42[10]
Onattukara60.47[10]
Thrissur393.87[10]

Impact on Non-Target Organisms

A critical component of IPM is the conservation of natural enemies. The impact of this compound on these beneficial organisms can vary.

Effects on Beneficial Arthropods

Studies have shown mixed results regarding the safety of this compound to beneficial arthropods in rice ecosystems.

Table 4: Impact of this compound Hydrochloride on Natural Enemies in Rice Fields

Natural EnemyObservationReference
Spiders (Tetragnatha sp.)Supported higher populations compared to carbofuran.[4]
SpidersToxic to spider populations.[11]
SpidersLess toxic than dichlorvos (B1670471) and profenofos (B124560) + cypermethrin.[12]
Damselflies (Agriocnemis sp.)On par with untreated plots.[4]
Green Mirid Bugs (Cyrtorhinus lividipennis)On par with untreated plots.[4]
Larval Parasitoids (Stenobracon sp.)On par with untreated plots.[4]
Predatory CoccinellidsHigh abundance in farmers' practice module (less insecticide use).[13]

It is evident that the impact of this compound on natural enemies can be species-specific and may be influenced by the application method and rate. Some studies suggest this compound can be relatively safe for certain predators, while others indicate toxicity.[4][11] This underscores the need for careful monitoring of natural enemy populations when incorporating this compound into an IPM program.

Ecotoxicology

This compound has been reported to be moderately toxic to bees and toxic to fish.[8] This is a significant consideration for its use in rice paddies, which are aquatic ecosystems.

Resistance Management

The development of insecticide resistance is a major challenge in pest management. Resistance to this compound has been observed in some pest populations.[10][14]

Mechanisms of Resistance

Studies on Cnaphalocrocis medinalis and other pests suggest that metabolic resistance is a key mechanism. This can involve enhanced activity of detoxification enzymes such as:

  • Cytochrome P450 monooxygenases

  • Esterases

  • Glutathione-S-transferases[10]

To mitigate the development of resistance, it is crucial to rotate this compound with insecticides that have different modes of action.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy and non-target effects of this compound.

Efficacy Bioassay (Leaf-Dip Method for Leaf Folder)

This protocol is adapted for determining the LC50 of this compound against Cnaphalocrocis medinalis.

Objective: To determine the concentration of this compound that is lethal to 50% of a test population of rice leaf folder larvae.

Materials:

  • Technical grade this compound hydrochloride

  • Acetone (solvent)

  • Distilled water with a non-ionic surfactant

  • Rice seedlings

  • Petri dishes

  • Second or third instar larvae of C. medinalis

  • Camel hairbrush

  • Incubator or growth chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water containing a surfactant. A typical range might include 5-7 concentrations that are expected to result in mortalities between 10% and 90%. A control with only water and surfactant should also be prepared.

  • Leaf Treatment: Dip rice leaves into each insecticide dilution for 10-20 seconds with gentle agitation. Allow the leaves to air dry.

  • Exposure: Place one treated leaf into each Petri dish. Introduce 10-20 larvae into each dish using a fine camel hairbrush.

  • Incubation: Maintain the Petri dishes in an incubator at a controlled temperature and humidity (e.g., 25 ± 2°C, 70 ± 5% RH) with a set photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae that are unable to move when prodded with a brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value and its 95% confidence limits.

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilutions Create Serial Dilutions Prep_Stock->Serial_Dilutions Leaf_Dip Dip Rice Leaves in Each Dilution Serial_Dilutions->Leaf_Dip Air_Dry Air Dry Treated Leaves Leaf_Dip->Air_Dry Introduce_Larvae Introduce Larvae to Treated Leaves in Petri Dishes Air_Dry->Introduce_Larvae Incubate Incubate at Controlled Temperature and Humidity Introduce_Larvae->Incubate Assess_Mortality Assess Mortality at 24, 48, 72 hours Incubate->Assess_Mortality Data_Analysis Analyze Data using Probit Analysis to find LC50 Assess_Mortality->Data_Analysis End End Data_Analysis->End caption Workflow for a Leaf-Dip Bioassay.

Caption: Workflow for a Leaf-Dip Bioassay.

Field Trial Protocol for Efficacy Evaluation in Rice

Objective: To evaluate the field efficacy of this compound against rice stem borer and leaf folder and its impact on natural enemies.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Size: A suitable plot size, for example, 5 x 4 meters, with buffer zones between plots to prevent spray drift.

  • Treatments:

    • This compound formulation at the recommended application rate.

    • A standard check insecticide.

    • An untreated control.

Procedure:

  • Crop Husbandry: Follow standard agronomic practices for rice cultivation.

  • Pre-treatment Assessment: Before insecticide application, record the baseline population of pests and natural enemies. For stem borer, this could be the number of egg masses or early larval damage. For natural enemies, use visual counting or a sweep net.

  • Insecticide Application: Apply the treatments at the appropriate pest infestation level (Economic Threshold Level - ETL). Use a knapsack sprayer calibrated to deliver a uniform spray volume.

  • Post-treatment Assessment:

    • Pest Efficacy: At regular intervals (e.g., 3, 7, and 14 days after treatment), assess pest damage. For stem borer, count the number of dead hearts (at the vegetative stage) or white ears (at the reproductive stage) from a random sample of hills in each plot. For leaf folder, count the number of damaged leaves.

    • Natural Enemy Population: At the same intervals, monitor the population of key natural enemies (e.g., spiders, mirid bugs) through visual counts per hill or sweep net catches.

  • Yield Data: At harvest, record the grain yield from a designated net plot area for each treatment.

  • Data Analysis: Analyze the data on pest incidence, natural enemy populations, and yield using Analysis of Variance (ANOVA) appropriate for an RCBD.

Start Start Exp_Design Experimental Design (RCBD, Plot Size, Treatments) Start->Exp_Design Pre_Treatment Pre-treatment Assessment (Pests & Natural Enemies) Exp_Design->Pre_Treatment Application Insecticide Application at ETL Pre_Treatment->Application Post_Treatment Post-treatment Assessment (Pest Damage & Natural Enemies) Application->Post_Treatment Yield Record Grain Yield Post_Treatment->Yield Analysis Statistical Analysis (ANOVA) Yield->Analysis End End Analysis->End caption Workflow for a Field Trial.

Caption: Workflow for a Field Trial.

Conclusion and IPM Recommendations

This compound can be a useful component of an IPM program for rice and other crops, particularly for managing pests like stem borers and leaf folders. Its unique mode of action is beneficial for resistance management. However, its application requires careful consideration of its potential impact on non-target organisms, especially beneficial arthropods and aquatic life.

Key recommendations for integrating this compound into an IPM system:

  • Monitoring: Base applications on regular pest scouting and established economic threshold levels (ETLs).

  • Selectivity: Be mindful of the potential for negative impacts on certain natural enemies. Monitor populations of beneficials and consider the use of more selective insecticides if key predator or parasitoid populations are being adversely affected.

  • Rotation: To delay the development of resistance, rotate this compound with insecticides from different IRAC mode of action groups.

  • Environmental Protection: Avoid runoff into aquatic systems to minimize harm to fish and other aquatic organisms. Follow all label instructions regarding application and safety.

  • Further Research: Continued research is needed to better understand the sublethal effects of this compound on a wider range of non-target organisms and to develop more precise application techniques that maximize efficacy while minimizing environmental impact.

References

Application Notes and Protocols for the Detection of Cartap Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of Cartap residues in various agricultural matrices. The included protocols cover a range of techniques from traditional chromatographic methods to rapid screening assays, offering solutions for both routine monitoring and high-throughput analysis.

Overview of Detection Methods

This compound, a nereistoxin (B154731) analogue insecticide, is widely used in agriculture to protect crops like rice, vegetables, and fruits.[1] Due to its potential toxicity, monitoring its residues in agricultural products is crucial for food safety.[1] A variety of analytical methods have been developed for the determination of this compound, often by converting it to its active metabolite, nereistoxin, for detection.[2] These methods include well-established chromatographic techniques, as well as rapid and portable colorimetric, and electrochemical methods.

Quantitative Data Summary

The performance of different analytical methods for this compound detection varies in terms of sensitivity, recovery, and the range of quantification. The following tables summarize the quantitative data from various studies to facilitate method comparison.

Table 1: Chromatographic Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
GC-FPDPlant Foods-0.005 mg/kg72-108[2][3]
HPLC-UVBrinjal-0.05 mg/kg90.6-96.6[4]
LC-MS/MSTea2.0 µg/kg10.0 µg/kg87.6-119.9[5]
LC-MS/MSRice0.008 µg/g0.025 µg/g71-119

Table 2: Spectroscopic and Other Methods

MethodMatrixLimit of Detection (LOD)Linear RangeRecovery (%)Reference(s)
Colorimetric (AuNPs)Cabbage, Tea0.04 mg/kg0.05-0.6 mg/kg-[6]
Colorimetric (AgNPs)Tea Beverages0.01 mg/L0.1-5 mg/L98.3-101.6[6]
SpectrofluorimetryGrain, Vegetable0.0029 µg/mL0.009-2.4 µg/mL87.4-103[7]
Electrochemical BiosensorAgricultural Products3.9 ng/L0.01-1500 µg/L-[4]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Protocol:

  • Homogenization: Homogenize a representative 10-15 g sample of the agricultural product (e.g., brinjal, cabbage, rice).[4]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Collection: The resulting supernatant is ready for analysis by chromatographic methods.

Workflow Diagram:

G QuEChERS Sample Preparation Workflow start Homogenized Sample extraction Add Acetonitrile & QuEChERS Salts start->extraction shake Shake Vigorously (1 min) extraction->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (MgSO4, PSA) supernatant->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

QuEChERS Sample Preparation Workflow
Gas Chromatography with Flame Photometric Detector (GC-FPD)

This method is suitable for the regulatory analysis of this compound residues.[2]

Protocol:

  • Sample Preparation: Prepare the sample extract using the QuEChERS method.

  • Derivatization: this compound and its metabolites are converted to nereistoxin. This is typically achieved by hydrolysis in a basic solution.

  • GC-FPD System:

    • Column: Glass column (e.g., 3% OV-1 on Chromosorb W or 5% PEG 20M on Gaschrom Q).[2]

    • Detector: Flame Photometric Detector (FPD) with a sulfur-mode filter.[2]

    • Temperatures:

      • Injector: 200-220°C

      • Column: 130-165°C[2]

      • Detector: 200-220°C

    • Carrier Gas: Nitrogen at a suitable flow rate.

  • Injection: Inject an aliquot (e.g., 1-5 µL) of the final extract into the GC.

  • Quantification: Identify and quantify the nereistoxin peak based on the retention time and peak area compared to a standard calibration curve.

Workflow Diagram:

G GC-FPD Analysis Workflow start QuEChERS Extract derivatization Derivatization to Nereistoxin start->derivatization injection Inject into GC-FPD derivatization->injection separation Chromatographic Separation injection->separation detection FPD Detection (Sulfur Mode) separation->detection quantification Quantification vs. Standards detection->quantification

GC-FPD Analysis Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust method for the quantification of this compound residues.

Protocol:

  • Sample Preparation: Use the QuEChERS method to prepare the sample extract.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., Kinetex 5µ C18, 100 mm x 4.6 mm).[4]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 20 µL.[4]

  • Analysis: Inject the sample extract and compare the retention time and peak area with those of this compound standards to quantify the residue.

Workflow Diagram:

G HPLC Analysis Workflow start QuEChERS Extract injection Inject into HPLC start->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection separation->detection quantification Quantification vs. Standards detection->quantification

HPLC Analysis Workflow
Colorimetric Detection Using Gold Nanoparticles (AuNPs)

This method provides a rapid, visual screening tool for this compound residues.

Protocol:

  • Preparation of AuNPs: Synthesize citrate-coated gold nanoparticles.

  • Sample Extraction:

    • Homogenize the sample.

    • Extract with a suitable solvent (e.g., acetonitrile or water).

    • Centrifuge to remove solid debris.

  • Detection:

    • In a microplate well or cuvette, mix the sample extract with the AuNPs solution.

    • Observe the color change. In the presence of this compound, the solution will change from red to blue due to the aggregation of AuNPs.[6]

  • Quantification (Optional):

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer.

    • The shift in the plasmon resonance peak can be correlated to the this compound concentration.

Workflow Diagram:

G AuNPs Colorimetric Detection Workflow start Sample Extract mix Mix with AuNPs Solution start->mix observe Observe Color Change (Red to Blue) mix->observe visual Visual Detection observe->visual spectro UV-Vis Spectrophotometry observe->spectro

AuNPs Colorimetric Detection Workflow
Electrochemical Biosensor

Electrochemical biosensors offer high sensitivity and selectivity for the detection of nereistoxin-related insecticides.[4]

Protocol:

  • Electrode Preparation:

    • Modify a gold electrode with a hairpin DNA probe (H1) that includes a G-quadruplex sequence.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample using an acidic solution.

    • Hydrolyze and convert this compound to nereistoxin, which contains two thiol groups.[4]

  • Detection Principle:

    • A separate hairpin DNA (HP DNA) is held in a hairpin configuration by a cytosine-Ag⁺-cytosine bridge.

    • The nereistoxin from the sample abstracts Ag⁺ from the HP DNA, causing it to unfold into a single-stranded DNA (ssDNA).[4]

    • This HP ssDNA then hybridizes with the H1 probe on the electrode, triggering cleavage by Exonuclease III and releasing the HP ssDNA for recycling.

    • The remaining G-quadruplex fragment on the electrode forms a complex with hemin.

  • Electrochemical Measurement:

    • The hemin/G-quadruplex complex produces a distinct electrochemical signal (Fe(III)/Fe(II) redox reaction) that is measured.

    • The intensity of this signal is proportional to the initial concentration of this compound.[4]

Logical Relationship Diagram:

G Electrochemical Biosensor Detection Principle This compound This compound in Sample nereistoxin Conversion to Nereistoxin (-SH) This compound->nereistoxin unfolding Nereistoxin abstracts Ag+ HP DNA unfolds to ssDNA nereistoxin->unfolding hp_dna Hairpin DNA (HP DNA) with C-Ag+-C Bridge hp_dna->unfolding hybridization HP ssDNA hybridizes with H1 Probe unfolding->hybridization h1_probe H1 Probe on Electrode h1_probe->hybridization exo_cleavage Exo III Cleavage HP ssDNA recycled hybridization->exo_cleavage g_quadruplex G-quadruplex fragment remains exo_cleavage->g_quadruplex hemin Hemin binds to G-quadruplex g_quadruplex->hemin signal Electrochemical Signal (Fe(III)/Fe(II) redox) hemin->signal

Electrochemical Biosensor Detection Principle
Immunoassays (ELISA and Lateral Flow)

While specific commercial kits for this compound are not widely documented in the readily available literature, the general principles for developing such assays for small molecules like pesticides are well-established. This would typically involve the synthesis of a this compound-hapten, production of monoclonal or polyclonal antibodies, and subsequent development of a competitive immunoassay format.

General Competitive ELISA Protocol:

  • Coating: Coat a microtiter plate with a this compound-protein conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Add the sample extract and a limited amount of anti-Cartap antibody to the wells. This compound in the sample will compete with the coated this compound-protein conjugate for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add an enzyme-labeled secondary antibody that binds to the primary anti-Cartap antibody.

  • Substrate Addition: Add a substrate that produces a colored product upon reaction with the enzyme.

  • Measurement: Measure the absorbance. The signal intensity is inversely proportional to the concentration of this compound in the sample.

General Lateral Flow Immunoassay (LFIA) Principle:

A competitive LFIA strip would consist of a sample pad, a conjugate pad containing gold nanoparticle-labeled anti-Cartap antibodies, a nitrocellulose membrane with a test line (coated with this compound-protein conjugate) and a control line. When a sample containing this compound is applied, it competes with the test line conjugate for binding to the labeled antibodies. A higher concentration of this compound in the sample results in a weaker or absent test line, indicating a positive result.

Conclusion

The choice of method for detecting this compound residues depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available instrumentation. Chromatographic methods coupled with mass spectrometry offer the highest sensitivity and selectivity for confirmation and quantification. Spectroscopic and electrochemical methods provide rapid and cost-effective alternatives for screening purposes. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of food safety and pesticide residue analysis.

References

Application Notes and Protocols for Cartap Hydrochloride Foliar Spray Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of Cartap hydrochloride as a soluble powder (SP) for foliar spray. The protocols outlined below are intended for laboratory and research purposes to facilitate the development and evaluation of effective and stable insecticidal formulations.

Introduction

This compound hydrochloride is a nereistoxin (B154731) analogue insecticide that exhibits both systemic and contact/stomach action against a range of chewing and sucking insect pests.[1][2][3] It is particularly effective against Lepidoptera and Coleoptera.[3] Its mode of action involves the blockage of nicotinic acetylcholine (B1216132) receptors (nAChR) in the insect's nervous system, leading to paralysis and eventual death of the pest.[4][5][6] This document details the preparation, quality control, and biological evaluation of a this compound hydrochloride soluble powder (SP) formulation for foliar application.

Formulation Protocol: 50% Soluble Powder (SP)

This protocol describes the laboratory-scale preparation of a 50% (w/w) this compound hydrochloride soluble powder formulation. Soluble powders are formulations that dissolve in water to form a true solution, requiring minimal agitation after initial mixing.[7][8]

Table 1: Composition of this compound Hydrochloride 50% SP Formulation

ComponentFunctionPercentage (w/w)Example Material
This compound Hydrochloride (Technical Grade, >98%)Active Ingredient50.0-
Soluble CarrierDiluent45.0Dextrose or Lactose
Wetting AgentFacilitates dissolution in water3.0Sodium Lauryl Sulfate
Dispersing AgentPrevents agglomeration of particles2.0Sodium Lignosulfonate
Total 100.0
Experimental Protocol: Formulation Preparation
  • Pre-milling: Individually mill the technical grade this compound hydrochloride and the soluble carrier to a fine powder (e.g., using a mortar and pestle or a laboratory mill).

  • Blending: In a suitable container, accurately weigh and combine the pre-milled this compound hydrochloride, soluble carrier, wetting agent, and dispersing agent.

  • Homogenization: Thoroughly mix the components using a laboratory blender or mixer until a uniform powder is obtained. For small-scale preparations, this can be achieved by geometric dilution.

  • Final Milling: Pass the blended powder through a fine-mesh sieve (e.g., 100-mesh) to ensure a consistent particle size and remove any aggregates.

  • Packaging and Storage: Store the final formulation in a sealed, airtight, and moisture-proof container in a cool, dry place away from direct sunlight.

Quality Control Protocols

A series of quality control tests should be performed to ensure the physical and chemical stability and efficacy of the prepared formulation.

Table 2: Quality Control Parameters and Methods

ParameterMethodAcceptance Criteria
WettabilityCIPAC MT 53.3Complete wetting in < 1 minute
SuspensibilityCIPAC MT 15 / MT 184≥ 60% of active ingredient in suspension after 30 min
pH (1% aqueous solution)CIPAC MT 75.35.0 - 7.0
Accelerated Storage StabilityCIPAC MT 46.3 (54°C for 14 days)< 5% degradation of active ingredient
Experimental Protocol: Wettability Test (CIPAC MT 53.3)
  • Add 100 mL of standard water to a 250 mL beaker.

  • Weigh 1 g of the this compound hydrochloride SP formulation.

  • Drop the weighed sample from a height of 10 cm onto the surface of the water.

  • Start a stopwatch and record the time taken for the powder to become completely wet without swirling.

Experimental Protocol: Suspensibility Test (Simplified from CIPAC MT 15/184)
  • Prepare a 2% (w/v) suspension of the formulation in 250 mL of CIPAC Standard Water D in a graduated cylinder.

  • Invert the cylinder 30 times and place it in a constant temperature bath at 30°C for 30 minutes.

  • Carefully remove the top 225 mL (9/10ths) of the suspension using a suction tube.

  • Determine the concentration of this compound hydrochloride in the remaining 25 mL (1/10th) of the suspension using a validated analytical method (e.g., HPLC).

  • Calculate the percentage of active ingredient still in suspension.

Biological Efficacy and Phytotoxicity Protocols

Experimental Protocol: Rearing of Rice Stem Borer (Scirpophaga incertulas)
  • Host Plant: Grow a susceptible rice variety (e.g., 'Taichung Native 1') in pots in a greenhouse.[9]

  • Egg Collection: Collect egg masses of S. incertulas from rice fields or a stock culture.[10]

  • Hatching: Place the egg masses in petri dishes with moist filter paper until hatching.

  • Larval Rearing: Transfer newly hatched larvae (neonates) to 50-day-old rice tillers or cut stems (4-5 cm pieces) for feeding.[9] Maintain the larvae on fresh tillers as needed. Second to third instar larvae are typically used for bioassays.

Experimental Protocol: Foliar Spray Bioassay against Rice Stem Borer
  • Plant Preparation: Use potted rice plants at the tillering stage.

  • Spray Solution Preparation: Prepare a series of concentrations of the this compound hydrochloride 50% SP formulation in water. Include a surfactant if required. A water-only spray will serve as the control.

  • Application: Spray the rice plants with the test solutions until runoff using a laboratory spray tower or a hand-held sprayer to ensure uniform coverage.[11][12] Allow the plants to air dry.

  • Insect Infestation: Introduce ten 2nd or 3rd instar larvae of S. incertulas onto each treated plant.[9]

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Table 3: Efficacy of this compound Hydrochloride against Rice Stem Borer (Example Data)

Treatment (g a.i./ha)% Dead Heart Reduction (vs. Control)% White Ear Head Reduction (vs. Control)
This compound hydrochloride 4G @ 75035.628.4
This compound hydrochloride 4G @ 1000--
Carbofuran 3G @ 750 (Standard)--
Source:[13]
Experimental Protocol: Phytotoxicity Assessment
  • Plant Selection: Use healthy, uniform plants of the target crop (e.g., rice) at a sensitive growth stage (e.g., young, actively growing).

  • Treatment Application: Prepare the this compound hydrochloride 50% SP formulation at the recommended concentration (1X) and at a higher concentration (e.g., 2X).[14] Apply as a foliar spray to a group of plants. A separate group of plants should be sprayed with water only to serve as a control.

  • Observation: Visually assess the plants for any signs of phytotoxicity at 1, 3, 7, and 10 days after treatment.[15]

  • Phytotoxicity Rating: Use a 0-10 rating scale, where 0 indicates no phytotoxicity and 10 indicates 91-100% phytotoxicity.[15] Symptoms to look for include leaf yellowing (chlorosis), burning, distortion, and stunting.[10]

Table 4: Phytotoxicity Rating Scale

Rating% PhytotoxicityDescription
00No injury
11-10Slight leaf tip burn or yellowing
211-20Mild leaf scorching or chlorosis
.........
1091-100Complete plant death
Source: Adapted from[15]

Mode of Action and Signaling Pathway

This compound hydrochloride is a pro-insecticide that is converted to nereistoxin in the insect's body.[6] Nereistoxin acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) channel in the central nervous system of insects.[6][16] This blockage prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting nerve impulse transmission. The continuous stimulation of the post-synaptic neuron is prevented, leading to paralysis.[4][17]

Cartap_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Receptor This compound This compound Hydrochloride Nereistoxin Nereistoxin This compound->Nereistoxin Metabolic Conversion Nereistoxin->nAChR Ion_channel Ion Channel (Closed) Signal_block Signal Transduction Blocked Paralysis Paralysis Workflow Formulation Formulation Preparation (50% SP) QC Quality Control (Wettability, Suspensibility, pH, Stability) Formulation->QC Bioassay Biological Efficacy (Rice Stem Borer Bioassay) Formulation->Bioassay Phyto Phytotoxicity Assessment Formulation->Phyto Data Data Analysis (LC50, Phytotoxicity Rating) QC->Data Bioassay->Data Phyto->Data Conclusion Conclusion & Reporting Data->Conclusion

References

Application Notes and Protocols for Cartap in Vegetable Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cartap hydrochloride for the control of chewing and sucking pests in various vegetable crops. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and understand the mode of action of this insecticide.

Active Ingredient Profile: this compound Hydrochloride

This compound hydrochloride is a nereistoxin (B154731) analogue insecticide.[1][2][3][4] It functions as a systemic insecticide with both contact and stomach action, making it effective against a broad spectrum of chewing and sucking insect pests.[1][3][5][6]

Mode of Action: this compound hydrochloride acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) blocker in the central nervous system of insects.[1][7][8][9] It competitively displaces acetylcholine at the receptor site, which blocks cholinergic transmission.[7][10] This disruption of nerve impulses leads to paralysis and ultimately the death of the insect due to starvation.[1][2] While it is a derivative of nereistoxin, this compound can directly induce neurotoxicity by blocking the nAChR channel.[7][10]

Target Pests and Vegetable Crops

This compound has demonstrated efficacy against a wide range of economically important pests in vegetable production.

Table 1: Target Pests and Vegetable Crops for this compound Application

Target PestScientific NameVegetable Crop(s)
Diamondback MothPlutella xylostellaCabbage, Cauliflower, Broccoli, Knol Khol[1][5][11][12][13][14][15][16]
American LeafminerLiriomyza trifoliiTomatoes[17]
Potato Leaf MinerLiriomyza huidobrensisPotatoes[17]
Leaf MinerLiriomyza spp.Peas, Tomatoes[2][5]
WhiteflyBemisia tabaciTomatoes, Brinjal, Okra[2][18]
Shoot and Fruit BorerLeucinodes orbonalisBrinjal[2]
Fruit BorerEarias vittellaOkra[18]
JassidsAmrasca biguttula biguttulaBrinjal, Okra[2][18]
AphidsVarious spp.Cucurbits, Peach[5]
ThripsVarious spp.Cucurbits, Potatoes, Onion, Garlic, Ornamentals[5]
Flea BeetleVarious spp.Cucurbits[5]
Squash BeetleEpilachna spp.Cucurbits[5]
CutwormVarious spp.Potatoes, Garlic, Onion, Peach[5]
Agromyzidae(Leaf-mining flies)Vegetables[1][19][20]
Coleoptera(Beetles)Vegetables[1][19][20]
Lepidoptera(Moths and Butterflies)Vegetables[1][19][20]

Efficacy Data

The following tables summarize quantitative data from various studies on the efficacy of this compound against key vegetable pests.

Table 2: Efficacy of this compound Hydrochloride 50% SP against Diamondback Moth (Plutella xylostella) on Cabbage

Study ReferenceApplication RateMean Larval Population (per plant)Yield (q/ha)Cost-Benefit Ratio
[12]0.5 ml/L1.862151:4.8
[13]375 ml/ha-24.75 ( kg/plot )-
[14]375 ml/haSignificantly reducedSignificantly higher than control-

Note: Direct comparison between studies may be limited due to variations in experimental conditions.

Table 3: Efficacy of a Pre-mix Formulation of this compound Hydrochloride 50% SP + Buprofezin 10% EC against Pests on Okra [18]

Application Rate (ml/ha)PestPopulation Reduction (%)
600Fruit Borer (Earias vittella)73.07
750Fruit Borer (Earias vittella)75.51
600Jassid (Amrasca biguttula biguttula)59.33
750Jassid (Amrasca biguttula biguttula)60.87
600Whitefly (Bemisia tabaci)69.46
750Whitefly (Bemisia tabaci)70.91

Application Protocols

Field Efficacy Trial Protocol (General)

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound formulations. Researchers should adapt this protocol to specific local conditions and target pests.

Objective: To determine the field efficacy of this compound hydrochloride in controlling a target pest on a specific vegetable crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[12]

  • Plot Size: To be determined based on crop and available land, ensuring an adequate number of plants for sampling (e.g., 2 rows x 6 m).[21]

  • Treatments:

    • Untreated Control (water spray)

    • This compound formulation at various application rates (e.g., recommended rate, half rate, double rate)

    • Positive control (a standard insecticide with known efficacy against the target pest)

Procedure:

  • Site Selection and Preparation: Choose a field with a history of the target pest infestation. Prepare the land according to standard agronomic practices for the selected vegetable crop.[21]

  • Crop Establishment: Plant or transplant the vegetable crop uniformly across all plots.

  • Pest Monitoring: Monitor the field regularly for the presence of the target pest. Initiate treatments when the pest population reaches a pre-determined economic threshold.[11]

  • Treatment Application:

    • Calibrate spray equipment (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform application.[22]

    • Prepare spray solutions according to the treatment plan. For soluble powders (SP), ensure complete dissolution.

    • Apply the treatments to the respective plots, ensuring thorough coverage of the plant foliage. Avoid spray drift between plots.

  • Data Collection:

    • Pre-treatment count: Record the pest population (e.g., number of larvae per plant, number of adults per leaf) one day before the first application.[14]

    • Post-treatment counts: Record pest populations at regular intervals after application (e.g., 1, 3, 5, 7, and 14 days after treatment).[14]

    • Phytotoxicity assessment: Visually inspect plants for any signs of phytotoxicity (e.g., leaf burn, stunting) at each observation interval.

    • Yield data: At harvest, measure the marketable yield from each plot.[12][13]

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Residue Analysis Protocol (General - HPLC Method)

This protocol outlines a general procedure for determining this compound residues in vegetable samples using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the residue levels of this compound hydrochloride in vegetable samples following field application.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).[23][24]

  • Analytical column suitable for pesticide analysis.

  • Certified analytical standard of this compound hydrochloride.

  • Solvents (e.g., acetonitrile, water) of HPLC grade.

  • Extraction and clean-up materials (e.g., QuEChERS kits, solid-phase extraction cartridges).[25][26]

Procedure:

  • Sample Collection: Collect representative samples of the treated vegetable crop at various pre-harvest intervals (e.g., 0, 1, 3, 7, 14 days after the last application).

  • Sample Preparation:

    • Homogenize the vegetable samples.

    • Weigh a representative sub-sample.

  • Extraction:

    • Extract the sample using an appropriate solvent (e.g., acetonitrile) and method (e.g., QuEChERS).[26] This typically involves shaking or blending the sample with the solvent.

  • Clean-up:

    • Remove interfering co-extractives from the sample extract using techniques like dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE) cartridges.[25]

  • Analysis:

    • Prepare a series of calibration standards from the certified analytical standard.

    • Inject the cleaned-up sample extracts and calibration standards into the HPLC system.

    • Identify and quantify this compound based on its retention time and the calibration curve.

  • Data Reporting: Report the residue levels in mg/kg (ppm) of the fresh vegetable sample.

Resistance Management

To delay the development of insecticide resistance, it is crucial to implement a resistance management strategy.

  • Mode of Action Group: this compound hydrochloride belongs to the IRAC Group 14 (Nereistoxin analogues).[17]

  • Rotation: Avoid the exclusive and repeated use of this compound. Rotate with insecticides from different IRAC groups that have different modes of action.[16][17]

  • Integrated Pest Management (IPM): Incorporate this compound into an IPM program that includes biological, cultural, and other chemical control methods.[2][3][4][6][17]

Visualizations

Signaling Pathway

Cartap_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_cleft->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens nAChR->Ion_Channel Prevents Opening Na_ion Na+ Ion_Channel->Na_ion Influx of Paralysis Paralysis & Death Ion_Channel->Paralysis No Ion Influx Na_ion->Paralysis Leads to Nerve Excitation This compound This compound Hydrochloride This compound->nAChR Blocks

Caption: Mode of action of this compound hydrochloride at the insect synapse.

Experimental Workflow

Experimental_Workflow cluster_field_trial Field Efficacy Trial cluster_residue_analysis Residue Analysis Site_Selection Site Selection & Land Preparation Crop_Establishment Crop Establishment Site_Selection->Crop_Establishment Pest_Monitoring Pest Monitoring Crop_Establishment->Pest_Monitoring Treatment_Application Treatment Application (this compound, Controls) Pest_Monitoring->Treatment_Application Data_Collection Data Collection (Pest counts, Yield) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sample_Collection Sample Collection (Treated Vegetables) Data_Collection->Sample_Collection Provides Samples Final_Report Final Report: Efficacy & Residue Data Statistical_Analysis->Final_Report Extraction Extraction (e.g., QuEChERS) Sample_Collection->Extraction Cleanup Sample Clean-up (SPE) Extraction->Cleanup HPLC_Analysis HPLC Analysis Cleanup->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification Data_Quantification->Final_Report

Caption: General workflow for evaluating this compound in vegetables.

References

Laboratory bioassay protocol for testing Cartap efficacy on insects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Laboratory Bioassay Protocol for Testing Cartap Efficacy on Insects

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a nereistoxin (B154731) analogue insecticide widely used in agriculture to control a variety of insect pests, particularly chewing insects like caterpillars and beetles.[1][2] Its efficacy stems from its unique mode of action as a neurotoxin.[3] Laboratory bioassays are fundamental for determining the intrinsic toxicity of insecticides like this compound, establishing lethal concentrations (e.g., LC50), and monitoring for the development of resistance in pest populations.[4][5]

These protocols provide detailed, standardized methods for conducting laboratory bioassays to evaluate the efficacy of this compound hydrochloride on insects. Two common and robust methods are presented: the Leaf Dip Bioassay, ideal for foliage-feeding insects, and the Residual Film Bioassay, for assessing contact toxicity.

Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor Blockade

This compound hydrochloride acts as a potent antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[6] In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron and binds to nAChRs on the postsynaptic neuron, opening an ion channel and propagating a nerve impulse. This compound disrupts this process by binding to and blocking the nAChR channel.[7] This blockage prevents the influx of ions, thereby inhibiting nerve signal transmission, which leads to paralysis and the eventual death of the insect.[1][2] This mechanism is effective against insects that may have developed resistance to other classes of insecticides.[7]

cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound pre_n Presynaptic Neuron ach ACh pre_n->ach Release post_n Postsynaptic Neuron impulse Nerve Impulse Propagation post_n->impulse nachr nAChR (Open) ach->nachr Binds nachr->post_n Ion Influx pre_n_c Presynaptic Neuron This compound This compound post_n_c Postsynaptic Neuron paralysis Signal Blocked (Paralysis) post_n_c->paralysis nachr_c nAChR (Blocked) This compound->nachr_c Blocks nachr_c->post_n_c No Ion Influx start Start: Healthy Insect Colony prep_stock Prepare Serial Dilutions of this compound Hydrochloride start->prep_stock choose_method Select Bioassay Method prep_stock->choose_method leaf_dip Method A: Leaf Dip Bioassay choose_method->leaf_dip Chewing Insects residual_film Method B: Residual Film Bioassay choose_method->residual_film Contact Toxicity exposure Insect Exposure (24-72 hours) leaf_dip->exposure residual_film->exposure data_collection Record Mortality Data exposure->data_collection data_analysis Data Analysis (Abbott's Correction, Probit) data_collection->data_analysis end Determine LC50/LC90 Values data_analysis->end

References

Field Trial Design for Evaluating Cartap Hydrochloride Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing field trials to evaluate the efficacy of Cartap hydrochloride, a nereistoxin (B154731) analogue insecticide. The protocols outlined below are intended to ensure robust data collection and analysis for assessing the performance of this insecticide against key agricultural pests.

Introduction

This compound hydrochloride is a broad-spectrum insecticide with systemic, contact, and stomach action.[1][2] It is an analogue of nereistoxin and functions by blocking the nicotinic acetylcholine (B1216132) receptor (nAChR) channels in the insect's nervous system, leading to paralysis and subsequent death.[3][4][5] This mode of action places it in the Insecticide Resistance Action Committee (IRAC) Group 14.[3][6] Due to its efficacy against a range of pests, particularly Lepidoptera and Coleoptera in crops like rice, vegetables, and fruits, rigorous field evaluation is crucial to determine optimal application strategies and monitor for potential resistance.[7][8]

Signaling Pathway of this compound Hydrochloride

This compound hydrochloride's primary mode of action is the non-competitive blockage of the nicotinic acetylcholine receptor (nAChR) ion channel.[4][9] Unlike agonists that stimulate the receptor, this compound hydrochloride physically obstructs the channel, preventing the influx of ions and disrupting nerve signal transmission.

This compound Hydrochloride Signaling Pathway cluster_result Result ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Ion_Channel Ion Channel Postsynaptic_Neuron Postsynaptic Neuron Nerve Impulse Nerve Impulse Postsynaptic_Neuron->Nerve Impulse Propagation This compound This compound Hydrochloride This compound->Ion_Channel Blocks channel Ion_Channel->Postsynaptic_Neuron Ion influx (Normal state) Paralysis Paralysis Death Insect Death Paralysis->Death

Diagram 1: Mode of Action of this compound Hydrochloride

Experimental Protocols

A well-designed field trial is essential for generating reliable data on insecticide performance. The following protocols are based on established methodologies for insecticide efficacy testing.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[10]

  • Treatments:

    • T1: this compound hydrochloride - Dose 1 (e.g., 0.5 kg a.i./ha)[8]

    • T2: this compound hydrochloride - Dose 2 (e.g., 0.75 kg a.i./ha)[8]

    • T3: this compound hydrochloride - Dose 3 (e.g., 1.0 kg a.i./ha)[8]

    • T4: Reference (Standard Check) Insecticide

    • T5: Untreated Control (UTC)

  • Replications: A minimum of three to four replications should be used.

  • Plot Size: The plot size should be appropriate for the crop and application equipment, for example, 5m x 4m for rice.[11]

  • Buffer Zones: Adequate buffer zones should be maintained between plots to prevent spray drift.

Application of Treatments
  • Timing: Applications should be based on the economic threshold level (ETL) of the target pest population. For prophylactic treatments, timing should coincide with the expected pest incidence.

  • Equipment: Use a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform application.

  • Spray Volume: The spray volume should be sufficient to achieve thorough coverage of the plant canopy.

  • Application Method: For granular formulations in rice, broadcasting in standing water is a common method.[8] For foliar sprays, ensure complete coverage of the foliage.

Data Collection

Data should be collected at pre-determined intervals: before the first application (pre-treatment), and at regular intervals after each application (e.g., 3, 7, and 14 days after treatment - DAT).

  • Pest Incidence/Severity:

    • For Rice Stem Borer (Scirpophaga incertulas):

      • Count the number of "dead hearts" (at the vegetative stage) and "white ears" (at the reproductive stage) from a random sample of hills per plot (e.g., 10-20 hills).[12][13][14]

      • Calculate the percentage of infestation.

    • For Rice Leaf Folder (Cnaphalocrocis medinalis):

      • Count the number of damaged leaves from a random sample of hills.

      • Calculate the percentage of damaged leaves.

    • For other Lepidopteran pests:

      • Count the number of larvae on a random sample of plants.

  • Phytotoxicity: Observe the treated plots for any signs of phytotoxicity such as leaf burning, yellowing, or stunting at regular intervals after application. A rating scale (e.g., 0-10) can be used.

  • Yield Data: At the end of the trial, harvest the produce from a designated net plot area within each plot to determine the yield.

  • Residue Analysis:

    • Collect samples of the harvested commodity (e.g., rice grains, straw, vegetables) and soil from each plot.

    • Analyze for this compound hydrochloride residues using established methods like High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC).[15][16] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be a suitable extraction procedure.[17]

Experimental Workflow

The following diagram illustrates the logical flow of a field trial for evaluating this compound hydrochloride.

Experimental Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Start Trial Initiation Define_Objectives Define Objectives Start->Define_Objectives Select_Site Site Selection Define_Objectives->Select_Site Experimental_Design Experimental Design (RCBD) Select_Site->Experimental_Design Treatment_Plan Treatment Plan & Doses Experimental_Design->Treatment_Plan Plot_Layout Plot Layout & Demarcation Treatment_Plan->Plot_Layout Pre_Treatment_Data Pre-Treatment Data Collection Plot_Layout->Pre_Treatment_Data Application Insecticide Application Pre_Treatment_Data->Application Post_Treatment_Data Post-Treatment Data Collection (3, 7, 14 DAT) Application->Post_Treatment_Data Harvest Harvest & Yield Measurement Post_Treatment_Data->Harvest Residue_Sampling Residue Sampling Post_Treatment_Data->Residue_Sampling Data_Compilation Data Compilation Harvest->Data_Compilation Yield_Data_Table Yield_Data_Table Residue_Analysis Residue Analysis (HPLC/GLC) Residue_Sampling->Residue_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Data_Compilation->Statistical_Analysis Report Final Report Generation Statistical_Analysis->Report Residue_Analysis->Report

Diagram 2: Experimental Workflow for Field Trial

Data Presentation and Analysis

Data Summarization

All quantitative data should be summarized in clearly structured tables for easy comparison between treatments.

Table 1: Efficacy of this compound hydrochloride against Rice Stem Borer (% Dead Hearts)

TreatmentDose (g a.i./ha)Pre-treatment3 DAT7 DAT14 DAT
This compound HCl500
This compound HCl750
This compound HCl1000
Reference-
UTC-
CD (P=0.05)
CV (%)

Table 2: Efficacy of this compound hydrochloride against Rice Stem Borer (% White Ears)

TreatmentDose (g a.i./ha)Pre-treatment3 DAT7 DAT14 DAT
This compound HCl500
This compound HCl750
This compound HCl1000
Reference-
UTC-
CD (P=0.05)
CV (%)

Table 3: Yield Data

TreatmentDose (g a.i./ha)Yield (t/ha)% Increase over Control
This compound HCl500
This compound HCl750
This compound HCl1000
Reference-
UTC-
CD (P=0.05)
CV (%)

Table 4: Residue Analysis of this compound hydrochloride in Rice Grain and Straw

TreatmentDose (g a.i./ha)Residue in Grain (mg/kg)Residue in Straw (mg/kg)
This compound HCl500
This compound HCl750
This compound HCl1000
MRL
Statistical Analysis

The collected data should be subjected to statistical analysis to determine the significance of the observed differences between treatments.

  • Analysis of Variance (ANOVA): ANOVA is the primary statistical tool for analyzing data from a Randomized Complete Block Design.[18][19]

  • Data Transformation: Insect count data often do not follow a normal distribution.[20] In such cases, a square root or logarithmic transformation of the data may be necessary before performing ANOVA to stabilize the variance.[21]

  • Mean Separation: If the F-test in the ANOVA is significant, a mean separation test such as Tukey's HSD (Honest Significant Difference) or Duncan's Multiple Range Test (DMRT) should be performed to compare the treatment means.

  • Software: Statistical software packages such as SAS, R, or SPSS can be used for data analysis.

Conclusion

By following these detailed application notes and protocols, researchers can conduct robust and reliable field trials to evaluate the performance of this compound hydrochloride. The resulting data will be crucial for developing effective and sustainable pest management strategies, as well as for regulatory submissions and product development. Adherence to good experimental practices, as outlined by organizations like the European and Mediterranean Plant Protection Organization (EPPO), is highly recommended.[22][23]

References

Application Notes and Protocols for Cartap Hydrochloride in the Control of Rice Stem Borers and Leaf Folders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cartap hydrochloride, a nereistoxin (B154731) analogue insecticide, for the effective management of two major insect pests in rice cultivation: rice stem borers (Scirpophaga incertulas) and leaf folders (Cnaphalocrocis medinalis). This document outlines the mode of action, summarizes efficacy data from various studies, and provides detailed experimental protocols for research purposes.

Introduction

This compound hydrochloride is a broad-spectrum insecticide widely used in rice-growing regions.[1] It is a synthetic derivative of nereistoxin, a neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[1] Its primary mode of action is the blockage of nicotinic acetylcholine (B1216132) receptors (nAChR) in the central nervous system of insects, leading to paralysis and subsequent death.[2][3] This insecticide exhibits contact, stomach, and systemic action, making it effective against various life stages of pests, including eggs, larvae, and adults.[4][5][6]

Data Presentation: Efficacy of this compound Hydrochloride

The following tables summarize the quantitative data from various field studies on the efficacy of this compound hydrochloride against rice stem borers and leaf folders.

Table 1: Efficacy of this compound Hydrochloride Against Rice Stem Borer (% Infestation Reduction and Yield)

FormulationApplication Rate (a.i./ha)Pest Stage% Dead Heart Reduction% White Earhead ReductionGrain Yield (q/ha)Reference
4G750 - 1000 gLarvaeSignificantly superior to untreated controlSignificantly superior to untreated controlHigher than untreated control[7]
50 SP400 g/acre Larvae-Lowest (0.52%)47.45[7]
95% SP0.48 kgLarvae-Minimum (3.69%)4.01 (t/ha)[8]
75 SG375 gLarvaeMinimum (0.66% and 0.73%)Minimum (0.18% and 0.20%)-[9]
50% + Buprofezin 10% WP480 gLarvaeSignificant reduction (2.87% and 2.98%)Significant reduction (1.97% and 1.51%)6250 kg/ha and 4900 kg/ha [10]
4% + Fipronil 0.5% CG-LarvaeMinimum infestation (3.36%)Minimum infestation (2.68%)Highest net return[11]
50 SP375 gLarvaeRanged from 0.43% to 4.32%Ranged from 1.10% to 7.02%-[12]

Table 2: Efficacy of this compound Hydrochloride Against Rice Leaf Folder (% Infestation Reduction)

FormulationApplication RatePest Stage% Leaf Damage ReductionReference
Controlled Release (CMC-Kaolinite)375 g a.i./haLarvaeSuperior control (3.33% damage) vs commercial 4G (5.44% damage)[13]
50 WP2 g/lLarvaeLeast incidence (3.23% and 3.57%)[14]
4% + Fipronil 0.5% CG-Larvae58.58% reduction in leaf damage[15]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound hydrochloride for the control of rice stem borers and leaf folders.

Protocol for Evaluating the Efficacy of Granular Formulations (e.g., this compound Hydrochloride 4G)

Objective: To assess the efficacy of granular this compound hydrochloride in controlling rice stem borer and leaf folder under field conditions.

Materials:

  • This compound hydrochloride 4% GR formulation[4]

  • Rice variety susceptible to stem borer and leaf folder

  • Standard agronomic inputs (fertilizers, etc.)

  • Personal Protective Equipment (PPE)

  • Data collection sheets

Experimental Design:

  • Layout: Randomized Block Design (RBD) with a minimum of three replications.

  • Plot Size: 5 x 4 m² with a buffer zone between plots to prevent spray drift.

  • Treatments:

    • T1: this compound Hydrochloride 4G @ 7.5 kg/acre [6]

    • T2: this compound Hydrochloride 4G @ 10 kg/acre [6]

    • T3: Standard check insecticide (e.g., Fipronil 0.3% GR)

    • T4: Untreated control

Procedure:

  • Transplanting: Transplant 25-30 day old rice seedlings.

  • Application Timing: Apply the granular formulation as a broadcast in standing water when the insect population reaches the Economic Threshold Level (ETL).[16][17] This is typically done 20-25 days after sowing (tillering stage) and again at the late panicle initiation to booting stage (50-55 days after sowing).[5]

  • Water Management: Maintain a water level of 2-3 cm in the field for 3-4 days after application to ensure proper absorption of the insecticide.

  • Data Collection:

    • Record the incidence of stem borer as percent dead hearts (DH) and white earheads (WE) at 15-day intervals commencing from 25 days after transplanting (DAT).[7]

    • Record the incidence of leaf folder by counting the number of damaged leaves per 10 hills.

    • Calculate the percent reduction in infestation over the untreated control.

    • Record grain yield at harvest.

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of differences between treatments.

Protocol for Evaluating the Efficacy of Soluble Powder/Concentrate Formulations (e.g., this compound Hydrochloride 50% SP/75% SG)

Objective: To assess the efficacy of foliar sprays of this compound hydrochloride in controlling rice stem borer and leaf folder.

Materials:

  • This compound hydrochloride 50% SP or 75% SG formulation[18][19]

  • Knapsack sprayer or other suitable spraying equipment[18]

  • Rice variety susceptible to stem borer and leaf folder

  • Standard agronomic inputs

  • Personal Protective Equipment (PPE)

  • Data collection sheets

Experimental Design:

  • Layout: Randomized Block Design (RBD) with a minimum of three replications.

  • Plot Size: 5 x 4 m² with a buffer zone.

  • Treatments:

    • T1: this compound Hydrochloride 50% SP @ 1 kg/ha (500 g a.i./ha)[18]

    • T2: this compound Hydrochloride 75% SG @ 425-500 g/ha (318.75-375 g a.i./ha)[19]

    • T3: Standard check insecticide (e.g., Chlorpyrifos 20% EC)

    • T4: Untreated control (water spray)

Procedure:

  • Transplanting: Transplant 25-30 day old rice seedlings.

  • Application Timing: Apply the foliar spray at the tillering stage (20-25 days after sowing) and/or at the booting stage, preferably in the early morning or late afternoon to avoid degradation by strong sunlight.[5]

  • Spray Preparation and Application:

    • Calibrate the sprayer to deliver the required volume (e.g., 500-1000 liters/ha).[18]

    • Prepare the spray solution by mixing the required amount of this compound hydrochloride formulation with water.

    • Ensure thorough coverage of the plant foliage.

  • Data Collection:

    • Record stem borer incidence (% DH and % WE) and leaf folder damage at regular intervals (e.g., 3, 7, and 14 days after spraying).

    • Calculate the percent reduction in infestation.

    • Record grain yield at harvest.

Statistical Analysis: Analyze the data using ANOVA.

Mandatory Visualizations

Signaling Pathway of this compound Hydrochloride

Cartap_Hydrochloride_Pathway cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_vesicle->ACh_release 3. Triggers Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle 2. Ca2+ influx Nerve_impulse Nerve Impulse Nerve_impulse->Ca_channel 1. Activates nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Na+/K+ Channel nAChR->Ion_channel 5. Opens Depolarization Continuous Depolarization (Excitation) Ion_channel->Depolarization 6. Na+ influx Paralysis Paralysis Depolarization->Paralysis 8. Leads to ACh_release->nAChR 4. ACh binds Synaptic_cleft Synaptic Cleft This compound This compound Hydrochloride This compound->nAChR 7. Blocks Receptor

Caption: Mode of action of this compound Hydrochloride at the cholinergic synapse.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow start Start: Experimental Setup rbd Randomized Block Design (RBD) (min. 3 replications) start->rbd treatments Treatment Groups: - this compound Hydrochloride (various formulations/doses) - Standard Check - Untreated Control rbd->treatments application Insecticide Application (Granular or Foliar Spray) at Economic Threshold Level (ETL) treatments->application data_collection Data Collection (% Dead Hearts, % White Earheads, % Leaf Damage) at regular intervals application->data_collection yield_measurement Grain Yield Measurement at Harvest application->yield_measurement analysis Statistical Analysis (ANOVA) data_collection->analysis yield_measurement->analysis results Results Interpretation (Efficacy Assessment) analysis->results end End: Conclusion results->end

Caption: General experimental workflow for evaluating this compound Hydrochloride efficacy.

Safety and Environmental Considerations

  • Pre-Harvest Interval (PHI): The pre-harvest interval for this compound hydrochloride is typically between 7 and 21 days.[1][20]

  • Integrated Pest Management (IPM): this compound hydrochloride is considered suitable for IPM programs as it has a relatively low impact on some beneficial insects and natural enemies of pests.[4][16][17]

  • Resistance Management: To mitigate the risk of resistance development, it is advisable to rotate this compound hydrochloride with insecticides having different modes of action.[2][16]

  • Phytotoxicity: No phytotoxicity symptoms have been observed in paddy at recommended doses of this compound hydrochloride.[7][10]

  • Toxicity: this compound hydrochloride is classified as a low-toxicity pesticide.[1][6] However, proper handling and use of personal protective equipment are essential.[18]

Disclaimer: These notes and protocols are intended for research and professional use. Always refer to the product label for specific application rates, safety precautions, and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Cartap Toxicity to Beneficial Insects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxic effects of Cartap on beneficial insects during experimental procedures.

FAQs: Understanding and Mitigating this compound Toxicity

Q1: What is the mechanism of action of this compound hydrochloride in insects?

A1: this compound hydrochloride is a nereistoxin (B154731) analogue that acts as an insecticide.[1] It functions as a non-competitive blocker of the nicotinic acetylcholine (B1216132) receptor (nAChR) channel in the insect's central nervous system.[2] This blockage prevents the neurotransmitter acetylcholine from binding to the receptor, which disrupts the normal flow of ions across the nerve cell membrane. The disruption of the nAChR leads to a continuous influx of calcium ions (Ca2+) into the postsynaptic neuron, causing sustained neuronal excitation, which results in paralysis and eventual death of the insect.[3]

Q2: Is this compound hydrochloride toxic to all insects equally?

A2: No, the toxicity of this compound can vary between different insect species. While it is effective against target pests like rice stem borers and leaf folders, it also exhibits toxicity to beneficial, non-target insects.[4][5] For instance, studies have shown that this compound is toxic to honeybees (Apis mellifera) and can have lasting residual toxicity to parasitoid wasps of the Trichogramma species.[6][7][8] However, some reports from manufacturers suggest it has minimal effect on certain natural enemies like spiders, though independent quantitative data is often limited.[4]

Q3: What are the common signs of sublethal this compound toxicity in beneficial insects?

A3: Sublethal exposure to this compound can manifest in various ways that may not be immediately apparent but can have significant impacts on the insect's fitness and its effectiveness as a biological control agent. These effects can include:

  • Reduced Longevity: A shortened lifespan.[6][9]

  • Impaired Fecundity: A decrease in the number of offspring produced.[6][9]

  • Behavioral Changes: This can include altered foraging patterns, reduced mobility, and impaired learning and memory.[10]

  • Physiological Stress: Changes in the levels of various biochemical markers can indicate stress on the insect's system.[11]

Q4: What are the primary strategies to mitigate this compound toxicity to beneficial insects in a research setting?

A4: Several strategies can be employed to minimize the impact of this compound on beneficial insects during experiments:

  • Use of Controlled-Release Formulations: These formulations release the active ingredient slowly over time, which can maintain efficacy against target pests while potentially reducing the acute exposure concentration for non-target insects.[7][9][12][13]

  • Strategic Timing of Application: In field or semi-field studies, applying this compound during periods of low pollinator activity, such as late evening or early morning, can significantly reduce direct exposure to foraging insects like bees.[14][15][16][17][18]

  • Employing Synergistic Mixtures: In some cases, combining this compound with other pesticides, such as pymetrozine, can create a synergistic effect, allowing for a lower overall concentration of this compound to be used.[19] However, the specific effects of such mixtures on beneficial insects need to be carefully evaluated.

  • Adherence to Integrated Pest Management (IPM) Principles: IPM strategies focus on using a combination of control methods (biological, cultural, physical, and chemical) to manage pests, with chemical interventions used only when necessary and in a manner that minimizes harm to non-target organisms.[20]

Troubleshooting Guides

Issue 1: High mortality observed in beneficial insect populations after this compound application.

Potential Cause Troubleshooting Step
Incorrect Dosage: The concentration of this compound used may be too high for the specific beneficial insect species.Review the literature for known LC50 values for the species . If unavailable, conduct a dose-response experiment to determine a sublethal concentration.
Direct Spraying: Direct application of this compound is highly toxic to many beneficial insects.[6]If possible, switch to a formulation that minimizes direct contact, such as a granular or controlled-release formulation. For spray applications, ensure they are conducted when beneficial insects are not active.
Residual Toxicity: this compound residues can remain toxic on surfaces for an extended period.[7][8]If introducing beneficial insects to a treated area, allow for a sufficient waiting period for the residues to degrade. This period may be several weeks.

Issue 2: Sublethal effects, such as reduced parasitism or predation rates, are observed in beneficial insects.

Potential Cause Troubleshooting Step
Physiological Stress: Even at concentrations that are not acutely lethal, this compound can cause physiological stress that impairs normal behavior.Consider using biochemical markers to assess the level of stress in the insects. This can help in adjusting the experimental conditions to reduce stress.
Behavioral Impairment: this compound's neurotoxic effects can interfere with an insect's ability to locate hosts or prey.Conduct behavioral assays to quantify the impact of different this compound concentrations on key behaviors like foraging and oviposition.
Experimental Design: The experimental setup may not be providing the insects with opportunities to recover or avoid continuous exposure.Incorporate "refuge" areas in the experimental setup where beneficial insects can access untreated food and water sources.

Quantitative Data on this compound Toxicity

Beneficial Insect Species Toxicity Metric Value/Observation Exposure Method
Apis mellifera (Honeybee)Mortality60% mortality after 12 hoursDirect Spray
Trichogramma chilonisLC30 (8 hours)9.021 mg/LMembrane Method
Trichogramma chilonisSublethal EffectsReduced longevity and fecundityMembrane Method
Trichogramma spp.Residual ToxicityModerately toxic (≥50% mortality) for up to 21 daysSprayed Glass Vials
Coccinella spp. (Ladybird Beetle)MortalityHigh mortality observed in field studiesField Spray
Chrysoperla carnea (Green Lacewing)-Specific LC50/LD50 data for this compound not found in the searched literature.-

Experimental Protocols

Protocol: Assessing the Sublethal Effects of this compound on a Parasitoid Wasp (e.g., Trichogramma spp.)

This protocol is a generalized methodology based on standard practices for evaluating the sublethal effects of insecticides on parasitic wasps.

  • Insect Rearing:

    • Maintain a healthy laboratory culture of the parasitoid wasp and its host insect eggs under controlled conditions (e.g., 25 ± 1°C, 70 ± 5% RH, 16:8 L:D photoperiod).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., distilled water with a non-toxic surfactant).

    • Create a series of dilutions to establish a range of sublethal concentrations. These should be based on preliminary dose-finding experiments or literature values.

  • Exposure:

    • Method: Use the dry film residue method. Apply 1 mL of each this compound dilution to the inner surface of a glass vial and rotate until the solvent evaporates, leaving a thin film of the insecticide.

    • Procedure: Introduce newly emerged adult wasps into the treated vials. Provide a food source (e.g., a streak of honey).

    • Control: Prepare control vials treated only with the solvent.

  • Assessment of Endpoints:

    • Longevity: Record the mortality of the wasps daily until all have died.

    • Fecundity and Parasitism Rate:

      • After a 24-hour exposure period, transfer individual surviving female wasps to a new, untreated vial.

      • Provide a card with a known number of fresh host eggs.

      • Allow the wasp to parasitize the eggs for 24 hours.

      • Remove the wasp and incubate the host egg card.

      • Count the number of parasitized eggs (which typically turn black) to determine the parasitism rate and fecundity.

    • Emergence Rate and Sex Ratio of F1 Generation:

      • Continue to incubate the parasitized eggs until the F1 generation of wasps emerges.

      • Count the number of emerged adults and determine their sex to calculate the emergence rate and sex ratio.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to compare the results from the different this compound concentrations with the control group.

Visualizations

Signaling Pathway of this compound Action

Cartap_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks (Non-competitive) Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Activates Ca_Influx Ca²+ Influx Ion_Channel_Open->Ca_Influx Depolarization Sustained Depolarization Ca_Influx->Depolarization Paralysis Paralysis Depolarization->Paralysis

Caption: Mechanism of this compound's neurotoxicity in insects.

Experimental Workflow for Assessing Sublethal Effects

Sublethal_Effects_Workflow start Start rearing Rear Beneficial Insect Culture start->rearing exposure Expose Insects to This compound (Dry Film Method) rearing->exposure control Control Group (Solvent Only) rearing->control prep_this compound Prepare this compound Dilutions prep_this compound->exposure assessment Assess Endpoints exposure->assessment control->assessment longevity Longevity (Daily Mortality) assessment->longevity fecundity Fecundity & Parasitism Rate assessment->fecundity f1_gen F1 Generation (Emergence & Sex Ratio) assessment->f1_gen analysis Statistical Analysis longevity->analysis fecundity->analysis f1_gen->analysis end End analysis->end

References

Technical Support Center: Troubleshooting Cartap Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cartap resistance in insect populations.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound, and how does resistance develop?

This compound hydrochloride is an insecticide that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) channel blocker[1][2]. It belongs to the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 14[1]. This compound itself is a pro-insecticide, a nereistoxin (B154731) analogue, which is metabolized into the active compound, nereistoxin[2]. Nereistoxin blocks the nAChR channels in the insect's nervous system, leading to paralysis and death.

Resistance to this compound in insect populations primarily develops through two main mechanisms:

  • Metabolic Resistance: This is the most common mechanism, where insects exhibit enhanced detoxification of the insecticide.[3] This is often due to the overexpression or increased efficiency of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs)[4][5][6]. These enzymes break down the insecticide into less toxic, more water-soluble compounds that can be easily excreted.

  • Target-Site Resistance: This involves genetic mutations in the nicotinic acetylcholine receptor, the target site of this compound's active metabolite[3]. These mutations can alter the receptor's structure, reducing its binding affinity for the insecticide and thereby diminishing its efficacy.

Q2: My bioassay results show high variability between replicates for the same this compound concentration. What could be the cause?

High variability in bioassay results can be attributed to several factors:

  • Inconsistent Insect Quality: Ensure that the insects used in the assay are of a consistent age, developmental stage, and physiological condition. Variations in health, size, or age can significantly impact their susceptibility to insecticides.[7]

  • Uneven Insecticide Application: For topical applications, ensure your microapplicator is calibrated to deliver consistent droplet sizes. In diet incorporation or filter paper assays, ensure the this compound is evenly distributed.

  • Environmental Fluctuations: Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as fluctuations can stress the insects and affect their response.[7]

  • Solvent Effects: If a solvent is used to dissolve this compound, ensure it has fully evaporated before introducing the insects. It is also crucial to run a solvent-only control to account for any potential toxicity from the solvent itself.[7]

Q3: I am observing high mortality in my control group. What should I do?

High mortality in the control group invalidates the bioassay results. The following factors should be investigated:

  • Contamination: The diet, water, or housing of the insects may be contaminated. Ensure all materials are sterile and free from contaminants.[7]

  • Handling Stress: Improper or excessive handling of insects can cause physical injury or stress, leading to mortality.[7]

  • Unsuitable Environmental Conditions: Extreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions are within the optimal range for the species you are working with.[7]

  • Pathogen Infection: The insect colony may be suffering from a viral, bacterial, or fungal infection.[7] If control mortality is consistently high, it may be necessary to restart the colony from a healthy stock.

Q4: My results show lower than expected mortality even at high concentrations of this compound. What could be the cause?

Lower than expected mortality, especially at high concentrations, can be due to several factors:

  • Insect Resistance: The target insect population may have developed resistance to this compound.[7] It is important to use a known susceptible strain as a reference.

  • Incorrect Preparation of Test Solutions: Double-check all calculations and dilutions for the preparation of your test solutions. Serial dilution errors can lead to significantly lower actual concentrations than intended.[8]

  • Compound Degradation: Ensure you are using a fresh stock of this compound and that it has been stored correctly according to the manufacturer's instructions.

  • Sub-lethal Effects: Some insects may appear moribund but not be dead. Ensure a clear and consistent definition of mortality is used for assessments.

Troubleshooting Guides

Guide 1: Troubleshooting High Variability in Bioassay Results
Symptom Possible Cause Recommended Action
High variability in mortality between replicates of the same concentration.Inconsistent insect age, size, or health.Select insects of a uniform age and size for the bioassay. Discard any individuals that appear unhealthy or stressed.
Uneven application of this compound.Ensure thorough mixing of this compound in the diet or even coating of filter paper/vials. Calibrate application equipment regularly.
Fluctuations in environmental conditions (temperature, humidity).Monitor and maintain stable environmental conditions throughout the experiment. Use an incubator with precise controls if possible.[7]
Inconsistent observation times.Record mortality at the same time point for all replicates and concentrations.
Guide 2: Troubleshooting Unexpected Bioassay Outcomes
Symptom Possible Cause Recommended Action
High mortality (>10%) in the control group.Contaminated diet, water, or housing.Use fresh, sterile materials. Ensure no cross-contamination from insecticide-treated groups.[7]
Handling stress or injury to insects.Handle insects gently and minimize the duration of handling.
Underlying disease in the insect colony.Inspect the colony for signs of disease. If necessary, obtain a new, healthy population.
Lower than expected mortality across all concentrations.Development of resistance in the insect population.Compare results with a known susceptible population. Consider conducting synergist bioassays to investigate resistance mechanisms.[5]
Incorrectly prepared this compound solutions.Verify all calculations and dilutions. Prepare fresh solutions for each experiment.[8]
Degradation of this compound stock.Check the expiration date and storage conditions of the this compound stock. Use a fresh, high-quality source.
No dose-response relationship observed.The range of concentrations tested is too narrow or not appropriate.Conduct a preliminary range-finding experiment with a wider range of concentrations.
The observation period is too short.Extend the observation period to allow for the full toxic effect of this compound to manifest.

Data Presentation

Table 1: Example of this compound Resistance Ratios in Tuta absoluta Populations

PopulationLC50 (µg a.i./cm²)Resistance Ratio (RR)
Susceptible Strain0.851.0
Field Population 11.962.3
Field Population 27.488.8
Field Population 318.6221.9

Data adapted from studies on Tuta absoluta resistance to this compound.[5] Resistance Ratio (RR) is calculated as the LC50 of the field population divided by the LC50 of the susceptible strain.

Table 2: Effect of Synergists on this compound Toxicity in a Resistant Tuta absoluta Population

TreatmentLC50 (µg a.i./cm²)Synergism Ratio (SR)
This compound alone18.62-
This compound + Piperonyl Butoxide (PBO)0.8921.0
This compound + Diethyl Maleate (DEM)9.801.9
This compound + Triphenylphosphate (TPP)12.411.5

Data adapted from studies on Tuta absoluta resistance to this compound.[5] Synergism Ratio (SR) is calculated as the LC50 of this compound alone divided by the LC50 of this compound with the synergist. A high SR with PBO suggests the involvement of P450s in resistance.

Experimental Protocols

Protocol 1: Concentration-Mortality Bioassay (Filter Paper Method)
  • Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., acetone (B3395972) or water). Perform serial dilutions to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality. Include a solvent-only control.

  • Treatment of Filter Paper: Pipette a known volume (e.g., 1 ml) of each this compound dilution or the solvent control onto a filter paper disc (sized to fit a petri dish). Allow the solvent to evaporate completely in a fume hood.

  • Insect Exposure: Place the treated filter paper in a petri dish. Introduce a known number of healthy, active insects (e.g., 20) of a uniform age and stage onto the filter paper.

  • Incubation: Seal the petri dishes with a ventilated lid and incubate under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess mortality at a predetermined time point (e.g., 24, 48, or 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.[9][10]

Protocol 2: Synergist Bioassay
  • Purpose: To investigate the role of detoxification enzymes in this compound resistance.

  • Synergists:

    • Piperonyl Butoxide (PBO): Inhibitor of cytochrome P450 monooxygenases.[4]

    • S,S,S-tributyl phosphorotrithioate (DEF): Inhibitor of esterases.[4]

    • Diethyl Maleate (DEM): Inhibitor of glutathione S-transferases.[4]

  • Procedure: Follow the same procedure as the concentration-mortality bioassay (Protocol 1), but prepare two sets of this compound dilutions. One set will be this compound alone, and the other will have a fixed, non-lethal concentration of the synergist added to each this compound dilution.

  • Data Analysis: Calculate the LC50 for this compound alone and for this compound in combination with each synergist. Determine the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist. A high SR indicates that the inhibited enzyme system is a major mechanism of resistance.

Protocol 3: Molecular Diagnostics for Resistance Allele Detection (Conceptual Workflow)
  • DNA Extraction: Extract genomic DNA from individual insects from both susceptible and potentially resistant populations.

  • Target Gene Amplification: Use Polymerase Chain Reaction (PCR) to amplify the gene encoding the nicotinic acetylcholine receptor subunit(s) or key detoxification enzymes (e.g., P450s).

  • Sequence Analysis: Sequence the amplified gene fragments and compare the sequences from resistant and susceptible individuals to identify potential resistance-conferring mutations (e.g., single nucleotide polymorphisms - SNPs).

  • Diagnostic Assay Development: Design a molecular diagnostic assay, such as qPCR with allele-specific probes or High-Resolution Melt (HRM) analysis, to rapidly screen for the identified resistance allele in a larger population sample.[11]

  • Population Screening: Use the developed assay to determine the frequency of the resistance allele in field populations. This information is crucial for resistance management strategies.[12]

Visualizations

Cartap_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds This compound This compound Nereistoxin Nereistoxin (Active Metabolite) This compound->Nereistoxin Metabolized in insect Nereistoxin->nAChR Blocks nAChR->Ion_Flow Opens Paralysis Paralysis & Death nAChR->Paralysis Signal Blocked Excitation Nerve Excitation

Caption: Mode of action of this compound insecticide.

Resistance_Monitoring_Workflow Collect 1. Collect Insect Population from the Field Bioassay 2. Perform Concentration-Mortality Bioassay with this compound Collect->Bioassay LC50 3. Calculate LC50 and Resistance Ratio (RR) Bioassay->LC50 Synergist 4. Conduct Synergist Bioassays (PBO, DEF, DEM) LC50->Synergist If RR > Threshold Strategy 7. Inform Resistance Management Strategy LC50->Strategy If RR <= Threshold (Susceptible) Mechanism 5. Identify Primary Resistance Mechanism (e.g., P450s) Synergist->Mechanism Molecular 6. Molecular Analysis (Optional) (Sequencing, qPCR) Mechanism->Molecular Mechanism->Strategy Molecular->Strategy

Caption: Experimental workflow for monitoring this compound resistance.

Troubleshooting_Flowchart Start Start: Unexpected Bioassay Results HighControlMortality Is control mortality > 10%? Start->HighControlMortality CheckContamination Check for contamination, handling stress, or disease. Revise protocol. HighControlMortality->CheckContamination Yes LowMortality Is mortality lower than expected in treated groups? HighControlMortality->LowMortality No CheckSolutions Verify this compound concentration, preparation, and storage. Repeat with fresh solutions. LowMortality->CheckSolutions Yes End Valid Results LowMortality->End No SuspectResistance Suspect Resistance. Proceed with resistance characterization. CheckSolutions->SuspectResistance

References

Optimizing Cartap Application: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the application of Cartap for maximum efficacy in experimental settings.

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Frequently Asked Questions

1. What is the mode of action of this compound?

This compound hydrochloride is a systemic insecticide that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) channel blocker.[1] It functions as a pro-insecticide, being converted into the active compound nereistoxin (B154731) in the insect's body. Nereistoxin then blocks the nAChR channels in the central nervous system, leading to paralysis and eventual death of the insect due to starvation.[2][3]

2. What is the optimal timing for this compound application against rice stem borers?

For maximum efficacy against rice stem borers (Scirpophaga incertulas), this compound application should be timed to coincide with the peak emergence of moths and the early larval stages.[4] Recommended application windows are:

  • Tillering Stage: 20-25 days after sowing, with application 5-7 days after peak moth emergence.[4]

  • Booting Stage: Late panicle initiation to booting stage, approximately 50-55 days after sowing.[4]

3. What are the ideal environmental conditions for this compound application?

To minimize degradation and maximize efficacy, apply this compound under the following conditions:

  • Time of Day: Early morning or late afternoon to avoid degradation from strong sunlight.[4]

  • pH of Spray Solution: this compound hydrochloride is most stable in acidic conditions (pH 3-4).[5] It is susceptible to alkaline hydrolysis, so the pH of the spray water should ideally be adjusted to around 4.[6]

4. Is this compound compatible with other pesticides?

This compound hydrochloride is generally compatible with many commonly used insecticides and fungicides.[6] However, it is incompatible with alkaline preparations.[6] Studies have shown physical compatibility with fungicides like tricyclazole, hexaconazole, and propiconazole, as well as insecticides such as flubendiamide, rynaxypyr, buprofezin, and profenophos, without phytotoxic effects on rice.[7] A jar test is always recommended before tank-mixing to ensure physical compatibility.

5. What are the signs of this compound phytotoxicity?

Generally, this compound hydrochloride does not exhibit phytotoxicity on crops like rice and cabbage when used at recommended dosages.[2][7] However, exceeding the recommended dosage rates may lead to plant damage.[6] Potential, though rare, symptoms of phytotoxicity could include leaf tip burning, yellowing, or wilting.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reduced Efficacy 1. Incorrect application timing.2. Improper spray solution pH.3. Degradation by sunlight.4. Insect resistance.5. Poor water quality.1. Ensure application targets the most vulnerable pest life stage.2. Buffer spray water to a pH of approximately 4.[6]3. Apply during early morning or late afternoon.[4]4. Conduct a resistance bioassay (see Experimental Protocols).5. Use clean water, free of excessive sediment or organic matter.
Inconsistent Results Between Formulations 1. Differences in release rates (e.g., soluble powder vs. granules).2. Uneven application of granular formulations.1. Soluble powders provide a quicker release, while granules offer a more sustained release. Select the formulation based on the desired speed of action and duration of control.2. Ensure uniform broadcasting of granules for consistent coverage.
Clogging of Spray Equipment 1. Physical incompatibility with tank-mix partners.2. Poor quality of water used for mixing.1. Always perform a jar test before tank-mixing different pesticides.2. Use clean water and pre-mix this compound thoroughly before adding to the spray tank.[6]

Experimental Protocols

Protocol 1: Determining Optimal Application Timing of this compound Against a Target Pest

This protocol outlines a method to determine the most effective application timing of this compound hydrochloride against a specific lepidopteran pest, such as the rice stem borer, by targeting different larval instars.

Methodology:

  • Insect Rearing: Rear a synchronized cohort of the target pest in the laboratory to obtain larvae of specific instars (e.g., 1st, 2nd, and 3rd instar).

  • Plant Preparation: Grow the host plant (e.g., rice seedlings) in pots under controlled conditions.

  • Treatment Groups: For each larval instar to be tested, establish the following treatment groups:

    • This compound hydrochloride at the recommended concentration.

    • A negative control (water or solvent carrier).

  • Application:

    • Infest the plants with larvae of a specific instar.

    • Apply the this compound solution or control solution as a foliar spray, ensuring thorough coverage.

  • Data Collection:

    • Record larval mortality at 24, 48, and 72 hours post-application.

    • Observe any sublethal effects, such as reduced feeding or movement.

  • Analysis:

    • Calculate the percentage mortality for each treatment group and instar.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in mortality between the different instars. The instar with the highest mortality indicates the optimal application timing.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rearing Rear Pest Cohort infest Infest Plants with Larvae rearing->infest plants Grow Host Plants plants->infest groups Establish Treatment Groups apply Apply this compound/Control groups->apply infest->apply collect Record Mortality Data apply->collect analyze Statistical Analysis collect->analyze determine Determine Optimal Timing analyze->determine

Workflow for determining optimal this compound application timing.
Protocol 2: Bioassay for Assessing this compound Efficacy and LC50

This protocol details a diet-incorporation bioassay to determine the lethal concentration (LC50) of this compound hydrochloride for a target lepidopteran pest.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., distilled water).

  • Serial Dilutions: Create a series of at least five serial dilutions of the stock solution to establish a range of concentrations.

  • Diet Preparation:

    • Prepare an artificial diet for the target pest.

    • While the diet is still liquid and has cooled to a safe temperature, incorporate the different this compound concentrations into separate batches of the diet.

    • Pour the treated diet into individual wells of a multi-well plate or small petri dishes.

    • A control group with no this compound should also be prepared.

  • Insect Exposure:

    • Place one larva of a specific instar (e.g., second instar) into each well containing the treated or control diet.

    • Seal the plates to prevent larvae from escaping.

  • Incubation: Incubate the plates at a constant temperature and humidity suitable for the pest species.

  • Data Collection: Record larval mortality in each concentration group at 24, 48, 72, and 96 hours.

  • Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

G start Start stock Prepare this compound Stock Solution start->stock dilute Create Serial Dilutions stock->dilute diet Incorporate into Artificial Diet dilute->diet expose Expose Larvae to Treated Diet diet->expose incubate Incubate expose->incubate record Record Mortality incubate->record analyze Probit Analysis (Calculate LC50) record->analyze end End analyze->end

Experimental workflow for a this compound bioassay.
Protocol 3: Monitoring for this compound Resistance in Field Populations

This protocol provides a step-by-step guide for monitoring the development of this compound resistance in a field population of a target pest using a discriminating dose bioassay.

Methodology:

  • Establish a Discriminating Dose:

    • Using a susceptible laboratory strain of the target pest, determine the LC99 (the concentration that kills 99% of the population) of this compound hydrochloride using the bioassay protocol described above. This LC99 will serve as the discriminating dose.

  • Sample Field Population: Collect a sufficient number of individuals (larvae or adults) from the field population to be monitored.

  • Bioassay with Discriminating Dose:

    • Expose the collected field population to the pre-determined discriminating dose of this compound using the same bioassay method.

    • Include a control group that is not exposed to the insecticide.

  • Data Collection: Record the mortality of the field population after the same exposure time used to determine the LC99.

  • Analysis:

    • Calculate the percentage survival of the field population.

    • If the survival rate is significantly higher than 1%, it suggests the presence of resistant individuals in the population.

    • Regular monitoring (e.g., annually) and comparing survival rates over time can indicate the evolution of resistance.

G cluster_baseline Baseline Establishment cluster_monitoring Field Monitoring lc99 Determine LC99 on Susceptible Strain dd Establish Discriminating Dose (DD) lc99->dd expose Expose to DD dd->expose collect Collect Field Population collect->expose record Record Survival Rate expose->record analyze Analyze Survival Data (Compare to Baseline) record->analyze

Logical flow for monitoring this compound resistance.

Data on this compound Efficacy and Stability

Table 1: Efficacy of this compound Hydrochloride Against Rice Stem Borer

Application Rate (g a.i./ha)Pest Stage% Dead Hearts Reduction (7 DAT)% White Ear Reduction (at harvest)Reference
375Vegetative66-73%-[3]
750Vegetative75-83%-[3]
1000Vegetative & Reproductive-Significant reduction[8]
480 (with Buprofezin)Vegetative & ReproductiveSignificant reductionSignificant reduction

DAT: Days After Transplanting

Table 2: Environmental Factors Affecting this compound Hydrochloride Stability

FactorConditionEffect on Stability/Half-lifeReference
pH Acidic (pH 3-4)Stable[5]
Neutral to Alkaline (pH 7-9)Unstable, undergoes hydrolysis[9]
Sunlight Direct ExposureRapid degradation (photodegradation)[8]
Temperature 40°C - 60°C (in storage)Stable for at least 3 months
Ambient (on plant surfaces)Half-life of less than 2 days on brinjal[8]

References

Technical Support Center: Enhancing Systemic Uptake of Cartap in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the systemic uptake of Cartap in plant-based experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the systemic uptake of this compound.

Issue Potential Cause Recommended Solution
Low or no detectable this compound in plant tissues Incorrect Application Method: Foliar application may result in limited uptake compared to root application, especially in plants like rice.[1]For plants grown in aquatic or semi-aquatic environments (e.g., rice), apply this compound to the water rather than as a foliar spray to enhance absorption.[1] For other plants, ensure thorough coverage during foliar application and consider soil drenching as an alternative.
Inappropriate Formulation: The formulation of this compound can significantly impact its release and uptake by the plant.Consider using controlled-release formulations, which can provide a sustained release of this compound, potentially leading to better uptake over time.[1][2]
Degradation of this compound: this compound hydrochloride is unstable in neutral or alkaline conditions and can be degraded by direct sunlight.[1]Ensure the pH of your application solution is acidic (pH 4-6) to maintain this compound stability.[1] Apply during periods of lower sunlight intensity if possible.
Poor Absorption Through Leaf Cuticle: The waxy cuticle of plant leaves can be a barrier to pesticide absorption.Incorporate a suitable adjuvant, such as a non-ionic surfactant or crop oil concentrate, into your spray solution to improve spreading and penetration of the leaf surface.[3]
Inconsistent results between experimental replicates Variable Environmental Conditions: Temperature, humidity, and light intensity can affect plant transpiration and, consequently, pesticide uptake.Maintain consistent environmental conditions (e.g., in a growth chamber) for all experimental replicates. If conducting experiments in a greenhouse or field, record environmental conditions to help explain variability.
Inconsistent Application Technique: Variations in spray volume, pressure, or coverage can lead to different uptake levels.Standardize your application procedure. Use calibrated spray equipment to ensure a consistent application rate and coverage for all plants.
Plant Health and Developmental Stage: The overall health and growth stage of the plant can influence its ability to absorb and translocate substances.Use plants of a similar age and health status for your experiments. Actively growing plants tend to absorb and translocate systemic insecticides more effectively.
High concentration of this compound in roots but low concentration in shoots Limited Translocation: this compound may be absorbed by the roots but not efficiently translocated to the aerial parts of the plant.Ensure the plant is actively transpiring, as xylem transport is a primary driver of systemic movement from roots to shoots.[4] Factors that promote transpiration include adequate water supply, moderate temperature, and light.
Metabolism in Roots: The plant may be metabolizing this compound in the root tissues before it can be translocated.Analyze root and shoot tissues for both this compound and its primary metabolite, nereistoxin (B154731), to understand the metabolic fate of the compound within the plant.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for a this compound hydrochloride solution to maximize plant uptake?

While specific quantitative data on the direct effect of pH on this compound uptake is limited in the provided search results, it is crucial to maintain the stability of the this compound hydrochloride solution. This compound is stable in acidic conditions but hydrolyzes in neutral or alkaline solutions.[1] Therefore, maintaining the spray solution at an acidic pH (ideally between 4 and 6) is recommended to prevent degradation of the active ingredient before it can be absorbed by the plant.

2. Which type of adjuvant is most effective for enhancing this compound uptake?

For systemic insecticides like this compound, non-ionic surfactants are widely recommended as they help improve the penetration of the pesticide through the plant cuticle. Crop oil concentrates can also enhance absorption. The choice of adjuvant may also depend on the specific plant species and the formulation of the this compound product being used. It is always advisable to consult the pesticide product label for recommendations on adjuvants.

3. How does the application method affect the systemic uptake of this compound?

Studies have shown that for rice plants, the application of this compound hydrochloride to the paddy water results in a much greater rate and degree of absorption compared to foliar spray application.[1] This is likely due to the high water solubility of this compound hydrochloride and the efficient uptake by the root system. For other terrestrial plants, both foliar and soil applications can be effective, but the efficiency will depend on factors like the plant's root structure and leaf characteristics.

4. How long does it take for this compound to be absorbed and translocated within the plant?

The uptake and translocation of this compound can be relatively rapid. In rice plants, when 35S-labelled this compound hydrochloride was applied, the concentration in the leaf sheath and blade reached a maximum on the 7th day after application.[1] However, the speed of uptake and translocation can be influenced by various factors, including the plant species, its growth stage, and environmental conditions that affect transpiration.[5]

5. Can I mix this compound with other pesticides or fertilizers?

Tank mixing pesticides or adding fertilizers can alter the pH of the spray solution, which could lead to the degradation of pH-sensitive compounds like this compound.[6] It is essential to check the compatibility of this compound with other products before mixing. A jar test is recommended to check for physical incompatibilities like the formation of precipitates.[6] Always follow the label instructions regarding tank mixing.

Quantitative Data Summary

The following tables summarize the impact of different factors on this compound uptake and efficacy based on available research.

Table 1: Effect of Application Method and Formulation on this compound Concentration in Rice Plants

Application MethodFormulationTime After ApplicationConcentration in Plant (mg/kg)Reference
Foliar SprayDustImmediately1.0 - 2.0[1]
Foliar SprayFine GranuleImmediately1.0 - 2.0[1]
Soil ApplicationGranuleImmediately0.1[1]
Foliar SprayDust3 days~0.2[1]
Foliar SprayFine Granule3 days~0.05[1]
Soil ApplicationGranule3 days~0.05[1]

Table 2: Efficacy of Controlled-Release Formulations of this compound Hydrochloride against Rice Leaf Folder

FormulationDose (g a.i./ha)Leaf Folder Damage (%) at 72 daysReference
Commercial 4G7505.44[1][2]
Sodium Carboxy Methyl Cellulose-Kaolinite3753.33[1][2]

Experimental Protocols

Protocol 1: Quantification of this compound and Nereistoxin in Plant Tissues using the QuEChERS Method and HPLC-MS/MS

This protocol provides a general framework for the extraction and analysis of this compound and its metabolite, nereistoxin, from plant tissues.

1. Sample Preparation: a. Collect plant tissue samples (e.g., leaves, stems, roots). b. Homogenize the fresh sample using a high-speed blender. For dry samples, grinding is necessary.[7][8] c. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[8]

2. Extraction: a. Add 10 mL of acetonitrile (B52724) to the centrifuge tube. b. If using an internal standard, add it at this stage. c. Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, add magnesium sulfate (B86663) and sodium acetate).[9] d. Shake vigorously for 1 minute to ensure thorough mixing. e. Centrifuge at 3000-4000 rpm for 5 minutes to separate the layers.[8]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate dSPE sorbents. For pigmented samples like spinach, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used to remove pigments and other interferences.[9] b. Vortex the tube for 1 minute. c. Centrifuge at 3000-4000 rpm for 5 minutes.

4. HPLC-MS/MS Analysis: a. Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase (e.g., 1:4 or 1:5 with water) to ensure compatibility with the HPLC system.[8] b. Inject the diluted sample into the HPLC-MS/MS system. c. Chromatographic Conditions (Example):

  • Column: A C18 column is commonly used for reversed-phase chromatography.
  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL. d. Mass Spectrometry Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and nereistoxin. Specific precursor and product ion transitions for each analyte should be determined and optimized.

5. Data Analysis: a. Create a calibration curve using standards of known concentrations. b. Quantify the concentration of this compound and nereistoxin in the samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: General Translocation Pathway of Systemic Insecticides in Plants

G cluster_soil Soil Application cluster_foliar Foliar Application Root Root Uptake Xylem Xylem (Apoplastic Transport) (Water & Nutrients) Root->Xylem Upward movement Leaf Leaf Absorption Phloem Phloem (Symplastic Transport) (Sugars) Leaf->Phloem Enters phloem NewGrowth New Growth (Sink) (Shoots, Young Leaves) Xylem->NewGrowth OlderLeaves Older Leaves (Source) Xylem->OlderLeaves Phloem->NewGrowth To areas of active growth Fruits Fruits & Seeds (Sink) Phloem->Fruits RootsSink Roots (Sink) Phloem->RootsSink Downward movement OlderLeaves->Phloem From source

Caption: Translocation pathways of systemic insecticides in plants.

Diagram 2: Experimental Workflow for this compound Analysis in Plant Tissue

G cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis start Start Collect Collect Plant Tissue start->Collect end End Homogenize Homogenize Sample Collect->Homogenize Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Acetonitrile & Salts Weigh->AddSolvent Shake Shake Vigorously AddSolvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbents Add dSPE Sorbents Transfer->AddSorbents Vortex Vortex AddSorbents->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Dilute Dilute Extract Centrifuge2->Dilute Inject Inject into HPLC-MS/MS Dilute->Inject Quantify Quantify this compound & Nereistoxin Inject->Quantify Quantify->end

Caption: Workflow for this compound analysis using QuEChERS and HPLC-MS/MS.

Diagram 3: Troubleshooting Logic for Low this compound Efficacy

G cluster_investigation Initial Checks cluster_solutions Potential Solutions Start Low this compound Efficacy Observed CheckApplication Review Application Method & Rate Start->CheckApplication CheckSolution Check Solution pH & Formulation Start->CheckSolution CheckEnvironment Assess Environmental Conditions Start->CheckEnvironment OptimizeApplication Optimize Application (e.g., soil drench) CheckApplication->OptimizeApplication AdjustpH Adjust pH to 4-6 CheckSolution->AdjustpH AddAdjuvant Incorporate Adjuvant CheckSolution->AddAdjuvant UseCRF Use Controlled-Release Formulation CheckSolution->UseCRF ControlEnvironment Standardize Environment CheckEnvironment->ControlEnvironment

Caption: Troubleshooting logic for addressing low this compound efficacy.

References

Overcoming poor solubility of Cartap in spray solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cartap in spray solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Solubility

Q1: Is this compound hydrochloride poorly soluble in water?

A1: Contrary to a common misconception, this compound hydrochloride is not poorly soluble in water. It is actually quite soluble, with a water solubility of approximately 200 grams per liter (g/L) at 25°C. [1][2][3][4]Issues encountered during dissolution are typically not due to inherent low solubility but are often related to other factors such as water quality, pH, and temperature. [5][6] Q2: What are the optimal conditions for dissolving this compound hydrochloride?

A2: For optimal dissolution, use clean water at room temperature. The most critical factor is the pH of the water. This compound hydrochloride is most stable in acidic conditions (pH 3-4). [5]Using slightly acidic water can prevent chemical degradation and ensure the active ingredient remains in solution.

Q3: Why is the pH of the spray solution so important for this compound?

A3: The pH of the spray solution is critical because this compound hydrochloride is unstable in neutral or alkaline conditions. [1][3][6]It undergoes a chemical process called alkaline hydrolysis, where it rapidly degrades into other compounds, which can lead to a loss of insecticidal efficacy. [3][7]The half-life of this compound at a neutral pH of 7 is only 10 minutes. [8]Therefore, maintaining an acidic pH is essential for the stability of the spray solution. [5] Q4: What happens if I mix this compound with alkaline substances?

A4: Mixing this compound hydrochloride with alkaline substances (e.g., hard water with high bicarbonate content, certain other pesticides, or foliar fertilizers) will raise the pH of the solution. This will trigger rapid degradation (hydrolysis) of the this compound molecule. [1][3]This can result in the formation of precipitates, a reduction in the concentration of the active ingredient, and a significant loss of insecticidal activity. [7]Prepared spray mixtures should not be left to stand for long periods, especially overnight. [7]

Section 2: Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueCitations
Chemical Name S,S'-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride[5]
Molecular Formula C7H16ClN3O2S2[1][2]
Molecular Weight 273.8 g/mol [1][5]
Appearance Colorless/white crystalline, slightly hygroscopic solid[1][4][6]
Melting Point 179-181°C (with decomposition)[1][3][5]
Stability Stable in acidic media; unstable in neutral or alkaline media[1][2][3]

Table 2: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityTemperatureCitations
Water ~200 g/L25°C[1][3][4][8]
Methanol Very slightly soluble / Slightly soluble25°C[1][2][3]
Ethanol Very slightly soluble / Hardly soluble25°C[1][2][4]
Acetone Insoluble25°C[1][3]
Chloroform Insoluble25°C[1][3]
Benzene Insoluble25°C[1][3]
n-Hexane Insoluble25°C[1][3]

Section 3: Troubleshooting Guide - Common Spray Solution Issues

This guide addresses common problems that may be misinterpreted as poor solubility.

ProblemPotential Cause(s)Recommended Solution(s)
1. This compound powder is not dissolving completely or is dissolving very slowly. - Low Water Temperature: Dissolution is slower in cold water.- Poor Agitation: Insufficient mixing does not allow particles to disperse and dissolve.- Water Quality: High levels of dissolved minerals (hard water) can sometimes interfere with dissolution.- Use water at ambient or room temperature.- Ensure continuous and vigorous agitation during mixing.<[7]br>- Follow the pre-mixing protocol (Protocol 2) to create a slurry first.- If hard water is suspected, test the water and consider using a water conditioning adjuvant.
2. A precipitate forms after dissolving this compound or when tank-mixing. - Alkaline Hydrolysis: The pH of the solution is neutral or alkaline (pH > 7), causing this compound to degrade. This is the most common cause.- Tank-Mix Incompatibility: Mixing with another pesticide or additive that is alkaline or reacts with this compound.- Check and adjust the pH. The ideal pH for the spray water is approximately 4. [7]Use a pH meter to test your water. Add a commercial acidifier or buffering agent to lower the pH before adding the this compound powder.<[7]br>- Perform a jar test before tank-mixing. Combine the components in the correct proportions in a small glass jar to check for physical incompatibility (precipitates, clumping, heat generation).- Add tank-mix partners in the correct order (consult product labels). Generally, pH adjusters go in first.
3. The spray nozzle keeps clogging. - Incomplete Dissolution: Undissolved particles of the this compound formulation are blocking the nozzle screen or orifice.- Precipitate Formation: Solid particles formed from alkaline hydrolysis or tank-mix incompatibility are causing blockages.- Foreign Debris: Contaminants in the spray tank or water source. [9][10]- Ensure complete dissolution by following the recommended mixing protocols (see Protocol 2). Use adequate agitation.- Address the root cause of precipitation by managing the solution's pH.- Clean all filters and screens in the sprayer system before use. [9][11]Use clean water for mixing.
4. Reduced efficacy of the spray solution. - Chemical Degradation: The active ingredient has been degraded due to alkaline hydrolysis, even if no precipitate is visible.- Improper Application: Poor coverage on the target pest due to factors like large droplet size or runoff.- Ensure pH is acidic (approx. 4) to prevent degradation. [7]Prepare the spray solution just before use and do not let it sit for extended periods.<[7]br>- Consider adding a non-ionic surfactant or spreader-sticker adjuvant to improve wetting and coverage on plant surfaces, especially on waxy leaves. [12][13]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Standard this compound Hydrochloride Stock Solution (100 g/L)

  • Materials: this compound hydrochloride (technical grade or soluble powder formulation), deionized or distilled water, volumetric flask (e.g., 100 mL), magnetic stirrer and stir bar, weigh boat, spatula, and pH meter.

  • Procedure:

    • Measure approximately 80 mL of deionized water into the 100 mL volumetric flask.

    • Place the magnetic stir bar in the flask and put it on the magnetic stirrer.

    • Accurately weigh 10.0 grams of this compound hydrochloride.

    • Slowly add the weighed powder to the vortex of the stirring water in the flask.

    • Continue stirring until all the powder is completely dissolved. This may take several minutes.

    • Once dissolved, remove the flask from the stirrer and rinse any adhering particles from the neck of the flask with a small amount of deionized water.

    • Carefully add deionized water to bring the final volume to the 100 mL mark.

    • Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.

    • Measure the pH of the final solution. If for stability studies, this solution can be used as a baseline. For long-term storage, adjust pH to ~4.0 using dilute hydrochloric acid.

Protocol 2: Step-by-Step Guide for Preparing a Field-Ready Spray Solution

  • Preparation:

    • Ensure the spray tank is clean and free of any residues from previous applications. [9] 2. Determine the required volume of water and amount of this compound product needed based on the target application area and label recommendations. [4]2. Mixing Procedure:

    • Fill the spray tank with half the required volume of clean water. [7] 2. Turn on the sprayer's agitation system.

    • Crucially, check the pH of the water. If the pH is above 6.0, add a recommended acidifier or buffering agent to lower the pH to the ideal range of approximately 4.0. [7] 4. In a separate bucket, create a slurry by pre-mixing the required amount of this compound soluble powder with a small amount of the pH-adjusted water. [7]Stir until a smooth, uniform paste is formed.

    • Slowly add the slurry to the spray tank while the agitator is running.

    • If using other tank-mix partners (e.g., other pesticides, adjuvants), add them one at a time in the correct order (consult labels). A common order is: water conditioners, wettable powders/granules (like this compound), flowables, emulsifiable concentrates, and finally surfactants.

    • Add the remaining volume of water to the tank.

    • Maintain agitation throughout the spraying operation to ensure the mixture remains uniform. [7] 9. Apply the solution promptly after preparation.

Section 5: Mandatory Visualizations

G cluster_prep Preparation cluster_mix Mixing cluster_apply Application Clean 1. Clean Spray Tank Fill 2. Fill Tank with 1/2 Water Volume Clean->Fill Agitate_Start 3. Start Agitation Fill->Agitate_Start pH_Check 4. Check Water pH Agitate_Start->pH_Check Adjust_pH 5. Add Acidifier/Buffer (if pH > 6.0) pH_Check->Adjust_pH pH > 6.0 Premix 6. Create Slurry (this compound + Water in bucket) pH_Check->Premix pH OK Adjust_pH->Premix Add_Slurry 7. Add Slurry to Tank Premix->Add_Slurry Add_Partners 8. Add Tank-Mix Partners (If any) Add_Slurry->Add_Partners Fill_Rest 9. Add Remaining Water Add_Partners->Fill_Rest Agitate_Cont 10. Maintain Agitation Fill_Rest->Agitate_Cont Apply 11. Apply Promptly Agitate_Cont->Apply

Caption: Workflow for preparing a stable this compound hydrochloride spray solution.

G Start Problem: Precipitate or Poor Dissolution Q1 Did you check water pH before adding this compound? Start->Q1 A1_No Cause: Likely Alkaline Hydrolysis Q1->A1_No No Q2 Did you pre-mix the powder into a slurry? Q1->Q2 Yes Sol1 Solution: Discard mix. Start over, adjusting water pH to ~4 with an acidifier BEFORE adding this compound. A1_No->Sol1 End Problem Resolved Sol1->End A2_No Cause: Incomplete Dispersion Q2->A2_No No Q3 Are you tank-mixing with other products? Q2->Q3 Yes Sol2 Solution: Always pre-mix powder with a small amount of water into a smooth slurry before adding to tank. A2_No->Sol2 Sol2->End A3_Yes Cause: Potential Incompatibility Q3->A3_Yes Yes Q3->End No Sol3 Solution: Perform a jar test first. Check pH of all components. Add products in the correct order. A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting flowchart for this compound spray solution issues.

G cluster_chem Chemical Conversion cluster_neuro Neuronal Synapse This compound This compound Hydrochloride (Pro-insecticide) Nereis Nereistoxin (NTX) (Active Form) This compound->Nereis Hydrolysis & Oxidation in vivo nAChR Nicotinic Acetylcholine Receptor (nAChR) Block Channel Blockage Nereis->Block Paralysis Paralysis & Cessation of Feeding nAChR->Paralysis Block->nAChR prevents ion flow

Caption: Mechanism of action pathway for this compound insecticide.

References

Technical Support Center: Managing Off-Target Drift of Cartap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target drift of Cartap during its application. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic insecticide used to control chewing and sucking insects on a variety of crops.[1][2][3] It is a nereistoxin (B154731) analogue that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) channel blocker.[1][4] This action disrupts cholinergic transmissions in the central nervous system of insects, leading to paralysis and eventual death from starvation as they cease to feed.[1][2] this compound is typically formulated as a hydrochloride salt, which is highly soluble in water.[5][6][7][8]

Q2: What is off-target drift and why is it a concern with this compound application?

A2: Off-target drift is the unintentional movement of a pesticide through the air from the application site to any non-target area.[9] This is a concern with all pesticide applications, including this compound, as it can lead to contamination of surrounding environments, potential damage to non-target organisms, and reduced efficacy of the application on the intended target.[10] Although this compound has low volatility, its application as a spray of fine droplets can make it susceptible to drift.[5][8]

Q3: What are the key factors that influence the drift of this compound?

A3: The primary factors influencing this compound drift are:

  • Droplet Size: Smaller droplets are more susceptible to wind and can travel longer distances.[10]

  • Wind Speed and Direction: Higher wind speeds will carry droplets further.[10] It is crucial to spray when the wind is blowing away from sensitive areas.

  • Boom Height: The higher the spray boom, the longer the droplets are in the air and the more susceptible they are to wind.[11]

  • Nozzle Type and Operating Pressure: Different nozzles produce different droplet size spectrums. Higher pressures generally create smaller droplets.[12]

  • Environmental Conditions: High temperatures and low humidity can cause water-based droplets to evaporate, making them smaller and more prone to drift.[13] Temperature inversions, where cool air is trapped near the ground by a layer of warm air, can lead to the long-distance drift of fine spray particles.[14]

  • Formulation and Adjuvants: The viscosity of the spray solution can affect droplet size. Drift reduction adjuvants can be added to the tank mix to increase droplet size and reduce drift.[15][16]

Troubleshooting Guide

Problem: I am observing damage to non-target plants adjacent to my this compound application area.

Possible Cause Troubleshooting Steps
Wind speed was too high or wind direction was toward the sensitive area during application. 1. Always check wind speed and direction before and during application. Avoid spraying when wind speeds exceed 10 mph.[14] 2. Establish a no-spray buffer zone upwind of sensitive areas.
Droplet size was too small. 1. Select low-drift nozzles, such as air-induction nozzles, that produce coarser droplets.[17] 2. Reduce the operating pressure of the sprayer, as higher pressures create finer droplets.[12] 3. Consider using a drift reduction adjuvant in your tank mix to increase droplet size.[18]
Spray boom was too high. 1. Lower the boom to the lowest recommended height for the nozzle type that still provides uniform coverage. For 110-degree fan nozzles, a height of 35 cm is often recommended.[8]
Application occurred during a temperature inversion. 1. Avoid spraying in the early morning or late evening when conditions are calm and cool near the ground, as this indicates a potential temperature inversion.[14] 2. Monitor the temperature at two different heights to check for an inversion.

Problem: I am concerned about the potential for this compound to drift into nearby water bodies.

Possible Cause Preventative Measures
Proximity of the application area to the water body. 1. Establish a significant no-spray buffer zone between the application area and the water body. The width of this buffer will depend on the application method and environmental conditions.
Use of application methods that produce fine droplets. 1. Utilize low-drift nozzles and lower operating pressures to produce coarser droplets that will fall more quickly.[12][17] 2. Employ drift reduction adjuvants designed to increase droplet size and deposition.[18]
Wind carrying spray droplets towards the water. 1. Only apply this compound when the wind is blowing consistently away from the water body.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to managing this compound drift.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Weight 273.8 g/mol [7]
Physical State Colorless, crystalline, slightly hygroscopic solid[5][7]
Melting Point 179-181 °C (with decomposition)[7]
Water Solubility Approx. 200 g/L at 25 °C[7]
Solubility in Organic Solvents Very slightly soluble in methanol (B129727) and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane.[7]
Vapor Pressure Negligible[5]

Table 2: Effect of Nozzle Type and Pressure on Droplet Size (General)

Nozzle TypeOperating PressureDroplet Size ClassificationDrift PotentialReference
Standard Flat-Fan HighFine to MediumHigh[7]
Standard Flat-Fan LowMedium to CoarseModerate[7]
Air-Induction Recommended RangeCoarse to Very CoarseLow[3][17]
Pre-Orifice Recommended RangeMedium to CoarseLow to Moderate[7]

Table 3: Estimated Effectiveness of Drift Reduction Strategies

StrategyEstimated Drift ReductionReference
Low-Drift Nozzles (e.g., Air Induction) 50-95%[1]
Drift Reduction Adjuvants 20-65% (highly variable)[18]
Lowering Boom Height (e.g., from 70 cm to 30 cm) Up to 80%
Windbreaks/Buffer Zones Up to 90%[2]

Note: The effectiveness of drift reduction strategies can vary significantly based on specific application parameters and environmental conditions. The data for adjuvants and nozzles are general and not specific to this compound.

Experimental Protocols

Protocol 1: Wind Tunnel Experiment to Assess Off-Target Drift of this compound

Objective: To quantify the downwind deposition of this compound under controlled wind tunnel conditions to evaluate the effect of different nozzle types, operating pressures, and the addition of drift reduction adjuvants.

Materials:

  • Wind tunnel with controllable wind speed.

  • Spray system with interchangeable nozzles and pressure regulation.

  • This compound formulation (e.g., 50% Soluble Powder).

  • Drift reduction adjuvant(s).

  • Fluorescent tracer dye (e.g., Rhodamine WT).

  • Sample collectors (e.g., petri dishes, Mylar sheets, or polyethylene (B3416737) lines).[19]

  • Fluorometer for analyzing the tracer dye.

  • HPLC-UV or GC-FPD for this compound analysis.

Methodology:

  • Preparation of Spray Solutions:

    • Prepare a stock solution of this compound in water at the desired concentration.

    • If testing adjuvants, prepare separate solutions with the adjuvant added according to the manufacturer's recommendations.

    • Add a known concentration of fluorescent tracer dye to each solution.

  • Wind Tunnel Setup:

    • Set the wind speed in the tunnel to a constant, relevant speed (e.g., 10 mph).[19]

    • Install the desired spray nozzle on the spray system and set the operating pressure.

    • Position the sample collectors at various downwind distances from the nozzle (e.g., 1m, 2m, 5m, 10m) and at different heights to capture both ground and airborne drift.[19][20]

  • Spray Application:

    • Activate the spray system for a set duration to ensure a consistent spray plume.

    • For each treatment (nozzle, pressure, adjuvant combination), perform at least three replicate sprays.

  • Sample Collection and Analysis:

    • After each spray, carefully collect the sample collectors.

    • Wash the collectors with a known volume of deionized water to extract the tracer dye and this compound.

    • Analyze the concentration of the fluorescent tracer in the wash solution using a fluorometer to determine the amount of spray deposited at each location.[6]

    • For a subset of samples, analyze the this compound concentration using a validated HPLC-UV or GC-FPD method to correlate tracer deposition with active ingredient deposition.

  • Data Analysis:

    • Calculate the amount of drift deposited at each downwind location as a percentage of the total amount sprayed.

    • Compare the drift profiles of the different treatments to evaluate the effectiveness of the tested nozzles and adjuvants in reducing drift.

Protocol 2: Field Study to Evaluate Off-Target Drift of this compound

Objective: To measure the off-target deposition of this compound under real-world field application conditions.

Materials:

  • Field sprayer with adjustable boom height and interchangeable nozzles.

  • This compound formulation.

  • Drift reduction adjuvant(s) (if being tested).

  • Weather station to monitor wind speed and direction, temperature, and relative humidity.

  • Sample collectors (e.g., petri dishes, alpha-cellulose cards).[21]

  • GPS for marking collector locations.

  • Sample containers and coolers for transport.

  • Analytical laboratory with HPLC-UV or GC-FPD capabilities.

Methodology:

  • Site Selection and Setup:

    • Select a field site with a uniform surface and a clear downwind area free of obstructions.

    • Establish a spray block of a defined size.

    • Place sample collectors at predetermined distances downwind from the edge of the spray block (e.g., 5m, 10m, 25m, 50m, 100m).[22] Use GPS to record the precise location of each collector.

    • Place control collectors upwind of the application area to check for background contamination.

  • Spray Application:

    • Prepare the spray tank with the this compound solution (and adjuvant, if applicable) at the desired application rate.

    • Record all application parameters: nozzle type, pressure, boom height, and sprayer speed.

    • Conduct the spray application across the designated spray block, ensuring consistent speed and boom height.

    • Continuously monitor and record weather conditions throughout the application.

  • Sample Collection and Handling:

    • Immediately after the spray has settled, carefully retrieve the sample collectors.

    • Place each collector in a separate, labeled container and store them in a cooler for transport to the laboratory.

  • Sample Extraction and Analysis:

    • Extract this compound from the collectors using a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Analyze the extracts using a validated HPLC-UV or GC-FPD method to quantify the amount of this compound deposited on each collector.

  • Data Analysis:

    • Calculate the deposition at each downwind distance in terms of mass per unit area (e.g., µg/cm²).

    • Plot the deposition as a function of distance from the spray block to generate a drift curve.

    • Correlate the drift data with the recorded weather and application parameters to understand their influence on off-target movement.

Protocol 3: Analytical Method for this compound Quantification in Water and on Collection Media (HPLC-UV)

Objective: To provide a reliable method for the quantitative analysis of this compound residues.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.[14]

  • This compound hydrochloride analytical standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[14][15] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 225 nm.[15]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound hydrochloride in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Water Samples: Filter the water sample through a 0.45 µm filter before injection.

    • Collector Washings: Extract the collector with a known volume of the mobile phase. Filter the extract through a 0.45 µm filter.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the peak area of this compound for each injection.

  • Quantification:

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks Channel_Block Channel Blockage nAChR->Channel_Block ACh Acetylcholine (ACh) ACh->nAChR Binds to No_Signal No Signal Transduction Channel_Block->No_Signal Paralysis Paralysis No_Signal->Paralysis

Caption: Mode of action of this compound on the insect nervous system.

Drift_Mitigation_Workflow cluster_Pre_Application Pre-Application Planning cluster_Application Application cluster_Post_Application Post-Application Assess_Conditions Assess Weather Conditions (Wind, Temp, Humidity) Select_Equipment Select Appropriate Equipment (Low-Drift Nozzles) Assess_Conditions->Select_Equipment Tank_Mix Prepare Tank Mix (Consider Adjuvants) Select_Equipment->Tank_Mix Monitor_Conditions Continuously Monitor Weather Tank_Mix->Monitor_Conditions Application_Parameters Maintain Correct Parameters (Boom Height, Speed, Pressure) Monitor_Conditions->Application_Parameters Record_Keeping Detailed Record Keeping Application_Parameters->Record_Keeping Evaluate_Results Evaluate Efficacy and Off-Target Impact Record_Keeping->Evaluate_Results

Caption: Workflow for minimizing off-target drift of this compound.

Logical_Relationships Drift Off-Target Drift Droplet_Size Droplet Size Droplet_Size->Drift Decreases with larger size Wind_Speed Wind Speed Wind_Speed->Drift Increases with Boom_Height Boom Height Boom_Height->Drift Increases with Nozzle_Type Nozzle Type Nozzle_Type->Droplet_Size Affects Pressure Operating Pressure Pressure->Droplet_Size Affects Adjuvants Drift Reduction Adjuvants Adjuvants->Droplet_Size Increases

Caption: Key factors influencing off-target drift potential.

References

Technical Support Center: Reducing the Pre-Harvest Interval for Cartap in Vegetable Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the pre-harvest interval (PHI) for Cartap in vegetable crops.

Frequently Asked Questions (FAQs)

Q1: What is the typical Pre-Harvest Interval (PHI) for this compound on vegetable crops?

A1: The PHI for this compound can vary depending on the specific vegetable crop, local regulations, and the formulation used. Generally, it ranges from 7 to 21 days.[1] For instance, the recommended PHI for this compound on tomatoes and cabbage is often 7 days.[1][2]

Q2: What are the primary factors that influence the dissipation rate of this compound on vegetables?

A2: The dissipation of this compound is influenced by several environmental factors. Sunlight can cause photodegradation, and its half-life on plant surfaces can be as short as a few hours when exposed to light.[3] Microbial degradation in the soil also plays a significant role in breaking down the compound.[3] Additionally, temperature and rainfall can affect the persistence of the pesticide on the crop.[4]

Q3: Is it possible to reduce the Pre-Harvest Interval for this compound, and if so, how?

A3: Yes, it is possible to investigate methods to reduce the PHI. The primary approach is to employ post-harvest treatments that accelerate the removal or degradation of this compound residues. These methods include various washing and cooking techniques.[5][6][7] It is crucial to experimentally validate the effectiveness of these methods to ensure residues are below the Maximum Residue Limit (MRL) before adjusting the PHI.

Q4: What analytical methods are suitable for determining this compound residues in vegetable samples?

A4: Several analytical methods can be used to quantify this compound residues, including gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] HPLC is a commonly used method for the determination of this compound in vegetable matrices like brinjal.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent this compound residue levels in replicate samples. - Non-homogeneous sample preparation.- Inconsistent extraction efficiency.- Contamination during sample processing.- Ensure thorough homogenization of the entire vegetable sample before taking a subsample for analysis.- Strictly follow a validated extraction protocol.- Use clean glassware and high-purity solvents. Run solvent blanks to check for contamination.
Low recovery of this compound during analysis. - Inefficient extraction solvent.- Degradation of this compound during sample cleanup.- Matrix effects suppressing the analytical signal.- Optimize the extraction solvent system. Acetonitrile is commonly used for this compound extraction.[3]- Minimize the time between extraction and analysis. Store extracts at low temperatures.- Perform a matrix effect study. If significant, use matrix-matched standards for calibration or employ a more effective sample cleanup method.
High background noise or interfering peaks in chromatograms. - Co-extraction of interfering compounds from the vegetable matrix.- Contamination from the analytical instrument or solvents.- Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE).- Run solvent and matrix blanks to identify the source of contamination.- Ensure the HPLC column is properly conditioned and cleaned between runs.
PHI reduction method (e.g., washing) shows variable effectiveness. - Inconsistent application of the washing procedure (time, temperature, concentration of washing solution).- The nature of the vegetable surface (e.g., waxy vs. smooth) can affect residue removal.- Standardize the washing protocol. Control all parameters, including the volume of water, washing time, and temperature.- Conduct separate validation studies for each type of vegetable.

Data on Post-Harvest Residue Reduction

The following tables summarize the effectiveness of various post-harvest treatments on reducing pesticide residues. While not all data is specific to this compound, it provides a strong indication of the potential efficacy of these methods. Researchers should conduct their own experiments to determine the specific reduction of this compound on the vegetable of interest.

Table 1: Efficacy of Different Washing Methods on Pesticide Residue Reduction

Washing MethodCommodityPesticide GroupResidue Reduction (%)Reference
Running Tap WaterLeafy VegetablesVarious43.7 - 77.0[8]
1% Baking Soda SolutionVariousVariousCan be more effective than water alone[5]
Acetic Acid SolutionTomato, Cowpea, etc.Organophosphates, Pyrethroids, Dithiocarbamates67 - 87[9]

Table 2: Efficacy of Different Cooking Methods on Pesticide Residue Reduction

Cooking MethodCommodityPesticide GroupResidue Reduction (%)Reference
Boiling (10 min)Chinese KaleCarbamates, Organophosphates, Pyrethroids18 - 71[5]
BlanchingChinese KaleVarious36 - 100[5]
Stir-fryingChinese KaleVarious25 - 60[5]
SautéingOkraProfenofos, Imidacloprid50 - 100[10]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Vegetables by HPLC

This protocol is a general guideline based on established methods for this compound residue analysis.[2] Researchers should validate the method for their specific vegetable matrix.

  • Sample Preparation:

    • Take a representative sample of the vegetable (e.g., 1 kg).

    • Wash and chop the vegetables into small pieces.

    • Homogenize the entire sample to ensure uniformity.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a blender jar.

    • Add 50 mL of acetonitrile.

    • Blend at high speed for 2 minutes.

    • Filter the extract through a Büchner funnel with filter paper.

    • Transfer the filtrate to a separatory funnel.

  • Cleanup (Liquid-Liquid Partitioning):

    • Add 50 mL of a saturated sodium chloride solution and 25 mL of dichloromethane (B109758) to the separatory funnel.

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Collect the lower dichloromethane layer.

    • Repeat the partitioning with another 25 mL of dichloromethane.

    • Combine the dichloromethane extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject an aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm)[2]

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detector: UV detector at an appropriate wavelength for this compound.

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.

Visualizations

Diagram 1: General Plant Signaling Pathway for Pesticide Detoxification

Plants metabolize pesticides and other foreign compounds (xenobiotics) through a three-phase detoxification process.[1][3]

G Pesticide This compound Activation Oxidation, Reduction, Hydrolysis (e.g., Cytochrome P450s) Pesticide->Activation Conjugation Conjugation with endogenous molecules (e.g., Glutathione, Sugars) Activation->Conjugation Increased reactivity and water solubility Vacuole Storage in Vacuole Conjugation->Vacuole Transport via ABC transporters CellWall Binding to Cell Wall Conjugation->CellWall

Caption: Plant xenobiotic detoxification pathway.

Diagram 2: Experimental Workflow for Reducing this compound's Pre-Harvest Interval

This diagram outlines the logical steps for a research project aimed at reducing the PHI of this compound.

G cluster_workflow Experimental Workflow A Establish Baseline PHI (Apply this compound at recommended dose) B Sample vegetables at different time points post-application A->B C Analyze this compound residues (Protocol 1) B->C D Determine time to reach MRL C->D E Test PHI Reduction Methods (Washing, Cooking) D->E Inform treatment design F Apply treatments to vegetables harvested before baseline PHI E->F G Analyze post-treatment This compound residues F->G H Evaluate Efficacy G->H I Compare residue levels to MRL H->I J Propose new, shorter PHI if residues are consistently below MRL I->J

Caption: Workflow for PHI reduction studies.

References

Technical Support Center: Cartap Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Cartap hydrochloride during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound hydrochloride.

Question/Issue Possible Cause(s) Recommended Action(s)
Why is my this compound hydrochloride solution turning cloudy or precipitating? 1. pH Shift: The solution pH may have shifted to neutral or alkaline, causing hydrolysis and degradation.[1][2][3][4] 2. Contamination: The solution may be contaminated with an incompatible substance. 3. Low Temperature: Storage at very low temperatures might decrease solubility.1. Verify and Adjust pH: Immediately check the pH of your solution. If it is neutral or alkaline, adjust to an acidic pH (3-4) using a suitable buffer.[5] For future preparations, ensure the solvent is appropriately acidified. 2. Use High-Purity Solvents: Always use high-purity solvents and clean glassware to avoid contamination. 3. Review Storage Conditions: Store solutions at recommended temperatures and check the solubility profile of this compound hydrochloride in your specific solvent system.
I observe a rapid loss of potency in my this compound hydrochloride standard solution. 1. Hydrolysis: The solution is likely undergoing hydrolysis due to a neutral or alkaline pH.[1][2][3][4] 2. Photodegradation: The solution has been exposed to light for a prolonged period.[5][6] 3. Incorrect Storage Temperature: High temperatures can accelerate degradation.1. Prepare Fresh Acidic Solutions: Prepare fresh standard solutions in an acidic buffer (pH 3-4) for each experiment.[5] Do not store stock solutions in neutral or alkaline media. 2. Protect from Light: Store all solutions containing this compound hydrochloride in amber vials or protect them from light by wrapping them in aluminum foil.[2] 3. Controlled Storage: Store stock solutions and solid material in a refrigerator (2-8 °C) unless otherwise specified.
The physical appearance of my solid this compound hydrochloride has changed (e.g., clumping, discoloration). 1. Hygroscopicity: The compound has absorbed moisture from the atmosphere.[1][3] 2. Degradation: The material may have started to degrade due to improper storage conditions.1. Ensure Dry Storage: Store solid this compound hydrochloride in a tightly sealed container with a desiccant.[7] Work in a low-humidity environment when handling the solid. 2. Re-test Before Use: If the appearance has changed, it is crucial to re-test the purity of the material before use.
My HPLC analysis shows multiple unexpected peaks. 1. Degradation Products: The extra peaks are likely degradation products such as nereistoxin.[5][8] 2. Contaminated Mobile Phase: The mobile phase may be contaminated. 3. Column Degradation: The HPLC column may be degrading or contaminated.1. Confirm Degradation: If possible, use a reference standard of potential degradants (e.g., nereistoxin) to confirm their presence. Prepare fresh samples in an acidic mobile phase to minimize on-instrument degradation. 2. Prepare Fresh Mobile Phase: Always use freshly prepared and filtered mobile phase. 3. Column Washing and Replacement: Implement a rigorous column washing procedure. If issues persist, replace the column.
Why is this compound hydrochloride corrosive to my instruments? Chemical Nature: this compound hydrochloride can be corrosive to certain metals, like iron.[3][4]Use Inert Materials: Ensure that all parts of your experimental setup that come into contact with this compound hydrochloride solutions are made of inert materials (e.g., glass, stainless steel, compatible polymers).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[2][7] It is hygroscopic, so it should be kept in a tightly sealed container, preferably with a desiccant.[1][3]

Q2: How stable is this compound hydrochloride in aqueous solutions?

A2: The stability of this compound hydrochloride in aqueous solutions is highly dependent on the pH. It is stable in acidic media (pH 3-4) but hydrolyzes rapidly in neutral or alkaline conditions.[1][2][3][4][5]

Q3: What is the primary degradation pathway of this compound hydrochloride?

A3: The primary degradation pathway is hydrolysis to nereistoxin, which can then be further oxidized.[5][8] It is also susceptible to photodegradation in the presence of light.[5][6]

Q4: What are the main degradation products of this compound hydrochloride?

A4: The main hydrolysis product is nereistoxin.[5][8] Under oxidative conditions, such as with a Fenton system, a variety of smaller molecules can be formed, including organic acids, nitrogen monoxide, and sulfur dioxide.[9]

Q5: What analytical technique is best for monitoring the stability of this compound hydrochloride?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the stability of this compound hydrochloride and quantifying its degradation products.[6]

Q6: Are there any known incompatibilities for this compound hydrochloride?

A6: Yes, this compound hydrochloride is incompatible with strong oxidizing agents, bases, chlorates, and nitrates.[2] It is also corrosive to some metals like iron.[3][4]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound hydrochloride under various conditions.

Condition Parameter Value Reference
pH (Aqueous Solution) StabilityStable[1][5]
pH Range3-4[5]
HydrolysisUnstable in neutral or alkaline conditions[1][2][3][4]
Temperature (Storage) SolidStable for 3 months at 40°C and 60°C[3][4]
Light PhotodegradationRapidly degrades in direct sunlight[5][6]

Experimental Protocols

Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol describes a general method for the analysis of this compound hydrochloride and its degradation products. This method should be validated by the end-user for their specific application.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) is commonly used. A typical starting ratio is 30:70 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare samples in the mobile phase to a concentration within the linear range of the assay.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Dissolve in the mobile phase before injection.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 48 hours.

5. Analysis:

  • Inject the blank (mobile phase), standard solutions, and prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound hydrochloride.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation Pathway of this compound Hydrochloride

G This compound This compound Hydrochloride Nereistoxin Nereistoxin This compound->Nereistoxin Hydrolysis (Neutral/Alkaline pH) Further_Degradation Further Degradation Products (e.g., Organic Acids, SO₂, NO) This compound->Further_Degradation Photodegradation / Fenton Reaction Oxidized_Products Oxidized Products (e.g., Nereistoxin-S-oxide) Nereistoxin->Oxidized_Products Oxidation Oxidized_Products->Further_Degradation Further Oxidation

Caption: Simplified degradation pathway of this compound hydrochloride.

Troubleshooting Workflow for Stability Issues

G Start Stability Issue Observed (e.g., loss of potency, extra peaks) Check_Solution_pH Check Solution pH Start->Check_Solution_pH Check_Storage_Conditions Check Storage Conditions (Light, Temperature, Humidity) Check_Solution_pH->Check_Storage_Conditions pH is Acidic Prepare_Fresh_Sample Prepare Fresh Sample under Controlled Conditions Check_Solution_pH->Prepare_Fresh_Sample pH is Neutral/Alkaline Check_Storage_Conditions->Prepare_Fresh_Sample Conditions are Improper Investigate_Further Further Investigation Needed (e.g., forced degradation studies) Check_Storage_Conditions->Investigate_Further Conditions are Proper Analyze_Fresh_Sample Analyze Fresh Sample Prepare_Fresh_Sample->Analyze_Fresh_Sample Issue_Resolved Issue Resolved Analyze_Fresh_Sample->Issue_Resolved Results are as Expected Analyze_Fresh_Sample->Investigate_Further Issue Persists

Caption: Logical workflow for troubleshooting this compound hydrochloride stability issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Cartap and Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mode of action of Cartap, a nereistoxin (B154731) analogue insecticide, and the neonicotinoid class of insecticides. The information presented is supported by experimental data to assist researchers in understanding the distinct characteristics and applications of these two important insecticide groups.

Introduction: Two Distinct Approaches to Targeting the Nicotinic Acetylcholine (B1216132) Receptor

Both this compound and neonicotinoids owe their insecticidal properties to their interaction with the nicotinic acetylcholine receptor (nAChR), a critical component of the insect central nervous system. However, they represent fundamentally different mechanisms of action at this shared target. Neonicotinoids act as agonists , mimicking the natural neurotransmitter acetylcholine to cause persistent and lethal stimulation of the nerve cell. In contrast, this compound functions as a channel blocker , physically obstructing the ion channel of the nAChR to prevent nerve signal transmission. This mechanistic divergence has significant implications for their respective efficacy, spectrum of activity, and role in insecticide resistance management (IRM).

Mechanism of Action: Agonists vs. Blockers

The primary difference between these insecticide classes lies in how they interact with the nAChR at the synaptic level.

  • Neonicotinoids as nAChR Agonists : Neonicotinoids bind to the acetylcholine binding site on the nAChR, functioning as agonists.[1][2][3] This binding opens the ion channel, leading to an influx of cations and the depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, causing the channel to remain open.[4] This leads to a state of hyperexcitation, resulting in paralysis and death of the insect.[3][4] Different neonicotinoids exhibit varying degrees of agonism; for instance, imidacloprid (B1192907) can act as a partial agonist, while clothianidin has been shown to act as a "super" agonist in some insects, evoking a stronger response than acetylcholine itself.[3]

  • This compound as an nAChR Channel Blocker : this compound, an analogue of the natural toxin nereistoxin, functions as a non-competitive antagonist.[5] It is often considered a pro-insecticide that is converted to its active form, which then acts as an open channel blocker of the nAChR.[6][7] Instead of binding to the agonist site, this compound enters and physically obstructs the open ion channel pore.[6][7] This action prevents the flow of ions, thereby blocking cholinergic transmission and leading to paralysis and eventual death from starvation.[8][9] Importantly, this compound does not compete with acetylcholine for the binding site, a key distinction from neonicotinoids.

The following diagram illustrates these contrasting mechanisms at the insect synapse.

G cluster_0 Neonicotinoid Action (Agonist) cluster_1 This compound Action (Channel Blocker) pre_neo Presynaptic Neuron receptor_neo nAChR Agonist Site Channel (Open) pre_neo->receptor_neo:f1 1. Neonicotinoid Binds post_neo Postsynaptic Neuron excitation excitation post_neo->excitation 3. Hyperexcitation & Paralysis receptor_neo:f2->post_neo 2. Continuous Ion Influx (Na+, Ca2+) pre_this compound Presynaptic Neuron post_this compound Postsynaptic Neuron receptor_this compound nAChR Agonist Site Channel (Blocked) block block receptor_this compound:f2->block 3. Ion Flow Prevented ach ACh ach->receptor_this compound:f1 1. ACh Binds, Channel Opens cartap_mol This compound cartap_mol->receptor_this compound:f2 2. This compound Blocks Open Channel paralysis paralysis block->paralysis 4. Paralysis

Caption: Contrasting mechanisms of Neonicotinoids (agonists) and this compound (channel blocker) at the nAChR.

Comparative Efficacy and Performance

Direct, quantitative comparisons of LC50 (median lethal concentration) values between this compound and neonicotinoids are scarce in publicly available literature. Efficacy is highly dependent on the target pest, application method, and environmental conditions.

Quantitative Toxicity Data

The following table presents LC50 data from a comparative study on the terrestrial snail Cerastus moussonianus. While snails are not insects, this data provides a rare direct comparison.

CompoundTarget OrganismExposure TimeLC50 (ppm)Reference
This compound hydrochlorideCerastus moussonianus (Snail)Not Specified0.08[10]
ImidaclopridCerastus moussonianus (Snail)Not Specified0.11[10]
Table 1: Comparative LC50 values of this compound hydrochloride and Imidacloprid against the land snail Cerastus moussonianus.
Field Performance Data

Field trials, particularly in rice cultivation, provide practical insights into performance against key pests like the yellow stem borer (Scirpophaga incertulas). The results are often variable, underscoring the importance of local conditions and pest pressures.

CompoundTarget PestEfficacy SummaryReference
This compound hydrochlorideRice Yellow Stem BorerFound to be highly effective, superior to many conventional insecticides and on par with fipronil (B1672679) in reducing stem damage.[8][11]
This compound hydrochlorideRice Yellow Stem BorerIn a separate study, found to be the least effective among ten tested insecticides against stem borer damage.[12]
Thiamethoxam (Neonicotinoid)Rice HoppersHighly effective in reducing hopper populations.[11]
Table 2: Summary of field performance of this compound and a neonicotinoid against major rice pests.

Experimental Protocols

Standardized bioassays are crucial for determining and comparing the efficacy of insecticides. Mechanistic studies often rely on electrophysiological techniques.

Protocol 1: Insecticide Efficacy Bioassay for LC50 Determination

This protocol describes a generalized leaf-dip bioassay method for determining the LC50 of a contact insecticide against a foliar pest.

Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population after a specified period.

Materials:

  • Technical grade insecticide (e.g., this compound hydrochloride, Imidacloprid)

  • Solvent (e.g., acetone, water with surfactant)

  • Test insects (uniform age/stage)

  • Host plant leaves

  • Petri dishes with moistened filter paper

  • Micropipettes, beakers, forceps

  • Probit analysis software

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the insecticide in an appropriate solvent.

  • Serial Dilutions: Create a series of at least five graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm) from the stock solution. A control solution (solvent only) must be included.

  • Leaf Treatment: Dip host plant leaves of a uniform size into each insecticide concentration (and the control) for a set time (e.g., 10-30 seconds). Allow the leaves to air dry completely.

  • Insect Exposure: Place one treated leaf into each petri dish. Introduce a set number of test insects (e.g., 10-20) into each dish. Use at least three to five replicates per concentration.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead or moribund insects at a predetermined time point (e.g., 24, 48, or 72 hours). An insect is considered moribund if it cannot move in a coordinated manner when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence intervals.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution B 2. Create Serial Dilutions (5+ Control) A->B C 3. Leaf Dip Treatment & Air Dry B->C D 4. Introduce Insects to Treated Leaves (n=20, 3-5 Reps) C->D E 5. Incubate (Controlled Environment) D->E F 6. Assess Mortality (e.g., 48h) E->F G 7. Probit Analysis F->G H LC50 Value & 95% CI G->H

Caption: Workflow for a typical laboratory bioassay to determine insecticide LC50 values.

Protocol 2: Mechanistic Investigation via Patch-Clamp Electrophysiology

This protocol outlines the whole-cell voltage-clamp technique to directly measure the effect of insecticides on nAChR ion channels in isolated insect neurons.[3][13]

Objective: To characterize the agonist or blocking activity of a compound on nAChRs.

Materials:

  • Cultured insect neurons or Xenopus oocytes expressing the target nAChR

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Glass micropipettes

  • Perfusion system

  • Extracellular (bath) and intracellular (pipette) saline solutions

  • Acetylcholine (natural agonist)

  • Test insecticides (e.g., Imidacloprid, this compound)

Methodology:

  • Cell Preparation: Plate cultured neurons or place a prepared oocyte in the recording chamber on the microscope stage.

  • Pipette Positioning: Fill a glass micropipette with intracellular solution and use a micromanipulator to approach a single neuron.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding voltage (e.g., -70 mV).

  • Compound Application:

    • Agonist Test (Neonicotinoid): Perfuse the bath with a solution containing the neonicotinoid and record the inward current it elicits. Compare the amplitude to the current elicited by a saturating concentration of acetylcholine.[3]

    • Blocker Test (this compound): First, apply acetylcholine to open the nAChR channels and record the baseline current. Then, co-apply acetylcholine and this compound. A channel blocker will cause a reduction in the acetylcholine-induced current.[6][7]

  • Data Analysis: Analyze the recorded current traces to determine changes in amplitude, kinetics, and open probability, revealing the compound's specific effect on the ion channel.

G cluster_test Compound Testing A 1. Prepare & Position Neuron in Chamber B 2. Form Giga-seal with Micropipette A->B C 3. Rupture Membrane for Whole-Cell Access B->C D 4. Clamp Membrane Voltage (e.g., -70mV) C->D E Agonist Test Perfuse Neonicotinoid & Record Current Blocker Test Perfuse ACh, then ACh + this compound D->E F 6. Record Ion Channel Currents E->F G 7. Analyze Current Amplitude & Kinetics F->G H Determine Mode of Action (Agonist vs. Blocker) G->H

References

Comparative Toxicity of Cartap and Fipronil on Honeybees: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the acute and sublethal effects of two common insecticides on honeybee populations, supported by experimental data and methodological insights.

This guide provides a comprehensive comparison of the toxicological profiles of Cartap and Fipronil, two widely used insecticides, on the European honeybee (Apis mellifera) and other bee species. The information presented is intended for researchers, scientists, and drug development professionals engaged in ecotoxicology and environmental safety assessment.

Executive Summary

Fipronil, a phenylpyrazole insecticide, demonstrates exceptionally high toxicity to honeybees through both contact and oral exposure routes. In contrast, this compound, a nereistoxin (B154731) analogue insecticide, is generally categorized as moderately toxic to bees. While comprehensive quantitative data for this compound is less readily available in peer-reviewed literature, existing information indicates a lower acute toxicity profile compared to Fipronil. Both insecticides, however, exhibit sublethal effects that can significantly impact honeybee behavior, colony health, and overall survival.

Acute Toxicity

The acute toxicity of an insecticide is typically measured by its median lethal dose (LD50), the dose required to kill 50% of a test population. Lower LD50 values indicate higher toxicity.

Data Presentation: Acute Toxicity of Fipronil and this compound on Honeybees
InsecticideHoneybee SpeciesExposure RouteLD50 (µ g/bee )Observation PeriodReference
Fipronil Apis melliferaContact0.0040548 hours[1]
Apis melliferaOral0.00548 hours[1]
Apis melliferaContact0.005348 hours
Apis melliferaOral0.0041748 hours
This compound Hydrochloride Apis cerana indicaContactModerately Toxic*12 hours[2]

Sublethal Effects

Beyond acute mortality, both Fipronil and this compound can induce significant sublethal effects at concentrations that do not cause immediate death. These effects can have profound long-term consequences for colony health and survival.

Fipronil:
  • Impaired Learning and Memory: Studies have shown that sublethal doses of Fipronil can impair olfactory learning and memory in honeybees, which is crucial for foraging and communication.

  • Reduced Sucrose (B13894) Sensitivity: Fipronil exposure has been linked to a decrease in sucrose sensitivity, potentially affecting the bee's ability to assess nectar quality and forage efficiently.

  • Altered Motor Activity: Sublethal exposure can lead to reduced motor activity, affecting foraging flights and in-hive tasks.

  • Disorientation: Fipronil has been observed to cause disorientation in foraging bees, hindering their ability to return to the hive.

This compound:
  • Behavioral Alterations: While specific studies on the sublethal behavioral effects of this compound on honeybees are limited in the available literature, its mode of action on the nervous system suggests a potential for impacts on behavior, learning, and motor function.

Mode of Action

The distinct mechanisms by which these insecticides affect the nervous system of honeybees are critical to understanding their toxicological profiles.

Signaling Pathway Diagrams

Fipronil_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Cl- GABA_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Fipronil Fipronil Fipronil->GABA_R Blocks

Caption: Fipronil's mode of action on the GABA receptor.

Cartap_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (B1216132) (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Cation Channel) ACh->nAChR Binds to Na_ion Na+ nAChR->Na_ion Opens Depolarization Depolarization (Excitation) Na_ion->Depolarization Influx leads to This compound This compound This compound->nAChR Blocks Channel

Caption: this compound's mode of action on the nicotinic acetylcholine receptor.

Fipronil is a potent antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. By blocking the GABA-gated chloride channels, Fipronil prevents the influx of chloride ions, leading to hyperexcitation of the nerves and muscles, resulting in paralysis and death.

This compound acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) channel. It is a pro-insecticide that is metabolized to nereistoxin. Nereistoxin blocks the ion channel of the nAChR, preventing the influx of sodium ions and thereby inhibiting nerve signal transmission, which also leads to paralysis.

Experimental Protocols

The determination of insecticide toxicity to honeybees follows standardized laboratory protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Experimental Workflow: Acute Toxicity Testing (OECD Guidelines 213 & 214)

Acute_Toxicity_Workflow cluster_setup Test Preparation cluster_contact Acute Contact Toxicity (OECD 214) cluster_oral Acute Oral Toxicity (OECD 213) cluster_observation Observation and Data Collection cluster_analysis Data Analysis A Acquire healthy adult worker honeybees (e.g., Apis mellifera) D Apply a precise volume (e.g., 1 µL) of test solution to the dorsal thorax of each bee A->D G Individually feed each bee a precise volume of the dosed sucrose solution A->G B Prepare test solutions of insecticide in appropriate solvent (e.g., acetone) C Prepare serial dilutions to establish a range of concentrations B->C C->D F Prepare insecticide-laced sucrose solution C->F I Maintain bees in controlled conditions (temperature, humidity) D->I E Control group receives solvent only E->I F->G G->I H Control group receives sucrose solution only H->I J Record mortality at specified time points (e.g., 24, 48, 72 hours) I->J K Perform probit analysis or similar statistical method J->K L Determine LD50 value with 95% confidence intervals K->L

References

Validating the Insecticidal Efficacy of Cartap: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the insecticidal activity of Cartap hydrochloride against two significant agricultural pests: the Diamondback Moth (Plutella xylostella) and the Brown Planthopper (Nilaparvata lugens). The performance of this compound is evaluated against other commonly used insecticides, supported by experimental data from various studies. Detailed experimental protocols and visualizations of the mode of action and experimental workflows are included to assist researchers in their own study design and interpretation.

Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor Blockade

This compound is a nereistoxin (B154731) analogue insecticide that exhibits both systemic and contact/stomach action.[1][2][3] Its primary mode of action is the disruption of nerve signal transmission in insects.[4][5][6] this compound functions as an open channel blocker of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[3][7] By binding to the receptor, it prevents the passage of nerve impulses, leading to paralysis and eventual death of the pest.[3][4] This mechanism is distinct from neonicotinoid insecticides, which act as agonists of the nAChR.[5][7] While this compound can be metabolized to nereistoxin, which also has insecticidal properties, studies suggest that this compound itself has direct blocking activity on the nAChR channel.[2][3]

cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ach_vesicle Acetylcholine (ACh) Vesicles nAChR Nicotinic Acetylcholine Receptor (nAChR) Ach_vesicle->nAChR ACh Release & Binding Ion_channel Ion Channel (Open) nAChR->Ion_channel Activates Block Blockade nAChR->Block Signal Signal Propagation Ion_channel->Signal Na+ Influx Paralysis Paralysis & Death Ion_channel->Paralysis No Signal Propagation This compound This compound This compound->nAChR Binds to Receptor Block->Ion_channel Prevents Opening

Caption: Mechanism of action of this compound at the cholinergic synapse.

Comparative Efficacy Against Diamondback Moth (Plutella xylostella)

The Diamondback Moth is a major pest of cruciferous crops worldwide, known for its ability to develop resistance to insecticides. Several studies have evaluated the efficacy of this compound against this pest in comparison to other chemical and biological insecticides.

Table 1: Efficacy of this compound and Alternative Insecticides Against Plutella xylostella

InsecticideActive IngredientDosageLarval Population Reduction/Mortality (%)Study Reference
This compound Hydrochloride 50% SP This compound0.5 ml/LLower than Spinosad, Emamectin Benzoate, and Indoxacarb, but higher than Dimethoate.[8]
This compound Hydrochloride (Padan 50 SP) This compound200 g a.i./haConsidered the minimum effective dosage.[7]
Spinosad 45% SCSpinosad0.35 ml/LRecorded the least larval population in a comparative study.[8]
Emamectin Benzoate 5% SGEmamectin Benzoate0.5 g/LSecond most effective after Spinosad.[8]
Indoxacarb 14.5% SCIndoxacarb0.5 g/LMore effective than this compound Hydrochloride.[8]
QuinalphosQuinalphos250 g a.i./haUsed as a standard for comparison against this compound.[7]
Dimethoate 30% ECDimethoate1 ml/LLess effective than this compound Hydrochloride.[8]

Note: Direct comparison of percentage values between studies may not be appropriate due to variations in experimental conditions.

Comparative Efficacy Against Brown Planthopper (Nilaparvata lugens)

The Brown Planthopper is a destructive pest of rice, causing damage by sucking sap and transmitting viruses. The systemic action of this compound makes it a candidate for controlling this pest.

Table 2: Efficacy of this compound and Alternative Insecticides Against Nilaparvata lugens

InsecticideActive IngredientKey FindingsStudy Reference
This compound Hydrochloride 4G This compoundDid not induce resurgence; reproductive rate of BPH was not enhanced.[9]
This compound Hydrochloride This compoundAmong the most effective insecticides for controlling brown planthopper.[10]
This compound Hydrochloride 4G This compoundRecorded lower honeydew excretion by BPH compared to untreated control.[9]
Deltamethrin 2.8ECDeltamethrinResulted in a resurgence of the BPH population (resurgence ratio >1).[9]
Fipronil 5SCFipronilDid not influence the reproductive rate of BPH (resurgence ratio <1).[9]
Carbofuran 3GCarbofuranDid not influence the reproductive rate of BPH (resurgence ratio <1).[9]
Chlorantraniliprole 18.5SCChlorantraniliproleDid not influence the reproductive rate of BPH (resurgence ratio <1).[9]

Experimental Protocols

Standardized bioassays are crucial for generating reproducible and comparable data on insecticide efficacy. The following are detailed protocols for testing insecticides against P. xylostella and N. lugens.

Leaf-Dip Bioassay for Diamondback Moth (P. xylostella)

This method is widely accepted for evaluating the efficacy of insecticides against chewing insects.

Objective: To determine the lethal concentration (LC50) of an insecticide against P. xylostella larvae.

Materials:

  • Second or third instar larvae of P. xylostella.

  • Untreated host plant leaves (e.g., cabbage, mustard).

  • Test insecticide and appropriate solvent (usually water with a surfactant).

  • Beakers, petri dishes, filter paper, and fine brushes.

  • Controlled environment chamber (25°C, 60% RH, 16:8 L:D photoperiod).

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of at least five concentrations of the test insecticide. A control solution (solvent only) must be included. A preliminary range-finding test is recommended to determine appropriate concentrations.[4]

  • Leaf Preparation: Cut leaf discs of a uniform size (e.g., 6 cm diameter).[4]

  • Dipping: Individually dip each leaf disc into the respective insecticide solution for 10 seconds with gentle agitation. Start with the control and proceed from the lowest to the highest concentration.[1]

  • Drying: Place the dipped leaves on paper towels to air dry.[1]

  • Infestation: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10-20) onto the leaf disc. Use at least four replicates per concentration.[1][11]

  • Incubation: Seal the petri dishes and maintain them in a controlled environment chamber.

  • Mortality Assessment: Assess larval mortality after a specific period, typically 72 to 96 hours. Larvae are considered dead if they do not move when prodded with a fine brush.[1]

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 values using probit analysis.[12]

Rice Seedling Dip Bioassay for Brown Planthopper (N. lugens)

This method is suitable for assessing the efficacy of systemic insecticides against sap-sucking insects.

Objective: To determine the toxicity of an insecticide to N. lugens.

Materials:

  • Third-instar nymphs or adult N. lugens.

  • Rice seedlings (susceptible variety, e.g., TN1) at the 3-5 leaf stage.

  • Test insecticide and appropriate solvent.

  • Test tubes or vials, cotton plugs, and aspirators.

  • Controlled environment chamber.

Procedure:

  • Preparation of Insecticide Solutions: Prepare serial dilutions of the test insecticide in water, often with a surfactant like Triton X-100.[9]

  • Seedling Treatment: Uproot rice seedlings and wash the roots gently. Dip the seedlings (or just the roots and stems) into the insecticide solution for approximately 30 seconds.[9]

  • Drying: Allow the treated seedlings to air dry at room temperature.

  • Infestation: Place a treated seedling into a test tube containing a small amount of water. Introduce a known number of planthoppers (e.g., 10-20) into each test tube and secure with a cotton plug. Use multiple replicates for each concentration and a control group with seedlings dipped in solvent only.[9]

  • Incubation: Keep the test tubes in a controlled environment.

  • Mortality/Fecundity Assessment: Assess mortality at regular intervals (e.g., 24, 48, 72 hours). For sublethal effects, fecundity can be assessed by counting the number of offspring produced by surviving adults.[6][9]

  • Data Analysis: Analyze mortality data using probit analysis to determine LC50 values. Analyze fecundity data using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting an insecticide efficacy bioassay.

cluster_prep Phase 1: Preparation cluster_bioassay Phase 2: Bioassay cluster_analysis Phase 3: Data Analysis Pest_Rearing Pest Rearing (e.g., P. xylostella) Infestation Infest Treated Substrate with Pests Pest_Rearing->Infestation Host_Plant Host Plant Cultivation (Untreated) Treatment_App Treatment Application (e.g., Leaf-Dip) Host_Plant->Treatment_App Insecticide_Prep Prepare Insecticide Serial Dilutions Insecticide_Prep->Treatment_App Treatment_App->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Data_Collection Assess Mortality (e.g., after 72h) Incubation->Data_Collection Stat_Analysis Statistical Analysis (Probit, ANOVA) Data_Collection->Stat_Analysis Results Determine LC50/EC50 & Compare Efficacy Stat_Analysis->Results

References

A Comparative Analysis of Cartap and Chlorpyrifos for the Control of Rice Pests

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of performance, mechanism of action, and environmental impact supported by experimental data for researchers and crop protection professionals.

In the critical endeavor to safeguard rice production from the depredations of insect pests, Cartap hydrochloride and Chlorpyrifos have long been utilized as key chemical interventions. This guide provides a comprehensive comparison of these two insecticides, focusing on their efficacy against major rice pests, their distinct modes of action, and their impacts on non-target organisms within the rice paddy ecosystem. The information herein is intended to assist researchers, scientists, and crop protection professionals in making informed decisions for effective and sustainable pest management strategies.

Efficacy Against Key Rice Pests

Field trials have repeatedly evaluated the performance of this compound and Chlorpyrifos against economically significant rice pests, primarily the yellow stem borer (Scirpophaga incertulas) and the rice leaf folder (Cnaphalocrocis medinalis). The data, summarized below, indicates variable efficacy depending on the target pest and specific field conditions.

Yellow Stem Borer (Scirpophaga incertulas)

The yellow stem borer is a destructive pest that causes significant yield losses through the characteristic "dead heart" symptom during the vegetative stage and "white ear" damage during the reproductive stage.

Table 1: Comparative Efficacy of this compound and Chlorpyrifos Against Yellow Stem Borer (% Infestation)

InsecticideFormulationApplication Rate (a.i./ha)% Dead Heart (DH)% White Ear (WE)Yield (q/ha)Reference
This compound hydrochloride50% SP-11.04-46.05[1]
This compound hydrochloride4G-10.38--[1]
Chlorpyrifos20% EC-9.75--[1]
This compound hydrochloride75SC----[2]
Chlorpyrifos20 EC---5.563 (t/ha)[2]
This compound hydrochloride4G750g---[3]
Chlorpyrifos-250g---[3]
This compound hydrochloride50% SP----[4]
Chlorpyrifos20 EC----[4]

Note: "-" indicates data not available in the cited source.

In a study comparing various insecticides, Chlorpyrifos (9.75% DH) demonstrated a lower mean percentage of dead hearts compared to both this compound hydrochloride 50% SP (11.04% DH) and 4G formulations (10.38% DH)[1]. Another field study concluded that Chlorpyrifos 20 EC was the most effective in reducing both dead heart and white head infestation, resulting in the highest yield of 5.563 tons/ha[2]. Conversely, other research has shown this compound hydrochloride to be a highly effective treatment against the rice stem borer[3].

Rice Leaf Folder (Cnaphalocrocis medinalis)

The rice leaf folder damages the photosynthetic capacity of the rice plant by folding the leaves and feeding on the green tissue from within.

Table 2: Comparative Efficacy of this compound and Chlorpyrifos Against Rice Leaf Folder (% Leaf Damage)

InsecticideFormulation% Leaf DamageReference
This compound hydrochloride4G7.39[5]
This compound hydrochloride50% SP7.33[5]
Chlorpyrifos10% GR-[6]
This compound hydrochloride--[7]
Chlorpyrifos--[7]

Note: "-" indicates data not available in the cited source.

Field experiments have indicated that both this compound hydrochloride formulations (4G and 50% SP) were among the least effective in controlling paddy leaf folder damage, with 7.39% and 7.33% leaf damage, respectively[5]. In contrast, studies have reported on the efficacy of Chlorpyrifos in managing this pest[6][7].

Acute Toxicity to Rice Leaffolder

Laboratory bioassays provide a more direct measure of an insecticide's intrinsic toxicity to a target pest.

Table 3: Acute Toxicity (LC50) of this compound and Chlorpyrifos against 3rd Instar Larvae of Cnaphalocrocis medinalis

InsecticideLC50 (ppm)LC95 (ppm)Reference
This compound hydrochloride14.704 - 18.798-[8]
Chlorpyrifos15.334 - 20.14645.759 - 55.815[8]

Note: LC50 (Lethal Concentration 50) is the concentration of the insecticide that is lethal to 50% of the test population. The range represents values obtained across six generations without selection pressure.

The LC50 values for this compound hydrochloride and Chlorpyrifos against the rice leaffolder were found to be comparable, suggesting similar intrinsic toxicity under laboratory conditions[8]. However, the development of resistance to both insecticides has been reported, which can reduce their field effectiveness over time[9].

Experimental Protocols

The data presented in this guide are derived from field and laboratory experiments adhering to established scientific methodologies.

Field Efficacy Trials

Field experiments were generally conducted using a Randomized Block Design (RBD) with multiple replications[2][6][10].

  • Plot Size and Crop Husbandry: Standard plot sizes were used, and recommended agronomic practices for rice cultivation were followed, including fertilization and irrigation[10][11].

  • Treatments: Insecticide treatments, including various formulations of this compound and Chlorpyrifos, were applied at specified dosages. An untreated control plot was maintained for comparison[12].

  • Application: Insecticides were typically applied as foliar sprays or granular broadcasts into the paddy water at predetermined intervals or upon reaching the economic threshold level (ETL) of the target pest[10][13].

  • Data Collection: Pest incidence was recorded at specific days after treatment (DAT). For the yellow stem borer, this involved counting the number of dead hearts and white ears in a random sample of hills per plot. For the leaf folder, the percentage of damaged leaves was assessed on a set number of hills[10][14]. Crop yield was typically measured from a net plot area at harvest.

  • Statistical Analysis: The collected data were subjected to statistical analysis, often using Analysis of Variance (ANOVA), to determine the significance of differences between treatments.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Randomized Block Design B Plot Establishment & Crop Husbandry A->B C Insecticide Application (this compound vs. Chlorpyrifos) B->C D Untreated Control B->D E Pest Incidence Assessment (%DH, %WE, %Leaf Damage) C->E F Yield Measurement C->F D->E D->F G Statistical Analysis (ANOVA) E->G F->G

Fig 1. Generalized workflow for field efficacy trials.
Laboratory Bioassays (LC50 Determination)

  • Test Insects: Larvae of the target pest (e.g., C. medinalis) were reared in the laboratory to obtain a uniform population for testing[8].

  • Insecticide Solutions: Serial dilutions of the test insecticides were prepared.

  • Methodology: A common method is the seedling dip technique, where rice seedlings are dipped in the insecticide solutions and air-dried before being offered to the test larvae[8].

  • Observation: Mortality is recorded after a specific exposure period (e.g., 24, 48, or 72 hours).

  • Data Analysis: Probit analysis is used to calculate the LC50 values from the mortality data.

Mode of Action and Signaling Pathways

This compound and Chlorpyrifos disrupt the insect nervous system, but through different mechanisms.

This compound Hydrochloride

This compound hydrochloride is a nereistoxin (B154731) analogue that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system[15][16]. It blocks the ion channel of the nAChR, preventing the binding of the neurotransmitter acetylcholine (ACh). This blockage disrupts nerve signal transmission, leading to paralysis and eventual death of the insect[13][17].

Cartap_MoA cluster_synapse Insect Synapse cluster_action This compound Action cluster_result Result Presynaptic Presynaptic Neuron Releases Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron Nicotinic Acetylcholine Receptor (nAChR) Presynaptic->Postsynaptic ACh NoSignal Signal Transmission Failure Postsynaptic->NoSignal This compound This compound Hydrochloride Block Blocks nAChR Ion Channel This compound->Block Block->Postsynaptic Prevents ACh Binding Paralysis Paralysis & Death NoSignal->Paralysis

Fig 2. Signaling pathway of this compound hydrochloride's mode of action.
Chlorpyrifos

Chlorpyrifos is an organophosphate insecticide that inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine in the synaptic cleft after a nerve signal has been transmitted. By inhibiting AChE, Chlorpyrifos causes an accumulation of ACh, leading to continuous stimulation of the postsynaptic neuron. This hyperexcitation of the nervous system results in convulsions, paralysis, and ultimately, the death of the insect[18].

Chlorpyrifos_MoA cluster_synapse Insect Synapse cluster_action Chlorpyrifos Action cluster_result Result Presynaptic Presynaptic Neuron Releases Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron Acetylcholine Receptors Presynaptic->Postsynaptic ACh Binding AChE Acetylcholinesterase (AChE) Postsynaptic->AChE ACh AChE->Presynaptic ACh Breakdown ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Chlorpyrifos Chlorpyrifos Inhibit Inhibits AChE Chlorpyrifos->Inhibit Inhibit->AChE Hyperstimulation Continuous Nerve Stimulation ACh_Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis

Fig 3. Signaling pathway of Chlorpyrifos's mode of action.

Impact on Non-Target Organisms

The use of broad-spectrum insecticides in rice paddies can have unintended consequences for beneficial and non-target organisms that are integral to the agroecosystem.

Table 4: Reported Effects of this compound and Chlorpyrifos on Non-Target Organisms in Rice Paddies

InsecticideEffect on Natural EnemiesReference
This compound hydrochlorideGreater impact on beneficial fauna (coccinellids and spiders), with a 58.78% to 77.78% reduction over control.[19]
This compound hydrochlorideSupported a higher population of spiders (Tetragnatha sp.) compared to untreated plots. Other natural enemies were on par with untreated plots.[20][21]
ChlorpyrifosConsidered relatively safer for beneficial populations in the rice ecosystem.[19]
ChlorpyrifosCan have toxic effects on a variety of non-target organisms, including fish.[22]
ChlorpyrifosResidues in the environment can migrate to non-target plants and animals.[23]

Studies have shown that this compound hydrochloride can have a significant negative impact on populations of beneficial arthropods such as spiders and coccinellids, with reductions of over 58% compared to untreated controls[19]. However, other research indicates that this compound-treated plots can support higher populations of certain spiders, while other natural enemies remain unaffected compared to control plots[20][21].

Chlorpyrifos, while also a broad-spectrum insecticide, has been reported in some studies to be relatively safer for certain beneficial populations in the rice ecosystem compared to this compound[19]. Nevertheless, its potential for environmental contamination and toxicity to non-target organisms, including aquatic life, is a significant concern[22][23].

Conclusion

Both this compound hydrochloride and Chlorpyrifos are effective insecticides for the management of key rice pests, but their performance can vary. Chlorpyrifos has shown slightly better efficacy against the yellow stem borer in some studies, while both have comparable intrinsic toxicity to the rice leaf folder. The choice between these insecticides should not be based solely on efficacy but must also consider their distinct modes of action, the potential for resistance development, and their differential impacts on the non-target fauna that contribute to the overall health and sustainability of the rice agroecosystem. For researchers and crop protection professionals, this comparative data underscores the importance of integrated pest management (IPM) strategies that incorporate judicious use of insecticides to minimize ecological disruption while ensuring effective pest control.

References

Cross-Resistance Patterns of Cartap: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of cross-resistance between Cartap and other major insecticide classes, supported by experimental data and detailed protocols, to inform resistance management strategies in pest control.

This guide provides a comprehensive comparison of cross-resistance patterns observed between this compound, a nereistoxin (B154731) analogue insecticide, and other chemical classes of insecticides. The data presented is compiled from various scientific studies and is intended for researchers, scientists, and professionals involved in the development of pest management strategies and novel insecticides. Understanding these cross-resistance profiles is crucial for effective and sustainable pest control, helping to mitigate the development of insecticide resistance.

Comparative Cross-Resistance Data

The following table summarizes the cross-resistance data from various studies, presenting the resistance ratios (RR) of different insect strains to this compound and other insecticides. The resistance ratio is a quantitative measure of resistance, calculated by dividing the lethal concentration (LC50) for the resistant strain by the LC50 for a susceptible strain.

Insect SpeciesStrainSelection InsecticideTest InsecticideResistance Ratio (RR)Cross-Resistance LevelReference
Plutella xylostella (Diamondback Moth)KOBII-cartap-selectedThis compoundThis compound14.2Moderate[1]
KOBII-cartap-selectedThis compoundEsfenvalerate2.6Very Low[1]
KOBII-cartap-selectedThis compoundAbamectin1.0None[1]
KOBII-esfenvalerate-selectedEsfenvalerateThis compound3.8Very Low[1]
Bemisia tabaci (Whitefly)NJ-ImiImidacloprid (B1192907)This compoundLowLow[2]
NJ-ImiImidaclopridMonosultapLowLow[2]
NJ-ImiImidaclopridSpinosadLowLow[2]
NJ-ImiImidaclopridAbamectinNoNone[2]
NJ-ImiImidaclopridCypermethrinNoNone[2]
Tuta absoluta (Tomato Leafminer)Brazilian PopulationsThis compound (field)This compound2.3 - 21.9Low to High[3]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized bioassay techniques. Below are detailed methodologies for key experiments cited.

Leaf-Dipping Bioassay for Plutella xylostella

This method is utilized to assess the toxicity of insecticides to leaf-eating insects like the diamondback moth.

  • Insect Rearing: The susceptible (OSS) and insecticide-selected (KOBII-cartap-selected, KOBII-esfenvalerate-selected) strains of Plutella xylostella were reared on cabbage seedlings in the laboratory under controlled conditions.[1]

  • Insecticide Solutions: Serial dilutions of the formulated insecticides (this compound, Esfenvalerate, Abamectin) were prepared in distilled water containing a surfactant (Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Cabbage leaf discs were dipped into the respective insecticide solutions for a specified duration (e.g., 30 seconds) and then allowed to air-dry. Control leaf discs were dipped in the surfactant solution only.

  • Exposure: Third-instar larvae of the different strains were placed on the treated leaf discs in petri dishes.

  • Mortality Assessment: Mortality was recorded after a set period (e.g., 48 or 72 hours). Larvae were considered dead if they did not move when prodded with a fine brush.

  • Data Analysis: The concentration-mortality data was subjected to probit analysis to determine the LC50 values. The resistance ratio (RR) was calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.[1]

experimental_workflow_leaf_dip cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Data Collection & Analysis insect_rearing Insect Rearing (Susceptible & Resistant Strains) larvae_exposure Introduction of 3rd Instar Larvae insect_rearing->larvae_exposure insecticide_prep Insecticide Dilution Series Preparation leaf_dipping Cabbage Leaf Dipping insecticide_prep->leaf_dipping drying Air Drying of Leaves leaf_dipping->drying drying->larvae_exposure mortality_check Mortality Assessment (e.g., 48h) larvae_exposure->mortality_check probit_analysis Probit Analysis (LC50 Determination) mortality_check->probit_analysis rr_calculation Resistance Ratio (RR) Calculation probit_analysis->rr_calculation resistance_pathway cluster_insecticide Insecticide Action cluster_resistance Resistance Mechanism This compound This compound (Pro-insecticide) Nereistoxin Nereistoxin (Active Form) This compound->Nereistoxin Metabolic Activation P450 Cytochrome P450 Monooxygenases This compound->P450 Metabolized by nAChR Nicotinic Acetylcholine Receptor (nAChR) Nereistoxin->nAChR Blocks Channel Paralysis Paralysis & Death nAChR->Paralysis Leads to Detoxification Metabolic Detoxification P450->Detoxification Enhances ReducedToxicity Reduced Insecticide Reaching Target Detoxification->ReducedToxicity Results in ReducedToxicity->nAChR Less binding to

References

Environmental Impact Assessment: A Comparative Analysis of Cartap and Synthetic Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of Cartap, a nereistoxin (B154731) analogue insecticide, and synthetic pyrethroids, a major class of insecticides. The assessment focuses on their effects on non-target organisms, persistence in the environment, and mechanisms of toxicity, supported by experimental data.

Executive Summary

Both this compound and synthetic pyrethroids are effective insecticides, but they exhibit distinct environmental impact profiles. Synthetic pyrethroids, while generally having low mammalian toxicity, are extremely toxic to aquatic organisms and beneficial insects like bees. They tend to be more persistent in soil and sediment. This compound, derived from a marine worm toxin, also shows high toxicity to certain non-target organisms, particularly aquatic invertebrates. However, it generally has a shorter persistence in the environment compared to many synthetic pyrethroids. This guide presents a data-driven comparison to aid in the informed selection and risk assessment of these insecticides in various applications.

Comparative Ecotoxicity to Non-Target Organisms

The following tables summarize the acute toxicity (LC50/LD50) of this compound and several common synthetic pyrethroids to a range of non-target organisms. Lower values indicate higher toxicity.

Aquatic Organisms

Table 1: Acute Toxicity to Fish (96-hour LC50)

InsecticideSpeciesLC50 (µg/L)Reference
This compound Hydrochloride Oncorhynchus mykiss (Rainbow Trout)1,600[1]
Cirrhinus mrigala376[2][3]
Labeo rohita385.1[4]
Stinging catfish2,940[5][6]
Spotted snakehead2,260[5][6]
Climbing perch3,480[5][6]
Cypermethrin Oncorhynchus mykiss (Rainbow Trout)41.786[7]
Cirrhinus mrigala2.28[8]
Mystus vitatus44[9]
Clarias gariepinus273[10]
Permethrin Oncorhynchus mykiss (Rainbow Trout)2.5[11]
Deltamethrin Oncorhynchus mykiss (Rainbow Trout)0.62[12][13]
Bifenthrin Oncorhynchus mykiss (Rainbow Trout)0.15[14]

Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour EC50/LC50)

InsecticideSpeciesEC50/LC50 (µg/L)Reference
This compound Hydrochloride Daphnia magna91[15]
Cypermethrin Daphnia magna0.00061[15]
Permethrin Daphnia magna0.6[11]
Deltamethrin Daphnia magna-
Bifenthrin Daphnia magna1.6[14]
Terrestrial Organisms

Table 3: Acute Contact and Oral Toxicity to Honey Bees (Apis mellifera) (LD50)

InsecticideRouteLD50 (µ g/bee )Reference
This compound Hydrochloride Oral>1.98[1]
Contact10[1]
Cypermethrin Oral0.172[16]
Contact0.035[17]
Permethrin Oral0.131[16]
Contact0.029[11]
Deltamethrin Oral0.051[14]
Contact0.051[14]
Bifenthrin Oral0.1[16]
Contact0.015[16]

Environmental Persistence

The persistence of an insecticide in the environment is a critical factor in its overall environmental impact. The following table compares the soil half-life of this compound and synthetic pyrethroids.

Table 4: Aerobic Soil Half-life (DT50)

InsecticideSoil Half-life (days)Reference
This compound Hydrochloride ~10-14[18]
Cypermethrin 14.4 - 105.8[19]
Permethrin 11.6 - 113 (average 39.5)[11][18][20]
Deltamethrin 11 - 72[14][17]
Bifenthrin 97 - 250[5]

Mechanisms of Toxicity and Signaling Pathways

This compound

This compound hydrochloride is a pro-insecticide that is metabolized to nereistoxin. Nereistoxin acts as a non-competitive blocker of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system.[3][10][21][22][23] This blockage prevents the neurotransmitter acetylcholine from binding to its receptor, leading to paralysis and death of the target insect. In non-target organisms, this same mechanism can lead to neurotoxicity.

Cartap_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Nereistoxin Nereistoxin This compound->Nereistoxin Metabolic Conversion nAChR Nicotinic Acetylcholine Receptor (nAChR) Nereistoxin->nAChR Blocks ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates IonChannel Ion Channel nAChR->IonChannel Opens NoSignal Signal Blockage nAChR->NoSignal Binding Site Occupied Depolarization Depolarization IonChannel->Depolarization Na+ influx Paralysis Paralysis IonChannel->Paralysis No Ion Flow Nerve Impulse Nerve Impulse Depolarization->Nerve Impulse NoSignal->IonChannel Prevents Opening

Figure 1: Simplified signaling pathway of this compound's neurotoxicity.
Synthetic Pyrethroids

Synthetic pyrethroids primarily target voltage-gated sodium channels in the nervous system of insects and other organisms.[24] They bind to the open state of these channels, delaying their closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitability, paralysis, and eventual death. Some pyrethroids (Type II) can also affect voltage-gated calcium and chloride channels.[4][6] The sustained neuronal depolarization and influx of calcium can trigger secondary effects, including neurotransmitter release, activation of calcium-dependent enzymes, and oxidative stress, contributing to the overall toxicity.

Pyrethroid_Signaling_Pathway cluster_neuron Neuron cluster_downstream Downstream Effects Pyrethroid Synthetic Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds & Delays Inactivation Depolarization Prolonged Depolarization VGSC->Depolarization Sustained Na+ Influx RepetitiveFiring Repetitive Nerve Firing Depolarization->RepetitiveFiring CaInflux Ca2+ Influx RepetitiveFiring->CaInflux Opens Voltage-Gated Ca2+ Channels Neurotoxicity Neurotoxicity & Paralysis RepetitiveFiring->Neurotoxicity OxidativeStress Oxidative Stress CaInflux->OxidativeStress EnzymeActivation Enzyme Activation (e.g., Calcineurin) CaInflux->EnzymeActivation OxidativeStress->Neurotoxicity EnzymeActivation->Neurotoxicity

Figure 2: Generalized signaling pathway of synthetic pyrethroid neurotoxicity.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized laboratory tests following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead Minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (e.g., temperature, light, oxygen).

  • Endpoint: The primary endpoint is mortality. The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test fish, is calculated at 24, 48, 72, and 96 hours.

  • Data Analysis: Probit analysis or other appropriate statistical methods are used to determine the LC50 value.

OECD_203_Workflow start Start acclimatization Acclimatize Test Fish start->acclimatization prep_solutions Prepare Test Concentrations & Control acclimatization->prep_solutions exposure Expose Fish for 96 hours (Static or Semi-Static) prep_solutions->exposure observations Record Mortality at 24, 48, 72, 96 hours exposure->observations analysis Calculate LC50 (Probit Analysis) observations->analysis end End analysis->end

Figure 3: Experimental workflow for the Fish Acute Toxicity Test (OECD 203).
Honey Bee Acute Toxicity Tests (based on OECD Guidelines 213 & 214)

These tests assess the acute oral and contact toxicity of substances to adult honey bees.

  • Test Organism: Adult worker honey bees (Apis mellifera).

  • Procedure:

    • Oral (OECD 213): Bees are individually or group-fed a sucrose (B13894) solution containing a range of concentrations of the test substance.

    • Contact (OECD 214): A precise volume of the test substance in a suitable solvent is topically applied to the dorsal thorax of each bee.

  • Endpoint: Mortality is recorded at 4, 24, 48, and sometimes 72 and 96 hours. The LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test bees, is calculated.

  • Data Analysis: Statistical methods such as probit analysis are used to determine the LD50 value.

OECD_213_214_Workflow start Start collect_bees Collect Young Adult Worker Honey Bees start->collect_bees dosing Dosing Method collect_bees->dosing oral_dosing Oral Exposure (OECD 213) (Feeding with treated sucrose) dosing->oral_dosing Oral contact_dosing Contact Exposure (OECD 214) (Topical application) dosing->contact_dosing Contact incubation Incubate Bees (Controlled Temperature & Humidity) oral_dosing->incubation contact_dosing->incubation observations Record Mortality (e.g., 4, 24, 48, 72, 96h) incubation->observations analysis Calculate LD50 (Probit Analysis) observations->analysis end End analysis->end

Figure 4: Experimental workflow for Honey Bee Acute Toxicity Tests.

Conclusion

This comparative guide highlights the significant differences in the environmental impact profiles of this compound and synthetic pyrethroids.

  • Synthetic pyrethroids are characterized by their extremely high toxicity to aquatic life and beneficial insects, coupled with moderate to high persistence in soil and sediment. Their primary mode of action involves the disruption of sodium channels, leading to neurotoxicity.

  • This compound also poses a risk to non-target organisms, particularly aquatic invertebrates, through its blockage of nicotinic acetylcholine receptors. However, it generally exhibits lower persistence in the environment compared to many synthetic pyrethroids.

The choice between these insecticides should be made after a thorough risk assessment that considers the specific application, the receiving environment, and the potential for exposure to sensitive non-target species. The data and methodologies presented in this guide provide a foundation for such assessments.

References

A Comparative Analysis of the Systemic Action of Cartap and Imidacloprid in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the systemic insecticides Cartap and Imidacloprid (B1192907), widely utilized in agriculture for their efficacy against a broad spectrum of insect pests. This guide provides a detailed comparison of their mechanisms of action, systemic properties within plants, and toxicological profiles, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development.

Overview of this compound and Imidacloprid

This compound and Imidacloprid are both potent systemic insecticides, meaning they are absorbed and translocated within a plant's tissues, providing protection against insects that feed on the plant.[1][2][3] Despite this shared characteristic, they belong to different chemical classes and exhibit distinct modes of action at the molecular level.

  • This compound is a nereistoxin (B154731) analogue.[4] Nereistoxin is a natural toxin isolated from a marine annelid. This compound hydrochloride is the commercially used form, known for its effectiveness against chewing and sucking insects, particularly Lepidoptera (moths and butterflies) and Coleoptera (beetles).[4][5]

  • Imidacloprid is a systemic insecticide belonging to the neonicotinoid class, which are synthetic compounds chemically related to nicotine.[3][6] It is one of the most widely used insecticides globally, valued for its efficacy against sucking insects like aphids, whiteflies, and thrips.[7][8]

Mechanism of Action: A Tale of Two Synaptic Disruptors

Both insecticides target the insect's central nervous system, specifically the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for nerve impulse transmission. However, their interaction with these receptors is fundamentally different.

  • Imidacloprid: The Agonist: Imidacloprid acts as a selective agonist of insect nAChRs.[7][9] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). Unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase, imidacloprid is not easily deactivated.[6] This leads to a continuous and unstoppable firing of the nerve cells, causing overstimulation, subsequent paralysis, and ultimately the death of the insect.[3][6]

  • This compound: The Blocker: In contrast, this compound functions as a nAChR channel blocker.[4][10] It is a propesticide that is metabolized into the active form, nereistoxin. Nereistoxin blocks the cholinergic transmission in the insect's central nervous system by binding to the nAChRs, preventing acetylcholine from transmitting nerve impulses.[4] This blockage leads to paralysis and death, often from starvation as the insect is unable to feed.[4][5]

Caption: Comparative signaling pathways of Imidacloprid and this compound.

Systemic Action and Translocation in Plants

The systemic nature of these insecticides is key to their effectiveness, allowing them to protect new plant growth and target pests that are not reached by direct spray application.

Both this compound and Imidacloprid are absorbed by the plant through various methods including seed treatment, soil application, and foliar spray.[2][7] Once absorbed, particularly through the roots, they are translocated acropetally (upwards) within the plant's xylem, the primary water-conducting tissue.[1][8] This movement distributes the insecticide throughout the stems, leaves, and even into the fruit, pollen, and nectar.[3][11]

Table 1: Comparison of Systemic Properties

PropertyThis compoundImidacloprid
Chemical Class Nereistoxin analogue[10]Neonicotinoid[3]
Primary Action Contact & Stomach[1][4]Contact & Stomach[3][8]
Systemic Mobility Strong systemic activity[1]Excellent systemic activity, readily moves in xylem[3][8]
Uptake Methods Seed, Soil, Foliar[2]Seed, Soil, Foliar[7][8]
Translocation Acropetal (upward) movement[2]Acropetal (upward) movement in xylem; poor basipetal (downward) movement[8]
Plant Uptake Rate Data not readily available in comparative studies.Following seed or soil application, uptake ranges from 1.6% to 4.9% of the applied amount in various crops.[8]

Comparative Efficacy and Toxicity

While both insecticides are highly effective, their toxicity profiles and spectrum of activity can differ. The choice of insecticide often depends on the target pest and environmental considerations.

A study on the land snail Cerastus moussonianus provided a direct comparison of the toxicity of this compound hydrochloride and Imidacloprid. The results indicated that this compound hydrochloride was more toxic to this particular species than Imidacloprid.

Table 2: Comparative Toxicity (LC50) against Cerastus moussonianus

InsecticideLC50 Concentration (ppm)
This compound hydrochloride 0.41[12]
Imidacloprid 0.54[12]
LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population.

Imidacloprid is noted for binding much more strongly to insect neuron receptors than to mammal neuron receptors, making it more toxic to insects than to mammals.[3] this compound is also characterized as having low toxicity to mammals and birds when used as directed.[5]

Experimental Protocols

To evaluate and compare the systemic action of insecticides like this compound and Imidacloprid, radiolabeling studies are commonly employed. Below is a generalized protocol based on standard methodologies.

Objective: To quantify and compare the uptake and translocation of [¹⁴C]-Cartap and [¹⁴C]-Imidacloprid in a model plant species (e.g., corn or soybean) following seed treatment.

Materials:

  • Radiolabeled insecticides: [¹⁴C]-Cartap and [¹⁴C]-Imidacloprid

  • Seeds of the chosen plant species (e.g., corn)

  • Potting soil or hydroponic solution

  • Growth chambers with controlled light, temperature, and humidity

  • Liquid Scintillation Counter (LSC) for radioactivity measurement

  • Sample Oxidizer

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Seed Treatment: A known quantity of seeds is treated with a solution containing a precise concentration of either [¹⁴C]-Cartap or [¹⁴C]-Imidacloprid. A control group is treated with a blank solution.

  • Plant Growth: Treated seeds are planted in pots containing soil or placed in a hydroponic system. The plants are grown under controlled environmental conditions.

  • Sample Collection: At predetermined time intervals (e.g., 7, 14, and 21 days after planting), whole plants are harvested.

  • Sample Sectioning: Each plant is carefully washed to remove any external soil or media and then dissected into different parts: roots, stem, and leaves.

  • Radioactivity Measurement:

    • The fresh weight of each plant part is recorded.

    • Each section is combusted in a sample oxidizer to convert the [¹⁴C] into ¹⁴CO₂, which is then trapped in a scintillation cocktail.

    • The amount of radioactivity in each plant part is quantified using a Liquid Scintillation Counter.

  • Data Analysis:

    • The total uptake of the insecticide is calculated as the total radioactivity recovered from the entire plant.

    • The translocation factor is determined by calculating the percentage of the total absorbed radioactivity that has moved from the roots to the shoots (stem and leaves).

    • The concentration of the insecticide in different plant tissues is expressed in µg/g of fresh weight.

  • Metabolite Analysis (Optional): Plant tissue extracts can be analyzed using HPLC to separate the parent insecticide from its metabolites, providing insight into the degradation of the compound within the plant.[13]

Experimental_Workflow Start Seed Treatment (with ¹⁴C-Insecticide) Planting Planting & Growth (Controlled Environment) Start->Planting Harvest Plant Harvest (Timed Intervals) Planting->Harvest Dissection Dissection (Roots, Stem, Leaves) Harvest->Dissection Combustion Sample Combustion (Oxidizer) Dissection->Combustion LSC Radioactivity Measurement (Liquid Scintillation Counter) Combustion->LSC Analysis Data Analysis (Uptake & Translocation %) LSC->Analysis End Comparative Results Analysis->End

Caption: Generalized workflow for studying systemic insecticide uptake.

Conclusion

This compound and Imidacloprid, while both classified as systemic insecticides, operate through distinct mechanisms on the insect nervous system. Imidacloprid, a neonicotinoid, acts as a receptor agonist, causing constant nerve stimulation. This compound, a nereistoxin analogue, functions as a receptor blocker, inhibiting nerve signal transmission. Both are effectively absorbed by plants and transported through the xylem, offering protection against a wide array of pests. The choice between these insecticides depends on the target pest species, application method, and environmental management practices. Further comparative studies on their uptake efficiency and metabolism in various crops would provide valuable data for optimizing their use in integrated pest management programs.

References

A Researcher's Guide to Validating Analytical Methods for Cartap Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cartap residues is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.

This compound, a nereistoxin (B154731) analogue insecticide, is widely used in agriculture. Consequently, robust and validated analytical methods are essential for monitoring its residues in various food matrices. The primary analytical challenges lie in the polar nature of this compound and its conversion to the active metabolite, nereistoxin. This guide explores and compares Gas Chromatography (GC) and Liquid Chromatography (LC) based methods, coupled with various detectors, and highlights the efficiency of the widely adopted QuEChERS sample preparation technique.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound residue analysis is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following tables summarize the performance of different methods based on published experimental data.

Table 1: Performance of Gas Chromatography (GC) Based Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-FPD [1]Rice, Soil, Water-0.005 mg/kg80.0 - 114.4< 13.7
GC-MS [2]Biological Fluids-0.05 mg/L97 ± 14-
GC-ECD [3]Chinese Cabbage8.24 µg/kg-81.9 - 90.6-

Table 2: Performance of Liquid Chromatography (LC) Based Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HILIC-LC-MS/MS [4][5]Foods of Animal Origin-2 µg/kg89.2 - 109.9< 10
LC-MS/MS [6]Agricultural Products--75.3 - 108.00.8 - 7.0
HILIC-LC-MS/MS [7]Tea2.0 µg/kg (this compound), 4.0 µg/kg (Nereistoxin)10.0 µg/kg87.6 - 119.9< 20

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the key experimental protocols discussed.

QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food matrices due to its simplicity and efficiency.[8][9][10][11][12]

1. Extraction:

  • A homogenized sample (typically 10-15 g) is weighed into a centrifuge tube.
  • Acetonitrile is added as the extraction solvent.
  • A salt mixture (commonly anhydrous magnesium sulfate (B86663) and sodium chloride or sodium acetate) is added to induce liquid-liquid partitioning and remove water.
  • The tube is shaken vigorously and then centrifuged.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant from the extraction step is transferred to a tube containing a d-SPE sorbent.
  • Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.
  • The tube is vortexed and then centrifuged.
  • The final extract is collected for analysis.

Gas Chromatography (GC) Methods

GC-based methods are well-established for this compound analysis, often requiring derivatization of this compound to nereistoxin.

1. Sample Preparation:

  • Extraction is typically performed using an acidic solution.
  • The extract is then hydrolyzed to nereistoxin under alkaline conditions, often facilitated by a catalyst like nickel(II) chloride.[6]
  • The resulting nereistoxin is then extracted with an organic solvent.

2. GC-FPD (Flame Photometric Detector) Analysis: [1]

  • The FPD is equipped with a sulfur-specific filter, providing selectivity for sulfur-containing compounds like nereistoxin.
  • A suitable capillary column (e.g., DB-5, HP-5) is used for separation.
  • The injector and detector temperatures are optimized for the analysis of nereistoxin.

3. GC-MS (Mass Spectrometry) Analysis: [2]

  • GC-MS offers higher selectivity and confirmation of the analyte's identity.
  • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has emerged as a powerful technique for the direct analysis of polar compounds like this compound, often without the need for derivatization.

1. Sample Preparation:

  • Extraction is typically carried out with an acidified aqueous solution or a polar organic solvent like methanol (B129727) or acetonitrile.
  • The QuEChERS method is frequently employed for sample cleanup.

2. LC-MS/MS Analysis: [4][5][7]

  • Chromatography: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography.[4][5][7]
  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and nereistoxin.

Visualizing the Workflow

To better understand the procedural flow of these analytical methods, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_Analysis GC Analysis (FPD or MS) Cleanup->GC_Analysis Derivatization to Nereistoxin LC_Analysis LC-MS/MS Analysis Cleanup->LC_Analysis Direct Injection Quantification Quantification & Confirmation GC_Analysis->Quantification LC_Analysis->Quantification

Caption: General workflow for this compound residue analysis.

quechers_workflow start Homogenized Sample extraction Add Acetonitrile & Extraction Salts start->extraction centrifuge1 Shake & Centrifuge extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 dspe Add d-SPE Sorbent (e.g., PSA, C18) supernatant1->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: Detailed workflow of the QuEChERS method.

Conclusion

Both GC and LC-based methods offer reliable and validated approaches for the analysis of this compound residues in various food matrices.

  • GC methods , particularly with an FPD or MS detector, are robust and have been historically used. However, they often necessitate a derivatization step to convert this compound to the more volatile nereistoxin.

  • LC-MS/MS , especially utilizing HILIC, provides a highly sensitive and selective direct analysis of the polar this compound molecule and its metabolite, nereistoxin, often with simpler sample preparation and without the need for derivatization.

The QuEChERS sample preparation method stands out for its efficiency, simplicity, and broad applicability across different food matrices and analytical techniques.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the matrix, the required limits of detection and quantification, and the instrumentation available in the laboratory. For high-throughput screening and confirmation of this compound residues at low levels, the combination of QuEChERS sample preparation and LC-MS/MS analysis is currently the most powerful and widely adopted approach.

References

The Economic Equation of Pest Control: A Comparative Analysis of Cartap and Other Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an effective insecticide extends beyond mere efficacy to encompass economic viability. This guide provides a comprehensive comparison of the cost-effectiveness of Cartap, a nereistoxin (B154731) analogue insecticide, with other commonly used insecticidal agents. The analysis is supported by experimental data from field trials, with detailed methodologies provided for reproducibility and further investigation.

This compound, and its hydrochloride salt, functions as a systemic insecticide with both stomach and contact action. Its mode of action involves blocking the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects, leading to paralysis and eventual starvation. This mechanism differs from that of organophosphorus and carbamate (B1207046) insecticides.[1][2][3][4] The insecticidal activity of this compound is attributed to its metabolic conversion to nereistoxin.[5] It is widely used against a broad spectrum of insects, particularly Lepidoptera and Coleoptera, in crops like rice.[5][6]

Comparative Efficacy and Cost-Benefit Analysis

Field studies consistently evaluate insecticides based on their ability to reduce pest infestation, increase crop yield, and provide a favorable return on investment. The following tables summarize the performance of this compound hydrochloride in comparison to other insecticides in controlling the yellow stem borer (Scirpophaga incertulas) in rice, a major agricultural pest.

Table 1: Efficacy of Various Insecticides against Yellow Stem Borer in Basmati Rice
TreatmentDose/haMean % Dead Hearts (DH)Mean % White Ears (WE)Yield (q/ha)
This compound hydrochloride 50% SP 1000 g - - 40.08
This compound hydrochloride 4% GR 18.0 kg - - 38.25
Chlorantraniliprole (B1668704) 18.5% SC150 ml2.732.0644.58
Fipronil (B1672679) 5% SC1000 ml--43.53
Spinosad 45% SC220 ml--41.60
Flubendiamide 39.35 SC75 ml--41.00
Indoxacarb 14.5% SC500 ml--38.62
Novaluron 10 EC600 ml--39.30
Chlorpyriphos 50% + Cypermethrin 5% EC1200 ml6.187.4737.60
Untreated Control-9.508.6734.40
Data sourced from a study conducted during Kharif 2014 and 2015.[7]
Table 2: Economic Comparison of Insecticide Treatments in Basmati Rice
TreatmentTotal Cost of Treatment (Rs./ha)Net Income (Rs./ha)Cost-Benefit Ratio
This compound hydrochloride 50% SP 1500 10985 1:7.32
This compound hydrochloride 4% GR 1070 7400 1:6.91
Fipronil 5% SC1480185951:12.56
Flubendiamide 39.35 SC1250132701:10.61
Chlorantraniliprole 18.5% SC2270201151:8.86
Chlorpyriphos 50% + Cypermethrin 5% EC137056701:4.14
Indoxacarb 14.5% SC225070231:3.12
Spinosad 45% SC4800110291:2.30
Novaluron 10 EC420065801:1.57
Based on a price of Basmati rice at Rs. 2200/quintal.[7]
Table 3: Cost-Benefit Ratios from a Comparative Study in Eastern Uttar Pradesh
InsecticideCost-Benefit Ratio
Imidacloprid (B1192907) 17.8 SL1:10.66
This compound Hcl 50 SP 1:5.61
Chlorpyriphos 20 EC1:1.64
Neem Oil + Btk1:1.28
Thiamethoxam 25 WG1:0.99
Neem Oil 0.03 EC1:0.87
Indoxacarb 14.5 SC1:0.58
Chlorantraniliprole 18.5 SC1:0.17
Btk 3.5 WP1:0.07
Data pooled from 2014 and 2015 field studies.[8][9]

The data indicates that while newer chemistries like chlorantraniliprole may offer the highest efficacy in reducing pest damage and maximizing yield, insecticides like fipronil and imidacloprid can provide a better cost-benefit ratio.[7][8][9] this compound hydrochloride demonstrates a respectable cost-effectiveness, often outperforming several other insecticides in terms of net return per rupee invested.[7][8][9] Notably, in some studies, this compound hydrochloride was found to be the most effective insecticide with a minimal percentage of infestation and a high cost-benefit ratio.[10] However, other research has found it to be less effective than alternatives like chlorantraniliprole and chlorpyriphos.[11] A combination of this compound hydrochloride with fipronil has also shown promising results in terms of yield and net return.[12]

Experimental Protocols

The following outlines a generalized methodology for field trials designed to evaluate the efficacy and cost-effectiveness of insecticides against rice stem borer.

1. Experimental Design and Setup:

  • Design: Randomized Block Design (RBD) is commonly employed to minimize the effects of field variability.[8]

  • Replications: Treatments are typically replicated three to four times.[10][13]

  • Plot Size: Individual plot sizes are standardized to ensure uniformity in the application and data collection.

  • Crop Variety: A locally popular and susceptible rice cultivar is used.[8]

  • Agronomic Practices: Standard agronomic practices for the region, including fertilization and irrigation, are followed uniformly across all plots.

2. Treatment Application:

  • Insecticides and Dosages: The insecticides under evaluation, including different formulations of this compound and other chemical and biological alternatives, are applied at their recommended dosages.[7][8]

  • Application Method: Application is typically carried out using a knapsack sprayer, ensuring thorough coverage of the plant foliage.[14] The volume of spray solution is kept constant across treatments.

  • Timing of Application: Treatments are generally applied at critical stages of pest infestation, often determined by monitoring pest populations and reaching an economic threshold level. This may involve one or two spray schedules.[7]

3. Data Collection:

  • Pest Infestation: Pre-treatment observations of pest incidence (e.g., percentage of dead hearts or white ears for stem borer) are recorded 24 hours before insecticide application.[10] Post-treatment observations are recorded at regular intervals (e.g., 3, 7, 14, and 21 days after spraying) to assess the efficacy of the treatments.[7]

  • Yield Parameters: At harvest, data on grain yield and straw yield are collected from a designated net plot area within each experimental plot.[7][15]

  • Economic Analysis: The cost of each insecticide treatment, including the cost of the chemical and labor charges for application, is calculated. The net return is determined by subtracting the cost of treatment from the gross return (value of the increased yield over the control). The cost-benefit ratio is then calculated using the formula: Cost-Benefit Ratio = Net Return (Rs./ha) / Cost of Treatment (Rs./ha)[7]

4. Statistical Analysis:

  • The collected data on pest infestation and yield are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Mechanisms and Workflows

To better understand the underlying biological and experimental processes, the following diagrams are provided.

G cluster_post_synaptic Post-synaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Activates Block Blockage Signal Nerve Signal Propagation IonChannel->Signal Paralysis Paralysis & Starvation This compound This compound / Nereistoxin This compound->nAChR

Caption: Mode of action of this compound insecticide.

G start Field Selection & Plot Preparation design Experimental Design (Randomized Block Design) start->design sowing Crop Sowing/ Transplanting design->sowing pretreatment Pre-treatment Pest Scouting sowing->pretreatment application Insecticide Application (at Economic Threshold) pretreatment->application posttreatment Post-treatment Data Collection (3, 7, 14, 21 days) application->posttreatment harvest Harvest & Yield Measurement posttreatment->harvest analysis Economic & Statistical Analysis harvest->analysis conclusion Conclusion on Cost-Effectiveness analysis->conclusion

Caption: Experimental workflow for insecticide efficacy trials.

References

A Comparative Analysis of Cartap's Field Performance Against Key Insecticide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of agricultural pest management, the efficacy of insecticides is a critical determinant of crop yield and quality. This guide provides a detailed comparison of the field performance of Cartap, a nereistoxin (B154731) analogue insecticide, with two widely used alternatives: Chlorantraniliprole, an anthranilic diamide, and Fipronil (B1672679), a phenylpyrazole. The following analysis is based on peer-reviewed studies, presenting quantitative data on their effectiveness against major rice pests, alongside detailed experimental protocols and an examination of their respective modes of action.

Quantitative Performance Against Rice Pests

The field efficacy of this compound and its alternatives has been extensively studied, particularly in rice cultivation where pests like the yellow stem borer (Scirpophaga incertulas) and the leaf folder (Cnaphalocrocis medinalis) pose significant threats. The data from multiple studies are summarized below, focusing on the percentage of damage reduction and impact on crop yield.

Efficacy Against Yellow Stem Borer (Scirpophaga incertulas)

The effectiveness of insecticides against the yellow stem borer is commonly measured by the reduction in "dead hearts" (DH) during the vegetative stage and "white ears" (WE) during the reproductive stage of the rice plant.

InsecticideFormulationApplication RateMean % Dead Hearts (DH)Mean % White Ears (WE)Grain Yield (q/ha)Reference
This compound hydrochloride50% SC-7.85-38.40[1]
This compound hydrochloride4% G20 kg/ha 1.721.6939.20[2]
This compound hydrochloride50% SP375 g a.i./ha---[3]
This compound hydrochloride + Fipronil4% + 0.5% CG-3.362.6850.70[1]
Chlorantraniliprole0.4% GR10 kg/ha 1.010.8643.00[2]
Chlorantraniliprole18.5% SC150 ml/ha0.970.8244.20[2]
Chlorantraniliprole0.4% GR-2.192.59-[4]
Fipronil0.3% GR20 kg/ha 1.411.3141.35[2]
Fipronil0.3% GR-3.933.2145.75[1]
Fipronil5% SC75 g a.i./ha---[3]
Untreated Control--12.5910.45-[1]
Untreated Control--5.306.4632.36[2]
Efficacy Against Rice Leaf Folder (Cnaphalocrocis medinalis)

For the rice leaf folder, efficacy is typically assessed by the percentage of damaged leaves.

InsecticideFormulationApplication RateMean % Leaf DamageReference
This compound hydrochloride4 G-7.39[5]
This compound hydrochloride50 SP-7.33[5]
This compound hydrochloride + Fipronil4% + 0.5% CG-2.37[6]
Chlorantraniliprole18.5% SC-4.95[5]
Chlorantraniliprole18.5% SC30 g a.i./ha5.83[7]
Fipronil5% SC50 g a.i./ha6.64[7]
Untreated Control-->15.00[7]

Experimental Protocols

The data presented above were generated from field experiments conducted under specific protocols. While individual studies may have minor variations, a generalized experimental protocol for insecticide field trials in rice is outlined below.

Typical Experimental Design for Field Efficacy Trials
  • Experimental Layout : Most studies employ a Randomized Block Design (RBD) with multiple replications (typically three or more) for each treatment to minimize the effects of soil heterogeneity.

  • Plot Size : Plot sizes in rice field experiments commonly range from 8 to 25 square meters. A central area of at least 5 square meters is often designated for harvest to avoid border effects.

  • Crop Variety : A locally popular and susceptible rice variety is typically chosen for the trials.

  • Treatment Application : Insecticides are applied at recommended dosages and timings, often corresponding to key pest infestation periods (e.g., at 35 and 60 days after transplanting for yellow stem borer). Application methods vary depending on the formulation and include foliar spraying for soluble concentrates (SC) and broadcasting for granules (GR).

  • Data Collection :

    • Pest Infestation : Pest damage is assessed at regular intervals after insecticide application (e.g., 7, 14, and 21 days). For yellow stem borer, this involves counting the number of dead hearts and white ears in a random sample of hills per plot. For the leaf folder, the percentage of damaged leaves is calculated from a random sample of leaves.

    • Yield : At the end of the trial, the grain yield from the designated harvest area of each plot is recorded and often extrapolated to quintals per hectare (q/ha).

  • Statistical Analysis : The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

G cluster_planning Phase 1: Planning and Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis A Site Selection & Field Preparation B Experimental Design (RBD) A->B C Plot Demarcation B->C D Seedling Preparation & Transplanting C->D E Pre-treatment Pest Scouting D->E F Insecticide Application E->F G Post-treatment Pest Assessment (e.g., %DH, %WE, %Leaf Damage) F->G H Yield Data Collection G->H I Statistical Analysis G->I H->I

A typical workflow for an insecticide field efficacy trial.

Mechanism of Action and Signaling Pathways

The differential efficacy of these insecticides can be attributed to their distinct modes of action at the molecular level.

This compound: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Blocker

This compound hydrochloride acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) channel in the insect's nervous system. By blocking these channels, this compound prevents the transmission of nerve impulses, leading to paralysis and eventual death of the insect.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening Paralysis Paralysis & Death IonChannel->Paralysis Leads to This compound This compound This compound->nAChR Blocks

Signaling pathway of this compound's mode of action.
Chlorantraniliprole: Ryanodine (B192298) Receptor (RyR) Activator

Chlorantraniliprole targets the ryanodine receptors (RyRs), which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[8][9] It locks these channels in an open state, causing an uncontrolled release of calcium ions into the cytoplasm.[8] This depletion of calcium stores and sustained high cytoplasmic calcium levels lead to muscle contraction, paralysis, and cessation of feeding.[8]

G cluster_muscle_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) SR->RyR Location Calcium Ca²⁺ RyR->Calcium Uncontrolled Release Contraction Uncontrolled Muscle Contraction Calcium->Contraction Causes Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Activates

Signaling pathway of Chlorantraniliprole's action.
Fipronil: GABA-gated Chloride Channel Blocker

Fipronil acts on the central nervous system of insects by blocking the gamma-aminobutyric acid (GABA)-gated chloride channels.[10][11] GABA is an inhibitory neurotransmitter, and by blocking its action, Fipronil leads to hyperexcitation of the nervous system, convulsions, paralysis, and death.[10][11]

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAReceptor GABA Receptor GABA->GABAReceptor Binds to ChlorideChannel Chloride Channel (Closed) GABAReceptor->ChlorideChannel Prevents Opening Hyperexcitation Hyperexcitation & Death ChlorideChannel->Hyperexcitation Leads to Fipronil Fipronil Fipronil->GABAReceptor Blocks

Signaling pathway of Fipronil's mode of action.

Conclusion

Based on the reviewed peer-reviewed studies, Chlorantraniliprole consistently demonstrates high efficacy against both yellow stem borer and rice leaf folder, often outperforming this compound and Fipronil in terms of reducing pest damage and increasing grain yield. Fipronil also shows strong performance, particularly against the yellow stem borer. While this compound is effective in reducing pest populations compared to untreated controls, the data suggests that in many field conditions, Chlorantraniliprole and Fipronil may offer a higher degree of control. The choice of insecticide should also consider factors such as the specific pest spectrum, the potential for resistance development, and the impact on non-target organisms. The distinct modes of action of these three insecticides make them valuable components in an integrated pest management (IPM) strategy that includes rotation of chemistries to mitigate the risk of resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.